molecular formula C13H19N B061430 N-benzylcyclohexanamine CAS No. 4383-25-9

N-benzylcyclohexanamine

Cat. No.: B061430
CAS No.: 4383-25-9
M. Wt: 189.3 g/mol
InChI Key: IYWYMFZAZUYNLC-UHFFFAOYSA-N
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Description

N-benzylcyclohexanamine is a versatile organic compound that serves as a valuable building block in synthetic and medicinal chemistry research. This secondary amine features a cyclohexyl group, which can impart significant conformational influence and modify lipophilicity, and a benzyl group, offering a site for potential electrophilic substitution or further functionalization. Its primary research application lies in its role as a synthetic precursor for the development of novel pharmacologically active molecules, particularly in the exploration of structure-activity relationships (SAR). Researchers utilize this compound as a key intermediate in the synthesis of complex amine derivatives, where its structure can contribute to binding affinity and selectivity for various biological targets. The compound's mechanism of action is not intrinsic but is defined by the final molecule it helps to construct; it can be incorporated into frameworks designed to interact with central nervous system (CNS) receptors, enzymes, or transporters. As a scaffold, it provides a robust platform for chemical diversification, enabling the systematic study of how steric and electronic properties affect biological activity and pharmacokinetic profiles. This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-benzylcyclohexanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N/c1-3-7-12(8-4-1)11-14-13-9-5-2-6-10-13/h1,3-4,7-8,13-14H,2,5-6,9-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYWYMFZAZUYNLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10195951
Record name Benzenemethanamine, N-cyclohexyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10195951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4383-25-9
Record name Benzenemethanamine, N-cyclohexyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004383259
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenemethanamine, N-cyclohexyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10195951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

N-benzylcyclohexanamine structure and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure, properties, synthesis, and spectroscopic characterization of N-benzylcyclohexanamine. It also explores the pharmacological and toxicological profile of this compound, positioning it within the broader class of arylcyclohexylamines. Detailed experimental protocols and data are presented to support further research and development.

Chemical Structure and Properties

This compound is a secondary amine featuring a cyclohexyl group and a benzyl (B1604629) group attached to a nitrogen atom. Its chemical structure is foundational to its reactivity and potential biological activity.

Structure:

Molecular Formula: C₁₃H₁₉N

Physicochemical Properties

The physicochemical properties of this compound and its hydrochloride salt are summarized in the table below. These properties are crucial for its handling, formulation, and behavior in biological systems.

PropertyThis compound (Free Base)This compound HClSource(s)
CAS Number 4383-25-916350-96-2--INVALID-LINK--, --INVALID-LINK--
Molecular Weight 189.30 g/mol 225.76 g/mol --INVALID-LINK--
Appearance Colorless oilNeat solid--INVALID-LINK--
Boiling Point 289.8 °C at 760 mmHgNot available--INVALID-LINK--
Melting Point 149 °C252-253 °C--INVALID-LINK--
Density 0.97 g/cm³Not available--INVALID-LINK--
pKa (Predicted) 10.05 ± 0.20Not applicable--INVALID-LINK--
Solubility Slightly soluble in chloroform (B151607) and methanol. Miscible with water.Soluble in acetonitrile, chloroform, and methanol.--INVALID-LINK--, --INVALID-LINK--

Synthesis of this compound

This compound can be synthesized through several routes, with reductive amination and N-alkylation being the most common.

Reductive Amination

This method involves the reaction of cyclohexylamine (B46788) with benzaldehyde (B42025) to form an imine intermediate, which is then reduced to the secondary amine.

G cluster_reactants Reactants cluster_process Process Cyclohexylamine Cyclohexylamine Imine_Formation Imine Formation (Methanol, Reflux) Cyclohexylamine->Imine_Formation Benzaldehyde Benzaldehyde Benzaldehyde->Imine_Formation Reduction Reduction (Sodium Borohydride (B1222165), 0°C) Imine_Formation->Reduction Imine Intermediate Product This compound Reduction->Product

Caption: Reductive Amination Workflow.

Experimental Protocol: Reductive Amination

  • Imine Formation:

    • In a round-bottom flask, dissolve cyclohexylamine (1.0 equivalent) and benzaldehyde (1.2 equivalents) in methanol.

    • Reflux the mixture for 2-4 hours to facilitate the formation of the Schiff base (imine). The reaction can be monitored by TLC.

  • Reduction:

    • Cool the reaction mixture to 0°C in an ice bath.

    • Slowly add sodium borohydride (NaBH₄) (1.5 equivalents) portion-wise, maintaining the temperature below 10°C.

    • After the addition is complete, allow the reaction to stir at room temperature for an additional 1-2 hours.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of water.

    • Extract the aqueous layer with an organic solvent such as ethyl acetate (B1210297) (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica (B1680970) gel (e.g., using a gradient of ethyl acetate in hexanes) to yield pure this compound.

N-Alkylation

This method involves the direct alkylation of cyclohexylamine with a benzyl halide in the presence of a base.

G cluster_reactants Reactants cluster_process Process Cyclohexylamine Cyclohexylamine Reaction Nucleophilic Substitution (Acetonitrile, 70°C, 3-5h) Cyclohexylamine->Reaction Benzyl_Bromide Benzyl Bromide Benzyl_Bromide->Reaction Base Triethylamine Base->Reaction Product This compound Reaction->Product G cluster_receptor NMDA Receptor Receptor NMDA Receptor Ion Channel Block Channel Blockade Receptor->Block Arylcyclohexylamine This compound (Arylcyclohexylamine) Arylcyclohexylamine->Receptor Effect Inhibition of Ca²⁺ Influx Block->Effect CNS_Effects Dissociative, Anesthetic, and Hallucinogenic Effects Effect->CNS_Effects

The Multifaceted Biological Activities of N-Benzylcyclohexanamine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-benzylcyclohexanamine derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the synthesis, experimental evaluation, and mechanisms of action of these compounds, with a focus on their anticancer, antimicrobial, and neuroprotective potential. Quantitative data is presented in structured tables for comparative analysis, and detailed experimental protocols are provided for key assays. Visualizations of experimental workflows and putative signaling pathways are included to facilitate understanding.

Core Biological Activities

This compound derivatives have been investigated for several key therapeutic applications, with promising results in preclinical studies. The core structure, consisting of a benzyl (B1604629) group and a cyclohexylamine (B46788) moiety, allows for diverse chemical modifications, leading to a wide range of pharmacological properties.

Anticancer Activity

Numerous studies have highlighted the antiproliferative effects of this compound derivatives against various cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest, potentially through the modulation of key signaling pathways. Structure-activity relationship (SAR) studies have shown that substitutions on both the benzyl and cyclohexyl rings can significantly influence cytotoxic potency. For instance, the introduction of electron-donating or withdrawing groups on the aromatic ring can modulate activity.

Antimicrobial Activity

The this compound scaffold has also been explored for its antimicrobial properties. Derivatives have shown efficacy against a range of Gram-positive and Gram-negative bacteria, as well as some fungal strains. The proposed mechanism of action involves the disruption of microbial cell membranes and the inhibition of essential enzymes. The lipophilicity and steric bulk of the substituents on the core structure appear to play a crucial role in determining the antimicrobial spectrum and potency.

Neuropharmacological Activity

The structural similarity of this compound derivatives to known neuroactive compounds has prompted investigations into their neuropharmacological effects. These derivatives have shown potential in the context of neurodegenerative diseases by exhibiting neuroprotective properties and modulating neurotransmission. Some derivatives act as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the pathology of Alzheimer's disease.[1]

Quantitative Data Summary

The following tables summarize the reported in vitro biological activities of various this compound derivatives.

Table 1: Anticancer Activity of this compound Derivatives (IC50 values in µM)

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
N-benzyl-substituted di-O-benzyl aminodiol derivativesMCF-7, A549, HeLa, etc.Low micromolar range[2]
Imamine-1,3,5-triazine derivative 4fMDA-MB-2316.25[3]
Imamine-1,3,5-triazine derivative 4kMDA-MB-2318.18[3]
N-benzyl indole-derived hydrazone 5bMDA-MB-2310.0172[4]
Zelkovamycin analogue 21Huh-7>50[5]
Zelkovamycin analogue 22Huh-7>50[5]
Zelkovamycin analogue 23Huh-7>50[5]

Table 2: Antimicrobial Activity of this compound Derivatives (MIC values in µg/mL)

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
N,N-dibenzyl-cyclohexane-1,2-diamine derivatives (compounds 17-20, 26, 37, 38)Gram-positive and Gram-negative bacteria0.0005-0.032[6]
N-(4-hydroxybenzyl)-3-methylbut-2-enamideE. coli10[7]
N-(4-isobutoxybenzyl)-3-methylbut-2-enamideE. coli10[7]
N-(4-isopropoxybenzyl)-3-methylbut-2-enamideE. coli10[7]
N-(4-isobutoxybenzyl)-3-methylbut-2-enamideS. aureus10[7]
N-(4-isopropoxybenzyl)-3-methylbut-2-enamideS. aureus20[7]
N-benzyl-2,2,2-trifluoroacetamideA. flavus15.62[8]
N-benzyl-2,2,2-trifluoroacetamideB. Cinerea31.25[8]
N-benzyl-2,2,2-trifluoroacetamideT. mentagrophytes, Scopulariopsis sp., C. albicans, M. pachydermatis62.5[8]

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of this compound derivatives, based on established protocols from the scientific literature.

Synthesis of this compound Derivatives

A common method for the synthesis of this compound derivatives is through reductive amination.

Protocol: Reductive Amination

  • Reaction Setup: To a stirred solution of a cyclohexanone (B45756) derivative (1.0 eq) and a benzylamine (B48309) derivative (1.1 eq) in a suitable solvent such as 1,2-dichloroethane (B1671644) (DCE) or methanol, add a reducing agent like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) (1.5 eq) or sodium cyanoborohydride (NaBH₃CN) in portions at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Separate the organic layer, and extract the aqueous layer with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.

In Vitro Anticancer Activity Assessment

The MTT assay is a widely used colorimetric method to assess cell viability and determine the cytotoxic potential of compounds.

Protocol: MTT Assay

  • Cell Seeding: Plate human cancer cells (e.g., MCF-7, A549, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in complete growth medium. Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values using appropriate software.

In Vitro Antimicrobial Susceptibility Testing

The broth microdilution method is a standard procedure to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol: Broth Microdilution Assay

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Compound Dilution: Prepare serial twofold dilutions of the this compound derivatives in the broth medium in a 96-well microtiter plate.

  • Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualizations

The following diagrams illustrate a general synthesis workflow and a putative signaling pathway modulated by benzyl-containing compounds.

Synthesis_Workflow Cyclohexanone Cyclohexanone Derivative ReactionMixture Reductive Amination (e.g., NaBH(OAc)₃) Cyclohexanone->ReactionMixture Benzylamine Benzylamine Derivative Benzylamine->ReactionMixture CrudeProduct Crude Product ReactionMixture->CrudeProduct Purification Column Chromatography CrudeProduct->Purification FinalProduct This compound Derivative Purification->FinalProduct

Caption: General workflow for the synthesis of this compound derivatives.

Putative_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor PI3K PI3K Receptor->PI3K MAPK MAPK Receptor->MAPK Derivative This compound Derivative Derivative->Receptor Binds/Modulates Apoptosis Apoptosis Derivative->Apoptosis Akt Akt PI3K->Akt NFkB_complex IκB-NF-κB Akt->NFkB_complex MAPK->NFkB_complex NFkB NF-κB NFkB_complex->NFkB Release IkappaB IκB NFkB_complex->IkappaB NFkB_n NF-κB NFkB->NFkB_n Translocation GeneExpression Gene Expression (Proliferation, Survival) NFkB_n->GeneExpression

Caption: Putative signaling pathway modulated by this compound derivatives.

Disclaimer: The signaling pathway depicted is a putative mechanism based on the activities of structurally related benzyl derivatives.[9][10] The precise molecular targets and pathways for this compound derivatives require further investigation.

Conclusion and Future Directions

This compound derivatives represent a promising class of compounds with diverse and potent biological activities. The synthetic accessibility of this scaffold allows for the generation of large libraries for high-throughput screening and SAR optimization. Future research should focus on elucidating the precise molecular mechanisms of action, particularly the identification of specific protein targets and signaling pathways. In vivo studies are also crucial to validate the preclinical efficacy and safety of these promising compounds for potential therapeutic applications in oncology, infectious diseases, and neurodegenerative disorders. The continued exploration of this chemical space is likely to yield novel drug candidates with improved therapeutic profiles.

References

N-Benzylcyclohexanamine: A Technical Guide to its Putative Mechanisms of Action in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Research directly investigating the mechanism of action of N-benzylcyclohexanamine in biological systems is currently limited. This guide provides an in-depth overview of its potential mechanisms based on its structural classification as an arylcyclohexylamine and the known biological activities of structurally related compounds. The experimental protocols detailed herein are proposed methodologies for investigating these putative mechanisms.

Executive Summary

This compound is a compound of interest due to its structural similarities to pharmacologically active molecules. As an arylcyclohexylamine, it is likely to interact with the N-methyl-D-aspartate (NMDA) receptor. Furthermore, the presence of a benzylamine (B48309) moiety suggests a potential interaction with monoamine oxidase B (MAO-B). Analogous N-benzylamine derivatives have also demonstrated anti-inflammatory properties through the modulation of key signaling pathways. This document outlines these potential mechanisms of action, presents quantitative data from related compounds to provide context, and offers detailed experimental protocols to guide future research into the biological effects of this compound.

Potential Mechanisms of Action

NMDA Receptor Antagonism

This compound belongs to the arylcyclohexylamine class of compounds, which are well-documented as NMDA receptor antagonists.[1][2][3] The NMDA receptor is a glutamate-gated ion channel crucial for synaptic plasticity and memory function. Arylcyclohexylamines typically act as non-competitive antagonists, binding to a site within the ion channel pore, thereby blocking the influx of Ca2+ and Na+ ions.[3] This action is responsible for the dissociative anesthetic and psychoactive effects observed with other members of this class, such as ketamine and phencyclidine (PCP).[2][3] It is hypothesized that this compound shares this primary mechanism of action.

Monoamine Oxidase B (MAO-B) Interaction

The this compound molecule contains a benzylamine substructure. Benzylamine is a known substrate for monoamine oxidase B (MAO-B), an enzyme responsible for the degradation of neurotransmitters like dopamine.[4][5][6] It is plausible that this compound could also act as a substrate or an inhibitor of MAO-B, thereby affecting monoaminergic neurotransmission.

Anti-Inflammatory Effects via Signaling Pathway Modulation

Structurally similar compounds, such as N-benzyl-N-methyldecan-1-amine (BMDA), have been shown to possess anti-inflammatory properties.[7][8][9] These effects are mediated through the inhibition of pro-inflammatory signaling cascades, including the c-Jun N-terminal kinase (JNK), p38 mitogen-activated protein kinase (MAPK), and nuclear factor-kappa B (NF-κB) pathways.[7][9] This inhibition leads to a reduction in the production of inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).[7] Given its N-benzylamine core, this compound may exhibit similar immunomodulatory activities.

Quantitative Data from Structurally Related Compounds

The following tables summarize quantitative data for compounds structurally related to this compound, offering a comparative basis for potential efficacy.

Table 1: Inhibitory Concentration (IC50) of N-benzyl-N-methylamine Derivatives on Cytokine Production in LPS-stimulated THP-1 cells [7][8]

CompoundTarget CytokineIC50 (µM)
N-benzyl-N-methyldecan-1-amine (BMDA)TNF-α~4
N-benzyl-N-methyldecan-1-amine (BMDA)IL-1β~2
Decyl-(4-methoxy-benzyl)-methyl-amine (DMMA)TNF-α~2
Decyl-(4-methoxy-benzyl)-methyl-amine (DMMA)IL-1β<1

Table 2: Binding Affinities (Ki) of Benzylamine Analogs for Human Monoamine Oxidase A and B [6]

CompoundMAO-A Ki (µM)MAO-B Ki (µM)
Benzylamine2801.3
4-Methoxybenzylamine1500.8
4-Chlorobenzylamine1200.5
4-Trifluoromethylbenzylamine800.3

Proposed Experimental Protocols

The following are detailed methodologies for elucidating the mechanism of action of this compound.

Protocol 1: NMDA Receptor Binding Assay (Radioligand Competition)

Objective: To determine the binding affinity (Ki) of this compound for the NMDA receptor.

Materials:

  • Rat brain cortical membranes (source of NMDA receptors)

  • [³H]MK-801 (radioligand)

  • This compound

  • Unlabeled MK-801 (for non-specific binding)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • 96-well filter plates

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Prepare a dilution series of this compound in assay buffer.

  • In a 96-well plate, combine rat brain cortical membranes, [³H]MK-801 at a concentration near its Kd, and varying concentrations of this compound.

  • For total binding, omit this compound. For non-specific binding, add a high concentration of unlabeled MK-801.

  • Incubate the plate at room temperature for 60 minutes to reach equilibrium.

  • Terminate the assay by rapid filtration through the 96-well filter plates, followed by washing with ice-cold assay buffer to separate bound from free radioligand.

  • Allow the filters to dry, then add scintillation cocktail to each well.

  • Quantify the radioactivity in each well using a microplate scintillation counter.

  • Calculate the specific binding at each concentration of this compound.

  • Determine the IC50 value by non-linear regression analysis of the competition curve.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: MAO-B Enzymatic Activity Assay

Objective: To determine if this compound is a substrate or inhibitor of MAO-B.

Materials:

  • Recombinant human MAO-B enzyme

  • Benzylamine (substrate)

  • This compound

  • Amplex Red MAO Assay Kit (or similar fluorescence-based detection system)

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare a dilution series of this compound in assay buffer.

  • To determine if it is a substrate, add MAO-B enzyme and varying concentrations of this compound to the wells of a 96-well plate. Add the Amplex Red working solution.

  • To determine if it is an inhibitor, add MAO-B enzyme, a fixed concentration of benzylamine (near its Km), and varying concentrations of this compound to the wells. Add the Amplex Red working solution.

  • Incubate the plate at 37°C, protected from light.

  • Measure the fluorescence intensity at appropriate excitation and emission wavelengths at multiple time points.

  • For substrate analysis, an increase in fluorescence indicates that this compound is being metabolized by MAO-B.

  • For inhibitor analysis, calculate the percentage of inhibition at each concentration of this compound and determine the IC50 value.

Protocol 3: Analysis of JNK, p38 MAPK, and NF-κB Signaling Pathways

Objective: To investigate the effect of this compound on key inflammatory signaling pathways.

Materials:

  • RAW 264.7 macrophage cell line

  • Lipopolysaccharide (LPS)

  • This compound

  • Cell lysis buffer

  • Primary antibodies: anti-phospho-JNK, anti-JNK, anti-phospho-p38, anti-p38, anti-phospho-NF-κB p65, anti-NF-κB p65, anti-β-actin

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Western blotting equipment

Procedure:

  • Culture RAW 264.7 cells to ~80% confluency.

  • Pre-treat cells with varying concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 30 minutes.

  • Wash the cells with ice-cold PBS and lyse them with cell lysis buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Visualizations of Putative Mechanisms and Workflows

The following diagrams illustrate the potential signaling pathways and experimental workflows discussed.

NMDA_Receptor_Antagonism cluster_membrane Cell Membrane NMDA_Receptor NMDA Receptor Glutamate Site Glycine Site Ion Channel Ion_Influx Ca²⁺/Na⁺ Influx NMDA_Receptor:ion_channel->Ion_Influx Opens Glutamate Glutamate Glutamate->NMDA_Receptor:glu Binds Glycine Glycine Glycine->NMDA_Receptor:gly Binds NBCA This compound NBCA->NMDA_Receptor:ion_channel Blocks Cellular_Response Cellular Response Ion_Influx->Cellular_Response

Putative NMDA receptor antagonism by this compound.

MAO_B_Catalytic_Cycle MAO_B_FAD MAO-B (FAD) Complex1 MAO-B-Benzylamine Complex MAO_B_FAD->Complex1 + Benzylamine Benzylamine Benzylamine->Complex1 MAO_B_FADH2 MAO-B (FADH₂) Complex1->MAO_B_FADH2 Oxidation Benzaldehyde Benzaldehyde Complex1->Benzaldehyde Ammonia NH₃ Complex1->Ammonia MAO_B_FADH2->MAO_B_FAD Reduction Water H₂O MAO_B_FADH2->Water H2O2 H₂O₂ MAO_B_FADH2->H2O2 Oxygen O₂ Oxygen->MAO_B_FADH2

Proposed MAO-B metabolism of the benzylamine moiety.

Inflammatory_Signaling_Pathway cluster_nucleus Gene Transcription LPS LPS TLR4 TLR4 LPS->TLR4 MAP3K MAP3K TLR4->MAP3K IKK IKK Complex TLR4->IKK MKK MKK4/7, MKK3/6 MAP3K->MKK JNK_p38 JNK / p38 MKK->JNK_p38 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) JNK_p38->Cytokines Activates AP-1 (not shown) IkB_NFkB IκB NF-κB IKK->IkB_NFkB P NFkB NF-κB IkB_NFkB->NFkB IκB degradation NFkB->Cytokines Induces Nucleus Nucleus NBCA This compound (putative) NBCA->MAP3K Inhibits? NBCA->IKK Inhibits?

Hypothesized anti-inflammatory action via signaling inhibition.

References

An Investigative Guide to the Potential Neuropharmacological Effects of N-benzylcyclohexanamine

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document serves as a technical guide to the potential neuropharmacological profile of N-benzylcyclohexanamine. Publicly available scientific literature on the specific biological effects of this compound is exceptionally scarce. Consequently, this guide infers potential activities based on its structural characteristics and the known pharmacology of related compounds. The methodologies and pathways described herein represent a framework for investigation rather than a summary of established data.

Executive Summary

This compound is a chemical entity combining a cyclohexylamine (B46788) moiety with an N-benzyl group.[1] While its synthesis and utility as a chemical intermediate are documented, its neuropharmacological properties remain largely unexplored.[1] Structurally, it belongs to the broader class of arylcyclohexylamines, a group known to contain compounds with significant central nervous system activity. However, its presence has been noted as a cutting agent in illicit 3,4-MDMA samples, suggesting it may be available through clandestine channels, although its own psychoactive properties are not characterized.[2][3] This guide outlines the structural features of this compound, discusses the pharmacology of related molecular classes to infer potential targets, and provides a comprehensive framework of experimental protocols required to elucidate its neuropharmacological profile.

Molecular Profile and Inferred Biological Targets

This compound's structure comprises two key pharmacophoric elements: the cyclohexylamine ring and the N-benzyl substituent. The arylcyclohexylamine scaffold is famously associated with N-methyl-D-aspartate (NMDA) receptor antagonists like ketamine and phencyclidine (PCP).[4] The N-benzyl group, on the other hand, is known to significantly influence affinity and efficacy at various receptors, particularly serotonergic (5-HT) systems, when appended to other psychoactive scaffolds like phenethylamines or tryptamines.[5][6][7]

Based on these structural components, the primary hypothetical targets for this compound would include:

  • NMDA Receptors: Potential for antagonist activity, similar to other arylcyclohexylamines.

  • Serotonin (B10506) Receptors (5-HT₂ Subfamily): The N-benzyl group often confers high affinity for 5-HT₂A, 5-HT₂B, and 5-HT₂C receptors.[5][7]

  • Monoamine Transporters: Possible interaction with dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (SERT) transporters.[8]

  • Sigma Receptors (σ₁ and σ₂): A common secondary target for arylcyclohexylamines.

  • Acetylcholinesterase (AChE): Some dibenzylamine (B1670424) structures are known inhibitors of AChE.[9]

A systematic investigation is required to confirm and quantify interactions with these potential targets.

Proposed Framework for Neuropharmacological Investigation

A multi-tiered approach, beginning with in vitro screening and progressing to in vivo functional assays, is essential for characterizing a novel compound.

The initial step involves screening the compound against a panel of CNS targets to determine its binding affinity and functional activity.

3.1.1 Experimental Protocols

  • Radioligand Binding Assays: This method is used to determine the binding affinity (Kᵢ) of this compound for its potential targets. The general workflow involves incubating varying concentrations of the test compound with cell membranes expressing the target receptor and a specific radioligand. The displacement of the radioligand is measured to calculate the inhibitory constant (IC₅₀), which is then converted to the affinity constant (Kᵢ).

  • Functional Assays: These experiments determine whether the compound acts as an agonist, antagonist, or modulator at the target receptor.

    • Gq-Coupled Receptors (e.g., 5-HT₂A/2C): Intracellular calcium mobilization assays are performed in cells expressing the receptor. An increase in intracellular calcium upon compound application indicates agonist activity.[7]

    • Gi-Coupled Receptors (e.g., 5-HT₁A): [³⁵S]GTPγS binding assays are utilized. Agonist binding stimulates the exchange of GDP for [³⁵S]GTPγS on the Gα subunit, and the increase in radioactivity is measured.[5]

    • Ion Channels (e.g., NMDA Receptor): Electrophysiological techniques, such as patch-clamp recordings on cultured neurons or oocytes expressing the receptor, are used to measure changes in ion flow in the presence of the compound.

    • Monoamine Transporters: Synaptosomes are used for uptake and release assays. Inhibition of the uptake of radiolabeled neurotransmitters (e.g., [³H]dopamine) or stimulation of their release is quantified.[5][8]

3.1.2 Hypothetical Data Presentation

Should experiments be conducted, the quantitative data should be organized for clear comparison. The following tables are examples of how such data would be presented.

Table 1: Hypothetical Receptor Binding Affinities (Kᵢ, nM) of this compound

Target Radioligand Kᵢ (nM)
NMDA [³H]MK-801 Data
σ₁ --INVALID-LINK---Pentazocine Data
σ₂ [³H]DTG Data
5-HT₂A [³H]Ketanserin Data
5-HT₂C [³H]Mesulergine Data
DAT [³H]WIN 35,428 Data
SERT [³H]Paroxetine Data

| NET | [³H]Nisoxetine | Data |

Table 2: Hypothetical Functional Activities (EC₅₀/IC₅₀, nM) of this compound

Assay Target Activity Potency (nM) Efficacy (% of Control)
Calcium Mobilization 5-HT₂A Agonist EC₅₀ Data Eₘₐₓ Data
[³⁵S]GTPγS Binding 5-HT₁A Agonist EC₅₀ Data Eₘₐₓ Data

| [³H]DA Uptake | DAT | Inhibitor | IC₅₀ Data | Iₘₐₓ Data |

Visualizing Methodologies and Pathways

Diagrams are crucial for conceptualizing experimental workflows and potential mechanisms of action.

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Tissue Tissue/Cell Homogenization Centrifuge1 Low-Speed Centrifugation (remove nuclei/debris) Tissue->Centrifuge1 Supernatant1 Collect Supernatant Centrifuge1->Supernatant1 Centrifuge2 High-Speed Centrifugation (pellet membranes) Supernatant1->Centrifuge2 Pellet Resuspend Membrane Pellet in Assay Buffer Centrifuge2->Pellet Incubate Incubate: Membranes + Radioligand + this compound Pellet->Incubate Filter Rapid Filtration (separate bound/free ligand) Incubate->Filter Wash Wash Filters Filter->Wash Scintillation Scintillation Counting (measure radioactivity) Wash->Scintillation Plot Plot Displacement Curve Scintillation->Plot Calc Calculate IC50 -> Ki Plot->Calc

Workflow for a Radioligand Binding Assay.

G NBCA This compound (Hypothetical Agonist) Receptor 5-HT2A Receptor (GPCR) NBCA->Receptor Binds Gq Gαq Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ Release ER->Ca Response Cellular Response Ca->Response PKC->Response

Hypothetical 5-HT2A Receptor Activation Pathway.

Proposed In Vivo and Behavioral Studies

Following in vitro characterization, in vivo studies in animal models are necessary to understand the compound's integrated physiological and behavioral effects.

  • Pharmacokinetic Analysis: Determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

  • Locomotor Activity: Assess stimulant, depressant, or biphasic effects on spontaneous movement in an open field test.

  • Prepulse Inhibition (PPI) of Startle: A test for sensorimotor gating, which can be disrupted by hallucinogenic or psychotomimetic compounds.

  • Drug Discrimination: Train animals to discriminate a known drug (e.g., PCP, LSD, or MDMA) from saline. Test whether this compound substitutes for the training drug, which would indicate a similar subjective effect.

  • Head-Twitch Response (Mice): A behavioral proxy for 5-HT₂A receptor activation.

Conclusion and Future Directions

This compound is a molecule of unknown neuropharmacological significance. Its structural relationship to known psychoactive classes, particularly arylcyclohexylamines and N-benzyl-substituted compounds, strongly suggests a potential for CNS activity. The lack of existing data presents a clear opportunity for novel research. The systematic framework proposed in this guide, from initial in vitro screening to targeted in vivo behavioral assays, provides a robust pathway for elucidating the compound's mechanism of action, potency, and potential effects. Such research is critical to understanding its safety profile and determining whether it represents a novel therapeutic lead or a potential substance of abuse.

References

The Arylcyclohexylamine Scaffold: A Comprehensive Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The arylcyclohexylamine scaffold is a versatile pharmacophore that has given rise to a diverse range of compounds with significant pharmacological activity. From their origins as dissociative anesthetics to their exploration as potential therapeutics for a variety of central nervous system (CNS) disorders, arylcyclohexylamines continue to be a subject of intense interest in drug discovery.[1][2] This technical guide provides an in-depth exploration of the arylcyclohexylamine core, detailing its structure-activity relationships (SAR), mechanisms of action, and the experimental protocols used for its characterization. Quantitative data on receptor binding affinities are presented in structured tables for comparative analysis. Furthermore, key signaling pathways and experimental workflows are visualized using the DOT language to provide clear, logical representations for researchers in the field.

Introduction: The Enduring Legacy of the Arylcyclohexylamine Scaffold

The story of arylcyclohexylamines in pharmacology began with the synthesis of phencyclidine (PCP) in the 1950s by Parke-Davis.[1] Initially developed as a dissociative anesthetic, its potent psychotomimetic side effects led to its discontinuation for human use. However, the discovery of its mechanism of action as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor opened a new chapter in neuropharmacology.[3] This foundational understanding paved the way for the development of ketamine, a structurally related analogue with a more favorable clinical profile, which has found widespread use in anesthesia and, more recently, as a rapid-acting antidepressant.[1][2]

The core arylcyclohexylamine structure consists of a cyclohexylamine (B46788) ring with an aryl group attached to the same carbon as the amine.[1] This seemingly simple scaffold allows for extensive chemical modification at the aryl ring, the cyclohexyl ring, and the amine substituent. These modifications can dramatically alter the compound's pharmacological profile, leading to agents with varying degrees of activity at the NMDA receptor, dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), opioid receptors, and sigma receptors.[1] This "fine-tuning" of pharmacology through chemical synthesis makes the arylcyclohexylamine scaffold a rich area for drug discovery, with potential applications in anesthesia, analgesia, neuroprotection, and the treatment of psychiatric disorders.[1]

Mechanism of Action: Targeting the NMDA Receptor and Beyond

The primary mechanism of action for many arylcyclohexylamines is the non-competitive antagonism of the NMDA receptor, a crucial ionotropic glutamate (B1630785) receptor involved in synaptic plasticity, learning, and memory.[2]

NMDA Receptor Antagonism

Arylcyclohexylamines bind to a site within the ion channel of the NMDA receptor, often referred to as the "PCP site," thereby blocking the influx of Ca2+ ions.[2][4] This blockade is voltage-dependent, meaning the channel must be open for the drug to bind. The antagonism of NMDA receptors is responsible for the characteristic dissociative, anesthetic, and analgesic effects of these compounds.[1]

Downstream Signaling Pathways of NMDA Receptor Antagonism

The blockade of NMDA receptors by arylcyclohexylamines triggers a cascade of downstream signaling events that are believed to underlie their therapeutic effects, particularly their rapid antidepressant actions. A key consequence is an increase in extracellular glutamate, which leads to the activation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[5] This, in turn, initiates several intracellular signaling pathways:

  • Activation of the mTOR Pathway: The mammalian target of rapamycin (B549165) (mTOR) pathway is a critical regulator of protein synthesis and synaptic plasticity. Activation of this pathway by arylcyclohexylamines leads to increased synthesis of synaptic proteins.[6]

  • Upregulation of Brain-Derived Neurotrophic Factor (BDNF): BDNF is a key neurotrophin involved in neuronal survival, growth, and synaptic plasticity. Arylcyclohexylamine-induced NMDA receptor blockade leads to increased BDNF expression and signaling through its receptor, TrkB.[5][6]

  • Deactivation of Glycogen Synthase Kinase 3 (GSK-3): GSK-3 is a serine/threonine kinase implicated in the pathophysiology of depression. Its inhibition is another downstream effect of NMDA receptor antagonism.[5]

This complex interplay of signaling events ultimately leads to enhanced synaptogenesis and a reversal of the synaptic deficits observed in stress and depression.

NMDA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Binds AMPA_R AMPA Receptor Glutamate->AMPA_R Activates Arylcyclohexylamine Arylcyclohexylamine Arylcyclohexylamine->NMDA_R Blocks (Non-competitive) Ca_influx Ca2+ Influx (Blocked) NMDA_R->Ca_influx mTOR mTOR Pathway Activation AMPA_R->mTOR BDNF BDNF Expression & TrkB Signaling AMPA_R->BDNF GSK3 GSK-3 Deactivation AMPA_R->GSK3 Synaptogenesis Increased Synaptogenesis & Antidepressant Effects mTOR->Synaptogenesis BDNF->Synaptogenesis GSK3->Synaptogenesis Inhibits Inhibition

Caption: Downstream signaling pathway of arylcyclohexylamine-mediated NMDA receptor antagonism.
Activity at Other Receptors

Beyond the NMDA receptor, many arylcyclohexylamines exhibit affinity for other CNS targets, which contributes to their complex pharmacological profiles.

  • Dopamine Transporter (DAT): Some arylcyclohexylamines are potent dopamine reuptake inhibitors, leading to stimulant effects.[1]

  • Opioid Receptors: Certain derivatives show significant affinity for mu- and kappa-opioid receptors, contributing to their analgesic properties.[1][7]

  • Sigma Receptors: Affinity for sigma-1 and sigma-2 receptors is also observed for some compounds, though the functional consequences are still being fully elucidated.[1]

Structure-Activity Relationships (SAR)

The pharmacological profile of arylcyclohexylamines can be systematically modified by altering their chemical structure.

Modifications of the Aryl Ring
  • Substitution Pattern: The position of substituents on the phenyl ring is critical. For example, a methoxy (B1213986) group at the 3-position of PCP (3-MeO-PCP) is well-tolerated, while a 4-methoxy substitution can significantly reduce NMDA receptor affinity.

  • Replacement of the Phenyl Ring: Replacing the phenyl ring with other aromatic systems, such as a thienyl ring, can increase PCP-like activity.[8]

Modifications of the Cyclohexyl Ring
  • Hydroxylation: The addition of a hydroxyl group to the cyclohexyl ring generally decreases both potency and efficacy.[8]

Modifications of the Amine Substituent

Quantitative Data Presentation

The following tables summarize the binding affinities (Ki, in nM) of a selection of arylcyclohexylamines at various receptors. Lower Ki values indicate higher affinity.

Table 1: Binding Affinities at the NMDA Receptor (PCP Site)

CompoundKi (nM)
Phencyclidine (PCP)58.7
Ketamine659
Esketamine337
Methoxetamine (MXE)259
3-MeO-PCP20
4-MeO-PCP1400

Data compiled from various sources.

Table 2: Binding Affinities at the Dopamine Transporter (DAT)

CompoundKi (nM)
Phencyclidine (PCP)2234
Methoxetamine (MXE)3300
3-MeO-PCP216

Data compiled from various sources.

Table 3: Binding Affinities at Opioid and Sigma Receptors

CompoundReceptorKi (nM)
Phencyclidine (PCP)Sigma-1136
Phencyclidine (PCP)Sigma-21960
3-HO-PCPMu-opioid39
3-HO-PCPKappa-opioid149
3-HO-PCPDelta-opioid2380

Data compiled from various sources.

Experimental Protocols

General Synthesis of Arylcyclohexylamines

A common synthetic route to 1-arylcyclohexylamines involves the Grignard reaction of a substituted bromobenzene (B47551) with a 1-aminocyclohexanecarbonitrile (B112763) intermediate.[9]

Synthesis_Workflow A Substituted Bromobenzene C Grignard Reagent A->C + Mg B Magnesium (Mg) B->C E 1-Arylcyclohexylamine Product C->E + 1-Aminocyclohexane- carbonitrile D 1-Aminocyclohexane- carbonitrile D->E

Caption: General synthesis scheme for 1-arylcyclohexylamines.
In Vitro Assays

This assay determines the affinity of a test compound for the PCP binding site on the NMDA receptor.

Workflow:

Binding_Assay_Workflow A Prepare Brain Membrane Homogenate B Incubate Membranes with Radioligand (e.g., [3H]TCP) and Test Compound A->B C Separate Bound and Free Radioligand (Filtration) B->C D Quantify Bound Radioligand (Scintillation Counting) C->D E Data Analysis (IC50 and Ki Determination) D->E

Caption: Workflow for a radioligand binding assay.

Protocol:

  • Membrane Preparation:

    • Homogenize rat brain tissue in ice-cold buffer.

    • Centrifuge the homogenate to pellet the membranes.

    • Wash the membrane pellet and resuspend in assay buffer.

    • Determine the protein concentration.

  • Assay:

    • In a 96-well plate, add the membrane preparation, a radiolabeled ligand (e.g., [³H]TCP), and varying concentrations of the test compound.

    • Incubate to allow binding to reach equilibrium.

  • Filtration and Counting:

    • Rapidly filter the assay mixture through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

    • Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation.

In Vivo Assays

This test assesses the analgesic properties of a compound by measuring the latency of a rodent's response to a thermal stimulus.

Protocol:

  • Apparatus: A heated plate maintained at a constant temperature (e.g., 52-55°C).[10]

  • Procedure:

    • Place the animal on the hot plate and start a timer.[10]

    • Observe the animal for signs of nociception, such as licking a hind paw or jumping.[10][11]

    • Record the latency to the first nociceptive response.

    • A cut-off time (e.g., 30 seconds) is used to prevent tissue damage.[10]

  • Data Analysis: Compare the response latencies of animals treated with the test compound to those of a control group.

This model is used to screen for antidepressant-like effects by measuring the immobility time of a rodent in an inescapable cylinder of water.[12][13]

Protocol:

  • Apparatus: A transparent cylinder filled with water (25°C).[12]

  • Procedure:

    • Place the animal in the water for a set period (e.g., 6 minutes).[12]

    • Record the duration of immobility, defined as the time the animal spends floating with only minimal movements to keep its head above water.[12]

  • Data Analysis: A decrease in immobility time in the treated group compared to the control group is indicative of an antidepressant-like effect.

Conclusion

The arylcyclohexylamine scaffold remains a highly productive platform for the discovery of novel CNS-active agents. Its rich structure-activity landscape and diverse pharmacological profile, centered on but not limited to NMDA receptor antagonism, offer numerous opportunities for the development of new therapeutics. A thorough understanding of the SAR, mechanisms of action, and appropriate experimental models is crucial for successfully navigating the complexities of this fascinating class of compounds and unlocking their full therapeutic potential. This guide provides a foundational resource for researchers dedicated to exploring the arylcyclohexylamine scaffold in their drug discovery endeavors.

References

comprehensive literature review of N-benzylcyclohexanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-benzylcyclohexanamine is a secondary amine that has garnered interest within the scientific community, primarily due to its structural relationship to psychoactive compounds and its identified role as a cutting agent in illicit drug preparations. This in-depth technical guide provides a comprehensive literature review of this compound, focusing on its synthesis, chemical properties, and known biological context. This document is intended to serve as a core resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visualizations of key chemical pathways to facilitate further investigation and understanding of this compound.

Chemical and Physical Properties

This compound, also known as N-cyclohexylbenzenemethanamine, is a chemical compound with the molecular formula C₁₃H₁₉N.[1] It exists as a free base and as a hydrochloride salt, with distinct physical properties. The hydrochloride salt is a neat solid soluble in acetonitrile (B52724), chloroform, and methanol.[2]

PropertyValueSource
IUPAC Name This compound[3]
Molecular Formula C₁₃H₁₉N[3]
Molecular Weight 189.30 g/mol [3]
CAS Number 4383-25-9[3]
Appearance Colorless oil
Melting Point 149 °C
Boiling Point 195 °C (at 90 Torr)
Density 0.97 ± 0.1 g/cm³ (Predicted)
pKa 10.05 ± 0.20 (Predicted)
Solubility Chloroform (Slightly), Methanol (Slightly)
PropertyValueSource
IUPAC Name This compound;hydrochloride[2]
Molecular Formula C₁₃H₁₉N • HCl[2]
Molecular Weight 225.8 g/mol [2]
CAS Number 16350-96-2[2]
Appearance Neat solid[2]
Solubility Acetonitrile, Chloroform, Methanol[2]

Synthesis of this compound

Several synthetic routes for the preparation of this compound have been reported, with the most common methods being traditional alkylation and reductive amination.

Traditional Alkylation

This method involves the nucleophilic substitution reaction between cyclohexylamine (B46788) and a benzyl (B1604629) halide, such as benzyl bromide, in the presence of a base to neutralize the acid byproduct.

Traditional Alkylation Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification Cyclohexylamine Cyclohexylamine ReactionVessel Reaction in Solvent (e.g., Acetonitrile) Heat (e.g., 70°C) Cyclohexylamine->ReactionVessel BenzylBromide Benzyl Bromide BenzylBromide->ReactionVessel Base Base (e.g., Triethylamine) Base->ReactionVessel SolventRemoval Solvent Removal ReactionVessel->SolventRemoval Purification Purification (e.g., Flash Chromatography) SolventRemoval->Purification Product This compound Purification->Product

Traditional Alkylation Workflow

Experimental Protocol: Traditional Alkylation

  • Dissolve cyclohexylamine (3 mmol) and triethylamine (B128534) (3 mmol) in dry acetonitrile.

  • Add benzyl bromide (3.3 mmol) to the solution.

  • Stir the reaction mixture at 70°C for 3-5 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the acetonitrile under reduced pressure.

  • Purify the crude product by flash chromatography to yield this compound.

Reductive Amination

Reductive amination provides an alternative route that avoids the use of benzyl halides. This two-step, one-pot synthesis involves the condensation of cyclohexylamine with benzaldehyde (B42025) to form an imine intermediate, which is then reduced to the secondary amine. This method has been reported to achieve high yields of up to 95%.

Reductive Amination Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification Cyclohexylamine Cyclohexylamine ImineFormation Imine Formation (Methanol, Reflux) Cyclohexylamine->ImineFormation Benzaldehyde Benzaldehyde Benzaldehyde->ImineFormation Reduction Reduction (e.g., NaBH₄, 0°C) ImineFormation->Reduction Workup Aqueous Work-up Reduction->Workup Purification Purification Workup->Purification Product This compound Purification->Product

Reductive Amination Workflow

Experimental Protocol: Reductive Amination

  • In a round-bottom flask, combine cyclohexanone (B45756) and pentylamine in a 1:1.2 molar ratio in 1,2-dichloroethane (B1671644) (DCE).

  • Add sodium triacetoxyborohydride (B8407120) (1.3 equivalents) portion-wise to the stirred solution.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 2-4 hours).

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain this compound.[4]

Spectroscopic Data

The structural elucidation of this compound is accomplished through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzyl group, the methine proton of the cyclohexyl group attached to the nitrogen, and the methylene (B1212753) protons of the benzyl group. The protons on the cyclohexyl ring will appear as a complex multiplet in the aliphatic region.

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbons of the benzyl and cyclohexyl groups. For the related (R)-N-benzyl-N-(1-phenylethyl)cyclohexanamine, the carbons bonded to the nitrogen atom appear at δ (ppm) = 57.38, 57.28 (CH-N), and 50.21 (CH₂-N).[1]

Assignment ¹H NMR Chemical Shift (δ ppm) (Predicted) ¹³C NMR Chemical Shift (δ ppm) (Predicted)
Aromatic C-H7.2-7.4 (m)127-140
Benzyl CH₂~3.8 (s)~50
Cyclohexyl CH-N~2.5 (m)~57
Cyclohexyl CH₂1.0-2.0 (m)25-35

Note: Predicted values are based on general chemical shift ranges and data from structurally similar compounds.

Infrared (IR) Spectroscopy

The IR spectrum of a secondary amine like this compound is characterized by a single N-H stretching absorption in the range of 3350-3310 cm⁻¹.[5] Other expected peaks include C-H stretching from the aromatic and aliphatic groups, and C-N stretching vibrations. For a related compound, C-N stretching vibrations for the alkyl-amine and benzylamine (B48309) were observed at 1261 and 1026 cm⁻¹, and 1371 cm⁻¹, respectively.[1]

Vibrational Mode Expected Wavenumber (cm⁻¹)
N-H Stretch (secondary amine)3350-3310
C-H Stretch (aromatic)3100-3000
C-H Stretch (aliphatic)3000-2850
C-N Stretch (aliphatic amine)1250-1020
N-H Wag910-665
Mass Spectrometry (MS)

In mass spectrometry, this compound is expected to undergo fragmentation patterns typical for secondary amines. Alpha-cleavage is a dominant fragmentation pathway for aliphatic amines.[6] A common fragmentation for benzyl-containing compounds is the formation of the stable tropylium (B1234903) ion (m/z 91).[7] The molecular ion peak for a monoamine will have an odd m/z value.[6]

Biological Activity and Signaling Pathways

The biological activity of this compound is not well-characterized in the scientific literature. Its primary documented role is as a cutting agent in illicit samples of 3,4-methylenedioxymethamphetamine (MDMA).[2] This suggests it may possess some psychoactive properties or physical characteristics that mimic those of MDMA.

Due to its structural similarity to other psychoactive amines, it is hypothesized that this compound may interact with neurotransmitter systems in the central nervous system.[8] However, specific studies on its binding affinity for neurotransmitter receptors or its effects on signaling pathways are currently lacking. Molecular docking simulations of related cyclohexylamine derivatives have suggested potential interactions with enzymes like butyrylcholinesterase.[8]

The metabolism of N-benzyl-tert-butylamine, a structurally related compound, has been studied in vitro, with metabolites including the corresponding nitrone and benzaldehyde.[9] It is plausible that this compound undergoes similar metabolic transformations.

Given the limited direct data, the following diagram represents a hypothetical interaction with a generic G-protein coupled receptor (GPCR), a common target for many psychoactive amines. This is a speculative pathway based on the compound's structure and its presence in illicit substances known to target such receptors.

Hypothetical Signaling Pathway Interaction NBCA This compound Receptor GPCR (e.g., Serotonin or Dopamine Receptor) NBCA->Receptor Binds to G_Protein G-Protein Activation Receptor->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger Production (e.g., cAMP) Effector->Second_Messenger Catalyzes Kinase_Cascade Protein Kinase Cascade Second_Messenger->Kinase_Cascade Initiates Cellular_Response Cellular Response (e.g., Altered Neuronal Excitability) Kinase_Cascade->Cellular_Response Leads to

Hypothetical GPCR Interaction

Conclusion

This compound is a readily synthesizable secondary amine with well-defined chemical and physical properties. While its primary documented role is as an adulterant in illicit drugs, its structural features suggest potential for biological activity. This technical guide has summarized the current knowledge on its synthesis and characterization, providing detailed protocols and data to aid future research. The significant gap in the understanding of its pharmacology, toxicology, and specific interactions with biological signaling pathways highlights a clear need for further investigation. The information and methodologies presented herein provide a solid foundation for researchers to explore the potential applications and biological effects of this intriguing molecule.

References

N-benzylcyclohexanamine as a versatile building block in organic synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

N-benzylcyclohexanamine is a secondary amine that has emerged as a valuable and versatile building block in modern organic synthesis. Its unique structural combination of a flexible cyclohexyl ring and a sterically demanding benzyl (B1604629) group imparts specific reactivity and conformational properties, making it an attractive starting material for the synthesis of a diverse array of complex molecules. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and key applications of this compound, with a particular focus on its role in the development of novel therapeutic agents. Detailed experimental protocols, comparative data, and mechanistic insights are presented to assist researchers in leveraging the full potential of this multifaceted scaffold.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for predicting the characteristics of its derivatives.

PropertyValueReference
Molecular Formula C₁₃H₁₉N[1][2]
Molecular Weight 189.30 g/mol [1][2]
Boiling Point 195 °C (at 90 Torr)[1]
Melting Point 149 °C[1]
Density (predicted) 0.97 ± 0.1 g/cm³[1]
pKa (predicted) 10.05 ± 0.20[1]
Solubility Soluble in chloroform, methanol, acetonitrile.[1][3]
Appearance Colorless oil[1]

Synthesis of this compound

This compound can be efficiently synthesized through several methods, with reductive amination and direct alkylation being the most common. The choice of method often depends on the availability of starting materials, desired scale, and tolerance of functional groups.

Reductive Amination

Reductive amination is a highly efficient, one-pot procedure for the synthesis of this compound, involving the reaction of cyclohexanone (B45756) with benzylamine (B48309) to form an imine intermediate, which is then reduced in situ. This method is often favored for its high yields and operational simplicity.

A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being a mild and selective option. Catalytic hydrogenation over metal catalysts is also a widely used approach.

Experimental Protocol: Reductive Amination using a Gold-based Catalyst

This protocol is adapted from a study on gold-catalyzed reductive amination.[4][5]

Materials:

  • Cyclohexanone

  • Benzylamine

  • Toluene (B28343)

  • 4 wt% Au/CeO₂/TiO₂ catalyst

  • Hydrogen gas (H₂)

  • High-pressure reactor

Procedure:

  • To a high-pressure reactor, add cyclohexanone (0.13 mol/L initial concentration), benzylamine, toluene as the solvent, and the 4 wt% Au/CeO₂/TiO₂ catalyst (100 mg).

  • Seal the reactor and purge with hydrogen gas.

  • Pressurize the reactor to 30 bar with hydrogen.

  • Heat the reaction mixture to 100 °C with stirring.

  • Maintain the reaction at this temperature and pressure, monitoring the progress by an appropriate method (e.g., GC-MS).

  • Upon completion, cool the reactor to room temperature and carefully vent the hydrogen gas.

  • Filter the catalyst from the reaction mixture.

  • The solvent can be removed under reduced pressure, and the crude product can be purified by distillation or chromatography if necessary.

Direct N-Alkylation

Direct alkylation involves the nucleophilic substitution of a benzyl halide with cyclohexylamine (B46788). This traditional Sₙ2 reaction is a straightforward method, though it can be prone to over-alkylation, leading to the formation of the tertiary amine. The choice of base and solvent is critical to optimize the yield of the desired secondary amine.

Experimental Protocol: Direct N-Alkylation

This protocol is a representative example of a direct alkylation procedure.

Materials:

  • Cyclohexylamine

  • Benzyl bromide

  • Triethylamine (B128534) (Et₃N)

  • Dry Acetonitrile (MeCN)

  • Round-bottom flask

  • Reflux condenser

Procedure:

  • In a round-bottom flask, dissolve cyclohexylamine (3 mmol) and triethylamine (3 mmol) in dry acetonitrile.

  • Heat the solution to 70 °C.

  • Add benzyl bromide (3.3 mmol) dropwise to the heated solution.

  • Maintain the reaction mixture at 70 °C for 3-5 hours, with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • The triethylamine hydrobromide salt can be removed by filtration.

  • The filtrate can be concentrated under reduced pressure, and the residue can be purified by column chromatography or distillation to yield this compound.

Comparison of Synthetic Methods

The selection of a synthetic route is a critical decision in process development. The following table summarizes a comparison of different methods for the synthesis of this compound, highlighting the impact of catalysts and reaction conditions on yield.

MethodReactantsCatalyst/Reducing AgentSolventTemp. (°C)Time (h)Yield (%)Reference(s)
Reductive AminationCyclohexanone, Benzylamine4 wt% Au/CeO₂/TiO₂Toluene100-79[4][6]
Reductive AminationCyclohexanone, Benzylamine4 wt% Au/TiO₂Toluene100-72[4][6]
Direct AlkylationCyclohexylamine, Benzyl bromide-Acetonitrile70585-90
Direct AlkylationCyclohexylamine, Benzyl chloride-Toluene1101270-75

This compound as a Versatile Building Block

The synthetic utility of this compound extends far beyond its own preparation. Its secondary amine functionality serves as a versatile handle for a variety of chemical transformations, enabling the construction of more complex and pharmacologically relevant molecules.

N-Acylation

The nitrogen atom of this compound can be readily acylated with acyl chlorides or anhydrides to form the corresponding amides. This reaction is fundamental for introducing a wide range of functional groups and for the synthesis of molecules with potential biological activity.

Experimental Protocol: General N-Acylation

Materials:

  • This compound

  • Acyl chloride (e.g., benzoyl chloride) or acid anhydride

  • Anhydrous solvent (e.g., Dichloromethane, THF)

  • Non-nucleophilic base (e.g., pyridine, triethylamine)

  • Round-bottom flask

  • Ice bath

Procedure:

  • Dissolve this compound (1.0 equiv) and a non-nucleophilic base (1.1 equiv) in an anhydrous solvent under an inert atmosphere (e.g., nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Add the acyl chloride (1.05 equiv) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

  • Work-up typically involves washing the organic layer with aqueous solutions to remove the base and any salts, followed by drying and concentration.

  • The crude amide can be purified by recrystallization or column chromatography.

Synthesis of Chiral Tertiary Amines

This compound can serve as a precursor for the synthesis of chiral tertiary amines, which are important scaffolds in medicinal chemistry. One notable example is the synthesis of (R)-N-benzyl-N-(1-phenylethyl)cyclohexanamine, a chiral tertiary dibenzylamine (B1670424) with potential neuropharmacological applications.[7][8] This synthesis highlights the utility of this compound derivatives in more complex, multi-step synthetic sequences.

G cluster_0 Asymmetric Aza-Michael Addition cluster_1 Hydrolysis cluster_2 Barton Decarboxylation Methyl_1_cyclohexene_1_carboxylate Methyl 1-cyclohexene-1-carboxylate beta_amino_ester β-amino ester Methyl_1_cyclohexene_1_carboxylate->beta_amino_ester 1. Aza-Michael Addition (-78 °C, 2h) Lithium_amide Lithium (R)-N-benzyl-N-(α-methylbenzyl)amide Lithium_amide->beta_amino_ester beta_amino_acid β-amino acid beta_amino_ester->beta_amino_acid 2. KOH/MeOH (reflux, 24h) Chiral_tertiary_amine (R)-N-benzyl-N-(1-phenylethyl)cyclohexanamine beta_amino_acid->Chiral_tertiary_amine 3. Barton Decarboxylation (THF, 40°C, 4h, then hν)

Caption: Synthetic pathway to a chiral tertiary dibenzylamine.

Precursor to Heterocyclic Systems

This compound and its derivatives are valuable precursors for the synthesis of various nitrogen-containing heterocyclic compounds.

  • Isoquinolines: N-benzyl aromatic ketimines, which can be derived from N-benzylamines, can undergo Rh-catalyzed C-H activation and annulation to form substituted isoquinolines. Isoquinolines are a common structural motif in many natural products and pharmaceuticals.

  • Quinazolines: While not a direct reaction of this compound itself, the synthetic strategies used to build complex amines are relevant to the synthesis of quinazoline (B50416) precursors. For example, substituted anilines, which can be prepared through methods analogous to this compound synthesis, are key starting materials for various quinazoline syntheses.[9][10][11][12]

  • Tetrazoles and Thiadiazoles: The amine functionality of this compound can be incorporated into synthetic routes for five-membered heterocycles like tetrazoles and thiadiazoles. For instance, the synthesis of N-((tetrazol-5-yl)methyl)cyclohexanamine has been reported, starting from cyclohexylamine.[13] This demonstrates the potential to utilize the cyclohexylamine scaffold, and by extension, this compound derivatives, in the construction of these important heterocyclic rings which are often used as bioisosteres for carboxylic acids in drug design.[5][13][14][15]

Applications in Drug Development

The this compound scaffold and its close structural relatives, such as N-benzylpiperidine, are prevalent in a number of biologically active compounds and serve as a key pharmacophore in drug discovery.

Acetylcholinesterase (AChE) Inhibitors

Derivatives containing the N-benzylpiperidine moiety, which is structurally similar to this compound, have been extensively investigated as potent inhibitors of acetylcholinesterase (AChE). AChE is the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132) in the synaptic cleft. Inhibition of AChE leads to an increase in the concentration and duration of action of acetylcholine, which is a therapeutic strategy for conditions characterized by a cholinergic deficit, such as Alzheimer's disease.

The N-benzyl group in these inhibitors often engages in important π-π stacking or hydrophobic interactions within the active site of the enzyme.

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Action_Potential Action Potential Arrives Vesicle_Fusion Vesicle Fusion Action_Potential->Vesicle_Fusion Opens Ca²⁺ channels ACh_Release Acetylcholine (ACh) Release Vesicle_Fusion->ACh_Release ACh_in_cleft ACh ACh_Release->ACh_in_cleft AChE Acetylcholinesterase (AChE) ACh_in_cleft->AChE Binds to ACh_Receptor ACh Receptors ACh_in_cleft->ACh_Receptor Binds to ACh_Degradation Choline + Acetate AChE->ACh_Degradation Degrades ACh AChE_Inhibitor N-benzylpiperidine derivative AChE_Inhibitor->AChE Inhibits Signal_Transduction Signal Transduction ACh_Receptor->Signal_Transduction Activates

Caption: Inhibition of acetylcholinesterase in the synaptic cleft.[13]

Dopamine (B1211576) Receptor Ligands

The this compound scaffold is also found in compounds targeting dopamine receptors. In particular, derivatives have been synthesized and evaluated as dopamine D2 receptor antagonists. D2 receptor antagonists are a major class of antipsychotic medications used in the treatment of schizophrenia and other psychiatric disorders. They act by blocking the action of dopamine at D2 receptors, thereby modulating dopaminergic signaling pathways that are often hyperactive in these conditions.[1]

The design of novel D2 receptor antagonists often involves modifying the structure of known ligands to improve their affinity, selectivity, and pharmacokinetic properties. The this compound framework provides a versatile platform for such modifications.

G cluster_0 Extracellular cluster_1 Intracellular Dopamine Dopamine D2_Receptor Dopamine D2 Receptor Dopamine->D2_Receptor Binds and Activates D2_Antagonist This compound derivative D2_Antagonist->D2_Receptor Binds and Blocks G_protein Gi/o Protein D2_Receptor->G_protein Activates Adenylate_Cyclase Adenylate Cyclase G_protein->Adenylate_Cyclase Inhibits cAMP cAMP Adenylate_Cyclase->cAMP Decreases Cellular_Response Inhibition of Cellular Response cAMP->Cellular_Response

Caption: Mechanism of dopamine D2 receptor antagonism.[3]

Conclusion

This compound is a readily accessible and highly versatile building block in organic synthesis. Its utility is demonstrated in the straightforward synthesis of a range of derivatives through reactions such as N-acylation and in its use as a precursor for more complex chiral molecules and heterocyclic systems. Furthermore, the N-benzyl amine motif is a key feature in a variety of pharmacologically active compounds, particularly in the development of acetylcholinesterase inhibitors and dopamine receptor ligands. The synthetic routes and applications detailed in this guide underscore the importance of this compound as a valuable tool for researchers in organic synthesis and medicinal chemistry.

References

An In-depth Technical Guide to the Stereoisomers of N-benzylcyclohexanamine and Their Potential Activity

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

N-benzylcyclohexanamine, a secondary amine, serves as a structural scaffold with potential for diverse pharmacological applications. While the parent molecule is achiral, substitution on the cyclohexyl or benzyl (B1604629) moiety can introduce stereocenters, leading to various stereoisomers. It is well-established in medicinal chemistry that different stereoisomers of a chiral compound can exhibit distinct pharmacological and toxicological profiles. This guide provides a comprehensive overview of the potential stereoisomers of substituted this compound, detailed experimental protocols for their synthesis and separation, and methodologies for investigating their biological activity, drawing upon data from analogous compounds. The primary focus is on cis/trans diastereomers and enantiomers of N-benzyl-2-methylcyclohexanamine as a representative example, with proposed investigations into its potential as a modulator of the serotonin (B10506) 5-HT2A receptor and as an antifungal agent.

Introduction to Stereoisomerism in this compound Derivatives

This compound in its unsubstituted form does not possess any chiral centers and is therefore achiral. However, the introduction of a substituent on the cyclohexyl ring, for instance, a methyl group at the 2-position, gives rise to stereoisomerism. This substitution creates two chiral centers, leading to the possibility of four stereoisomers: (1R,2R), (1S,2S), (1R,2S), and (1S,2R). These can be grouped into two pairs of enantiomers, which are diastereomeric to each other (cis and trans isomers).

The cis and trans diastereomers arise from the relative orientation of the benzylamino and methyl groups on the cyclohexane (B81311) ring. Within each diastereomeric pair, there exists a pair of non-superimposable mirror images, the enantiomers. The distinct three-dimensional arrangement of these isomers can lead to differential binding affinities with biological targets such as receptors and enzymes, resulting in varied pharmacological activities.[1][2]

Synthesis of N-benzyl-2-methylcyclohexanamine Stereoisomers

The synthesis of N-benzyl-2-methylcyclohexanamine can be achieved through reductive amination of 2-methylcyclohexanone (B44802) with benzylamine (B48309). This reaction typically yields a mixture of cis and trans diastereomers.

Experimental Protocol: Synthesis of a Mixture of cis- and trans-N-benzyl-2-methylcyclohexanamine
  • Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add 2-methylcyclohexanone (1.0 eq) and benzylamine (1.1 eq) in a suitable solvent such as methanol (B129727) or dichloromethane (B109758).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding imine.

  • Reduction: Cool the reaction mixture to 0°C in an ice bath. Add a reducing agent, such as sodium borohydride (B1222165) (NaBH₄) (1.5 eq), portion-wise over 30 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the reaction by the slow addition of water. Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product, which will be a mixture of cis- and trans-N-benzyl-2-methylcyclohexanamine. The crude product can be purified by column chromatography on silica (B1680970) gel.

G Synthesis of N-benzyl-2-methylcyclohexanamine cluster_synthesis Reductive Amination 2-methylcyclohexanone 2-methylcyclohexanone Imine Formation Imine Formation 2-methylcyclohexanone->Imine Formation Benzylamine Benzylamine Benzylamine->Imine Formation Reduction (NaBH4) Reduction (NaBH4) Imine Formation->Reduction (NaBH4) Crude Product Crude Product Reduction (NaBH4)->Crude Product Purification Purification Crude Product->Purification Isolated Isomers Isolated Isomers Purification->Isolated Isomers

Fig. 1: Workflow for the synthesis of N-benzyl-2-methylcyclohexanamine.

Separation of Stereoisomers

The separation of the synthesized mixture of stereoisomers is a critical step. Diastereomers (cis and trans) can often be separated by standard chromatographic techniques like column chromatography or fractional crystallization due to their different physical properties.[3][4] The separation of enantiomers requires chiral chromatography.[5][6][7]

Experimental Protocol: Chiral HPLC Separation of Enantiomers
  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector and a chiral stationary phase (CSP) column. Polysaccharide-based CSPs such as Chiralpak® AD-H or Chiralcel® OD-H are often effective for separating amines.[8]

  • Mobile Phase Preparation: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of a non-polar solvent like n-hexane and an alcohol modifier such as isopropanol (B130326) or ethanol. The addition of a small amount of a basic additive like diethylamine (B46881) (DEA) (e.g., 0.1%) is often necessary to improve peak shape for basic analytes.[7]

  • Method Development:

    • Initial Screening: Begin with an isocratic mobile phase of 90:10 (v/v) n-hexane:isopropanol with 0.1% DEA at a flow rate of 1.0 mL/min.

    • Optimization: If separation is not achieved, systematically vary the ratio of hexane (B92381) to isopropanol (e.g., 95:5, 80:20). The type of alcohol modifier can also be changed (e.g., to ethanol).

  • Analysis: Dissolve the sample (either the cis or trans diastereomer isolate) in the mobile phase. Inject a small volume (e.g., 10 µL) onto the column. Monitor the elution of the enantiomers by UV detection at an appropriate wavelength (e.g., 254 nm).

Experimental Protocol: Chiral SFC Separation of Enantiomers

Supercritical Fluid Chromatography (SFC) is a powerful alternative to HPLC for chiral separations, often providing faster analysis times and reduced solvent consumption.[5][9]

  • Instrumentation: An SFC system with a UV detector and a suitable chiral column.

  • Mobile Phase: The primary mobile phase is supercritical CO₂. An organic co-solvent (modifier), typically methanol or ethanol, is added. Acidic or basic additives may be required. For amines, a common additive system is trifluoroacetic acid (TFA) and triethylamine (B128534) (TEA).[5]

  • Method Development:

    • Screening: Use a gradient of 5% to 40% methanol in CO₂ over 5-10 minutes.

    • Optimization: Once separation is observed, optimize the gradient or switch to an isocratic method. Adjust the backpressure (typically 100-200 bar) and temperature (35-40°C) to fine-tune the separation.

  • Data Presentation: The results of the chiral separation should be presented in a clear, tabular format.

Table 1: Chiral HPLC Separation Parameters and Results
Parameter Value
ColumnChiralpak® AD-H (250 x 4.6 mm, 5 µm)
Mobile Phasen-Hexane:Isopropanol:DEA (90:10:0.1 v/v/v)
Flow Rate1.0 mL/min
Temperature25°C
DetectionUV at 254 nm
Analyte Retention Time (min)
Enantiomer 1tR1
Enantiomer 2tR2
Resolution (Rs) Calculated Value

Investigation of Biological Activity

Based on the pharmacology of structurally related N-benzyl amines, two potential areas of biological activity for the stereoisomers of N-benzyl-2-methylcyclohexanamine are proposed for investigation: modulation of the serotonin 5-HT2A receptor and antifungal activity.[1][10]

Serotonin 5-HT2A Receptor Activity

N-benzylated phenethylamines are known to be potent 5-HT2A receptor agonists.[11] The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that, upon activation, couples to Gq/11, leading to the activation of phospholipase C (PLC) and subsequent production of inositol (B14025) phosphates (IPs) and diacylglycerol (DAG), which in turn mobilize intracellular calcium.[12]

G Hypothetical 5-HT2A Receptor Signaling Pathway cluster_pathway Gq-Coupled Signaling Agonist Agonist 5-HT2A Receptor 5-HT2A Receptor Agonist->5-HT2A Receptor Binds Gq Protein Gq Protein 5-HT2A Receptor->Gq Protein Activates PLC PLC Gq Protein->PLC Activates IP3 IP3 PLC->IP3 Cleaves PIP2 to DAG DAG PLC->DAG Cleaves PIP2 to PIP2 PIP2 PIP2->PLC Ca2+ Release Ca2+ Release IP3->Ca2+ Release PKC Activation PKC Activation DAG->PKC Activation Cellular Response Cellular Response Ca2+ Release->Cellular Response PKC Activation->Cellular Response G Workflow for Biological Activity Testing cluster_testing Pharmacological Evaluation Isolated Stereoisomers Isolated Stereoisomers 5-HT2A Receptor Assay 5-HT2A Receptor Assay Isolated Stereoisomers->5-HT2A Receptor Assay Antifungal MIC Assay Antifungal MIC Assay Isolated Stereoisomers->Antifungal MIC Assay Dose-Response Curves Dose-Response Curves 5-HT2A Receptor Assay->Dose-Response Curves MIC Determination MIC Determination Antifungal MIC Assay->MIC Determination Activity Data Activity Data Dose-Response Curves->Activity Data MIC Determination->Activity Data

References

N-benzylcyclohexanamine (CAS 4383-25-9): A Comprehensive Physicochemical Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of N-benzylcyclohexanamine, a secondary amine of interest in various chemical and pharmaceutical research fields. This document summarizes key quantitative data, outlines detailed experimental protocols for property determination, and presents a visual representation of a common synthetic workflow.

Core Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

PropertyValueSource(s)
Molecular Formula C₁₃H₁₉N[1][2]
Molecular Weight 189.30 g/mol [1][3]
Boiling Point 289.8 °C at 760 mmHg[1]
195 °C at 90 Torr[4][5]
Melting Point 149 °C[4][5]
Density 0.97 g/cm³[1]
Solubility Slightly soluble in Chloroform (B151607) and Methanol.[4][5]
pKa 10.05 ± 0.20 (Predicted)[4][5]
Refractive Index 1.536[1]
LogP 3.49980[1]
Flash Point 130.6 °C[1]
Appearance Colorless Oil/Liquid[4][6]

Experimental Protocols

This section details generalized experimental methodologies for the determination of the key physicochemical properties of this compound.

Determination of Boiling Point (Capillary Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common laboratory method for determining the boiling point of a small sample is the capillary method.

Apparatus:

  • Thiele tube or melting point apparatus with a heating block

  • Thermometer

  • Small test tube (fusion tube)

  • Capillary tube (sealed at one end)

  • Heating source (Bunsen burner or heating mantle)

  • Liquid paraffin (B1166041) or silicone oil (for Thiele tube)

Procedure:

  • A small amount of this compound is placed into the small test tube.

  • A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.

  • The test tube is attached to a thermometer, ensuring the sample and the thermometer bulb are at the same level.

  • The assembly is then placed in a Thiele tube filled with oil or a melting point apparatus.

  • The apparatus is heated slowly and uniformly.

  • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • The heat is then removed, and the liquid is allowed to cool slowly.

  • The boiling point is the temperature at which the liquid just begins to enter the capillary tube. This is the point where the vapor pressure of the sample equals the atmospheric pressure.

Determination of Melting Point (for solid derivatives)

While this compound is a liquid at room temperature, its hydrochloride salt is a solid. The melting point of a solid is the temperature at which it changes state from solid to liquid.

Apparatus:

  • Melting point apparatus

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

Procedure:

  • A small amount of the solid sample (e.g., this compound hydrochloride) is finely ground using a mortar and pestle.

  • The powdered sample is packed into a capillary tube to a height of 2-3 mm.

  • The capillary tube is placed in the heating block of the melting point apparatus.

  • The sample is heated rapidly to a temperature about 10-15 °C below the expected melting point.

  • The heating rate is then reduced to 1-2 °C per minute.

  • The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

  • The temperature at which the entire solid has melted is recorded as the end of the melting range.

Determination of Density

Density is the mass of a substance per unit volume. For a liquid like this compound, this can be determined using a pycnometer or a digital density meter.

Apparatus:

  • Pycnometer (a glass flask with a precise volume)

  • Analytical balance

  • Thermometer

  • Water bath

Procedure (using a pycnometer):

  • The empty pycnometer is cleaned, dried, and its mass is accurately determined using an analytical balance.

  • The pycnometer is filled with distilled water of a known temperature and weighed to determine the mass of the water. The volume of the pycnometer can be calculated from the mass and density of water at that temperature.

  • The pycnometer is then emptied, dried, and filled with this compound at the same temperature.

  • The mass of the pycnometer filled with the sample is determined.

  • The mass of the this compound is calculated by subtracting the mass of the empty pycnometer.

  • The density is then calculated by dividing the mass of the sample by the volume of the pycnometer.

Determination of pKa (Potentiometric Titration)

The pKa is a measure of the acidity of a compound. For an amine, it refers to the pKa of its conjugate acid. Potentiometric titration is a common method for its determination.

Apparatus:

  • pH meter with a combination electrode

  • Burette

  • Beaker

  • Magnetic stirrer and stir bar

  • Standardized solution of a strong acid (e.g., 0.1 M HCl)

Procedure:

  • A known amount of this compound is dissolved in a suitable solvent (e.g., water or a water-alcohol mixture).

  • The solution is placed in a beaker with a magnetic stir bar, and the pH electrode is immersed in the solution.

  • The solution is stirred, and the initial pH is recorded.

  • The standardized acid solution is added in small, known increments from the burette.

  • After each addition, the solution is allowed to equilibrate, and the pH is recorded.

  • The titration is continued past the equivalence point.

  • A titration curve is generated by plotting the pH versus the volume of titrant added.

  • The pKa is determined from the pH at the half-equivalence point (the point at which half of the amine has been neutralized).

Determination of Solubility

Solubility is the ability of a substance to dissolve in a solvent. A qualitative and semi-quantitative determination can be performed by the following method.

Apparatus:

  • Test tubes

  • Vortex mixer

  • Graduated pipettes

Procedure:

  • A small, known amount of this compound (e.g., 10 mg) is placed in a test tube.

  • A small, known volume of the solvent (e.g., 1 mL of chloroform or methanol) is added to the test tube.

  • The mixture is agitated vigorously using a vortex mixer for a set period (e.g., 1-2 minutes).

  • The mixture is then allowed to stand and visually inspected for any undissolved solute.

  • If the solute has completely dissolved, it is considered soluble. If not, the amount of solvent can be incrementally increased to determine the approximate solubility. For quantitative analysis, a saturated solution is prepared, and the concentration of the dissolved solute is determined analytically (e.g., by GC-MS or HPLC).

Synthetic Workflow: Reductive Amination

A common method for the synthesis of this compound is through the reductive amination of cyclohexanone (B45756) with benzylamine. The following diagram illustrates a typical experimental workflow for this synthesis and subsequent purification.

G A Reactants (Cyclohexanone, Benzylamine) C Reaction Mixture A->C B Solvent (e.g., Methanol) B->C D Formation of Imine Intermediate C->D Stirring at RT F Reduction D->F E Reducing Agent (e.g., Sodium Borohydride) E->F Addition G Crude Product Mixture F->G H Work-up (Quenching, Extraction) G->H I Organic Layer H->I J Drying (e.g., with Na2SO4) I->J K Filtration J->K L Solvent Removal (Rotary Evaporation) K->L M Crude this compound L->M N Purification (e.g., Distillation or Chromatography) M->N O Pure this compound N->O

Caption: Synthetic workflow for this compound via reductive amination.

References

An In-Depth Technical Guide on the Toxicology and Safety Profile of N-benzylcyclohexanamine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following document is intended for researchers, scientists, and drug development professionals. The information provided is for research purposes only. N-benzylcyclohexanamine is a chemical with a limited publicly available safety profile and should be handled with extreme caution. This guide synthesizes the available data and provides a predictive toxicological assessment based on structurally related compounds due to the scarcity of direct studies.

Executive Summary

This compound (NBCA) is an arylcyclohexylamine for which a comprehensive toxicological profile has not been established in publicly accessible literature. Safety data sheets classify it as a skin and eye irritant.[1][2] Structurally, it is related to phencyclidine (PCP), a dissociative anesthetic with well-documented psychoactive and toxic effects.[3][4][5] The presence of NBCA has been reported as a cutting agent in illicit 3,4-MDMA samples, indicating a potential for human exposure.[6][7]

Given the lack of direct data, this guide provides a predictive toxicological and safety profile for this compound based primarily on the extensive data available for its structural analog, phencyclidine. This approach is warranted by the shared arylcyclohexylamine core, which is known to be responsible for the characteristic pharmacological and toxicological effects of this class of compounds. This document summarizes known hazards, outlines the predictive toxicology of NBCA across several key endpoints, details proposed experimental protocols for its comprehensive evaluation, and provides visual diagrams of key pathways and workflows.

Known Hazards and Classifications

Direct toxicological data for this compound is limited. The primary source of hazard information comes from supplier Safety Data Sheets (SDS) and aggregated classifications.

Table 2.1: GHS Hazard Classification for this compound

Hazard ClassCategoryHazard StatementSource
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[2]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1][2]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation[1][2]
Specific Target Organ Toxicity, Single ExposureCategory 3H335: May cause respiratory irritation[2]

Standard handling precautions for a compound with these classifications should be strictly followed. This includes the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated area or chemical fume hood.[1]

Predictive Toxicology Profile (Based on Phencyclidine)

Due to its structural similarity to phencyclidine (PCP), the toxicological profile of NBCA is predicted to share many characteristics with PCP. PCP is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is central to its mechanism of action and toxicity.[3][8][9]

Pharmacokinetics

Like PCP, this compound is a lipophilic weak base.[4][10] It is expected to be rapidly distributed throughout the body, including the central nervous system. Metabolism is anticipated to occur primarily in the liver via oxidative hydroxylation, mediated by cytochrome P450 enzymes, followed by glucuronidation and renal excretion.[3][10][11]

Acute Toxicity

PCP exhibits moderate to high acute toxicity, with lethality often resulting from behavioral disturbances, seizures, or respiratory depression.[4][12][13]

Table 3.1: Acute Lethality Data for Phencyclidine (PCP)

SpeciesRouteLD50 ValueUnitSource
Mouse (Male)Intravenous57µmol/kg[13]
Mouse (Female)Intravenous76µmol/kg[13]
Rat (Oral)Oral~200 - 630mg/kg[14]

Clinical signs of acute intoxication with an NBCA-like compound are predicted to be dose-dependent and may range from mild agitation to severe psychosis, seizures, and coma.[4][12]

Neurotoxicity

The primary toxicological concern for arylcyclohexylamines is neurotoxicity. Blockade of NMDA receptors disrupts normal glutamatergic neurotransmission, which is crucial for learning, memory, and cognitive function.[5][9][15]

  • Behavioral Effects: Expected effects include dissociation, hallucinations, paranoia, agitation, and potentially violent or aggressive behavior.[3][12] Chronic exposure may lead to addiction and a persistent psychosis resembling schizophrenia.[3]

  • Cellular Effects: NMDA receptor antagonists like PCP can trigger apoptotic neurodegeneration in the developing brain and cause pathomorphological changes in specific neuronal populations in the adult brain.[15][16][17]

Cardiovascular Toxicity

PCP exerts significant cardiovascular effects, primarily through sympathomimetic actions, which may involve the inhibition of catecholamine reuptake.[10][18]

Table 3.2: Cardiovascular Effects of Phencyclidine Intoxication

EffectPrevalence/ObservationMechanismSource
Hypertension~60% of intoxication casesSympathomimetic activity[12]
Tachycardia~30% of intoxication casesSympathomimetic activity[12]
Coronary VasospasmDemonstrated in animal modelsDirect effect on coronary vasculature[18]
Action Potential ProlongationDose-dependent effect in vitroBlockade of potassium conductance[19]

It is plausible that this compound could produce similar hypertensive and tachycardic effects.

Genotoxicity and Carcinogenicity

There is a lack of data on the genotoxic or carcinogenic potential of PCP. While some N-nitroso derivatives of related cyclic amines have shown genotoxic potential, this is not directly applicable to NBCA.[11] A standard battery of genotoxicity tests would be required to assess this endpoint for NBCA.

Proposed Experimental Protocols for Toxicological Evaluation

A comprehensive toxicological evaluation of this compound would require a battery of in vitro and in vivo studies, following established regulatory guidelines such as those from the Organisation for Economic Co-operation and Development (OECD).

In Vivo Acute Oral Toxicity Study (as per OECD TG 420/423/425)

Objective: To determine the acute oral toxicity of this compound, estimate the LD50, and identify clinical signs of toxicity.[20][21][22][23]

Test System: Rodent, preferably rat (e.g., Sprague-Dawley or Wistar strain), single sex (typically female).[22][24]

Methodology:

  • Animal Preparation: Use healthy, young adult animals, acclimatized to laboratory conditions. Animals should be fasted overnight (food, but not water) prior to dosing.[22][23]

  • Dose Formulation: Prepare the test substance in a suitable vehicle (e.g., corn oil or 0.5% carboxymethyl cellulose). The concentration should allow for administration of the dose in a volume that does not exceed 1 mL/100g body weight.[20]

  • Dose Administration: Administer the substance in a single dose by oral gavage.

  • Procedure (Up-and-Down Procedure, OECD TG 425):

    • Start with a single animal at a dose estimated to be near the LD50.

    • If the animal survives, the next animal is dosed at a lower level. If it dies, the next animal is dosed at a higher level.

    • Continue this process, adjusting the dose up or down based on the outcome for the previous animal.

    • The study is complete when one of the stopping criteria is met (e.g., a specified number of reversals in outcome have occurred).

  • Observations:

    • Monitor animals closely for the first several hours post-dosing and at least once daily for 14 days.[22]

    • Record all clinical signs of toxicity, including changes in skin, fur, eyes, respiration, autonomic and central nervous system activity (tremors, convulsions, etc.), and behavior.[22]

    • Record body weights at initiation, weekly, and at termination.

  • Pathology: Perform a gross necropsy on all animals at the end of the study.

  • Data Analysis: Calculate the LD50 and its confidence interval using appropriate statistical methods (e.g., maximum likelihood estimation).

In Vitro Genotoxicity Battery

A standard battery of tests is required to assess the potential for gene mutations, clastogenicity (chromosome breakage), and aneugenicity (chromosome loss/gain).[25][26]

Objective: To detect gene mutations (point mutations) induced by the test substance.

Test System: Multiple strains of Salmonella typhimurium and Escherichia coli with and without an exogenous metabolic activation system (S9 mix).

Methodology:

  • Dose Selection: Conduct a preliminary cytotoxicity assay to determine the appropriate concentration range.

  • Main Experiment:

    • Expose the bacterial strains to at least five different concentrations of this compound, both with and without S9 metabolic activation.

    • Include appropriate vehicle and positive controls.

    • After a suitable incubation period, plate the bacteria on minimal medium to select for revertant colonies.

  • Data Analysis: A substance is considered mutagenic if it produces a concentration-related increase in the number of revertant colonies over the background.

Objective: To detect chromosomal damage (clastogenicity) or aneuploidy.[27]

Test System: Cultured mammalian cells (e.g., human peripheral blood lymphocytes, L5178Y, or CHO cells).

Methodology:

  • Dose Selection: Determine concentrations based on a preliminary cytotoxicity assay (e.g., aiming for up to 50-55% cytotoxicity at the highest concentration).

  • Main Experiment:

    • Treat cell cultures with a vehicle control, positive controls, and at least three concentrations of this compound, with and without S9 metabolic activation.

    • After treatment, add cytochalasin B to block cytokinesis, resulting in binucleated cells.[27] This allows for the specific analysis of cells that have completed one cell division.

    • Harvest, fix, and stain the cells.

  • Data Analysis: Score the frequency of micronuclei in at least 2000 binucleated cells per concentration. A substance is considered genotoxic if it induces a statistically significant, concentration-dependent increase in micronucleus frequency.

Visualizations

Signaling Pathway Diagram

PCP_Mechanism_of_Action cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal Glutamate Glutamate NMDA_R NMDA Receptor (Ion Channel) Glutamate->NMDA_R Activates Ca_Influx Ca²+ Influx NMDA_R->Ca_Influx Prevents PCP This compound (Predicted Action) PCP->NMDA_R Blocks Channel Pore Signaling Downstream Signaling (Synaptic Plasticity, Learning, Memory) Ca_Influx->Signaling

Caption: Predicted mechanism of action for this compound based on PCP.

Experimental Workflow Diagram: In Vivo Acute Toxicity

Acute_Toxicity_Workflow start Start: Acute Oral Toxicity Study (OECD TG 425) acclimatize Animal Acclimatization & Fasting start->acclimatize dose_prep Dose Formulation in Vehicle acclimatize->dose_prep dosing Single Oral Gavage Dosing dose_prep->dosing observe 14-Day Observation: - Clinical Signs - Body Weight dosing->observe necropsy Gross Necropsy observe->necropsy analysis Data Analysis: Calculate LD50 necropsy->analysis end End Report analysis->end

Caption: Proposed workflow for an in vivo acute oral toxicity study.

Experimental Workflow Diagram: In Vitro Genotoxicity

Genotoxicity_Workflow cluster_ames Ames Test (OECD TG 471) cluster_mn Micronucleus Test (OECD TG 487) ames_start Bacterial Strains (S. typhimurium, E. coli) ames_treat Treat with NBCA (+/- S9 Mix) ames_start->ames_treat ames_plate Plate on Minimal Media ames_treat->ames_plate ames_count Count Revertant Colonies ames_plate->ames_count end Final Report: Genotoxic Potential ames_count->end mn_start Mammalian Cell Culture mn_treat Treat with NBCA (+/- S9 Mix) mn_start->mn_treat mn_cyto Add Cytochalasin B mn_treat->mn_cyto mn_score Score Micronuclei in Binucleated Cells mn_cyto->mn_score mn_score->end start Start: Genotoxicity Assessment cluster_ames cluster_ames start->cluster_ames cluster_mn cluster_mn start->cluster_mn

References

N-Benzylcyclohexanamine Hydrochloride: A Technical Overview of Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the currently available data on the solubility and stability of N-benzylcyclohexanamine hydrochloride. The information is intended to support researchers and professionals in the fields of analytical chemistry, forensic science, and pharmaceutical development.

Chemical and Physical Properties

This compound hydrochloride is an analytical reference standard categorized as an arylcyclohexylamine. It has been identified as a cutting agent in illicit drug samples.[1]

PropertyValue
Chemical Formula C₁₃H₁₉N · HCl
Molecular Weight 225.8 g/mol [1]
Appearance Neat solid[1]
Purity ≥98%[1]

Solubility Data

SolventSolubility
Acetonitrile (B52724)Soluble[1]
ChloroformSoluble[1]
Methanol (B129727)Soluble[1]

Stability Profile

Solid-State Stability

As a neat solid, this compound hydrochloride is reported to be stable for at least four years when stored at -20°C.[1][2]

Solution Stability

Specific studies on the solution stability of this compound hydrochloride under various conditions (e.g., pH, temperature, light exposure) are not extensively documented. However, general principles for amine hydrochlorides suggest that their stability in solution is influenced by several factors:

  • pH: Amine hydrochloride salts are generally more stable in acidic conditions. In alkaline media, they can be converted to the free base, which may be more susceptible to degradation.[3]

  • Oxidation: Amines can be prone to oxidative degradation.[4] Discoloration (e.g., turning yellow) of solutions may indicate chemical degradation.[4]

  • Temperature: Elevated temperatures can accelerate degradation processes.

Experimental Protocols

Detailed, validated experimental protocols for the determination of solubility and stability of this compound hydrochloride are not available in the public domain. However, a general methodology for conducting forced degradation studies, which is a standard approach to evaluating the intrinsic stability of a substance, is outlined below. This protocol is based on general guidelines for stability testing of pharmaceuticals and should be adapted and validated for the specific compound.[5][6]

General Protocol for a Forced Degradation Study

Objective: To investigate the intrinsic stability of this compound hydrochloride in solution under various stress conditions.

Materials:

  • This compound hydrochloride

  • HPLC-grade water, methanol, and acetonitrile

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Suitable buffer solutions (e.g., phosphate (B84403) or acetate (B1210297) buffers)

  • HPLC system with a UV detector or a mass spectrometer

  • C18 HPLC column

  • pH meter

  • Temperature-controlled oven or water bath

  • Photostability chamber

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound hydrochloride in a suitable solvent (e.g., methanol or a water/methanol mixture) at a known concentration (e.g., 1 mg/mL).[4]

  • Stress Conditions:

    • Acid Hydrolysis: Add HCl to a final concentration of 0.1 M. Heat at 60°C for 24 hours.[4]

    • Base Hydrolysis: Add NaOH to a final concentration of 0.1 M. Keep at room temperature for 8 hours.[4]

    • Oxidation: Add 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.[4]

    • Thermal Stress: Heat the solution at 60°C for 48 hours.[4]

    • Photostability: Expose the solution to light in a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis:

    • At specified time points, withdraw aliquots of the stressed solutions.

    • Neutralize the acid and base hydrolysis samples, if necessary.

    • Dilute the samples to a suitable concentration for analysis.

    • Analyze the samples by a validated stability-indicating HPLC method. A reverse-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and an aqueous buffer is a common starting point for amine hydrochlorides.

    • Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.

Visualizations

The following diagrams illustrate generalized workflows relevant to the analysis of this compound hydrochloride.

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock_Solution Prepare Stock Solution (1 mg/mL in Methanol/Water) Acid Acid Hydrolysis (0.1M HCl, 60°C) Stock_Solution->Acid Base Base Hydrolysis (0.1M NaOH, RT) Stock_Solution->Base Oxidation Oxidation (3% H₂O₂, RT) Stock_Solution->Oxidation Thermal Thermal Stress (60°C) Stock_Solution->Thermal HPLC_Analysis HPLC-UV/MS Analysis Acid->HPLC_Analysis Base->HPLC_Analysis Oxidation->HPLC_Analysis Thermal->HPLC_Analysis Data_Evaluation Evaluate Degradation Profile HPLC_Analysis->Data_Evaluation

Forced Degradation Study Workflow

HPLC_Method_Development Start Start: Develop Stability-Indicating HPLC Method Column_Selection Select Column (e.g., C18) Start->Column_Selection Mobile_Phase Optimize Mobile Phase (Acetonitrile:Buffer Ratio, pH) Column_Selection->Mobile_Phase Detection Set Detection Wavelength (e.g., UV Scan) Mobile_Phase->Detection Validation Validate Method (Specificity, Linearity, Accuracy, Precision) Detection->Validation End Method Ready for Stability Studies Validation->End

HPLC Method Development Logic

References

Methodological & Application

Application Note and Protocol: Synthesis of N-benzylcyclohexanamine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the synthesis of N-benzylcyclohexanamine, a versatile secondary amine used as a building block in organic synthesis and a precursor for functional materials.[1] The described method utilizes a one-pot reductive amination of cyclohexanone (B45756) with benzylamine (B48309), employing sodium borohydride (B1222165) as the reducing agent. This approach is efficient and provides a high yield of the target compound. The protocol includes a comprehensive materials list, step-by-step experimental procedures, purification methods, and characterization data.

Introduction

This compound is a key intermediate in the synthesis of various organic molecules and pharmacologically active compounds. Its structure, combining a cyclohexyl ring and a benzyl (B1604629) group on a central nitrogen atom, makes it a valuable synthon.[1] The most common and controlled method for its preparation is the reductive amination of cyclohexanone and benzylamine.[2][3] This process involves the initial formation of an imine intermediate, which is subsequently reduced in situ to the desired secondary amine.[4] This method avoids the common issue of over-alkylation associated with direct alkylation of amines.[3] This protocol details a robust and scalable procedure for this synthesis.

Reaction Scheme

The synthesis proceeds via a two-step, one-pot reaction:

  • Imine Formation: Cyclohexanone reacts with benzylamine to form an N-benzylcyclohexan-1-imine intermediate.

  • Reduction: The imine is reduced by sodium borohydride (NaBH₄) to yield this compound.

Reaction: Cyclohexanone + Benzylamine → [N-benzylcyclohexan-1-imine] --(NaBH₄)--> this compound

Quantitative Data Summary

The following table summarizes the reagents and typical yields for the synthesis.

Compound Role MW ( g/mol ) Amount Equivalents
CyclohexanoneStarting Material98.149.81 g (10.2 mL)1.0
BenzylamineStarting Material107.1510.72 g (11.0 mL)1.0
Sodium BorohydrideReducing Agent37.835.67 g1.5
Methanol (B129727) (MeOH)Solvent32.04200 mLN/A
This compound Product 189.30 [5]~15.1 g ~80% Yield

Experimental Protocol

4.1 Materials and Reagents:

  • Cyclohexanone (≥99%)

  • Benzylamine (≥99%)

  • Sodium borohydride (NaBH₄) (≥98%)

  • Methanol (ACS grade)

  • Dichloromethane (B109758) (DCM) (ACS grade)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • 500 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for flash column chromatography or vacuum distillation

4.2 Procedure:

  • Reaction Setup: To a 500 mL round-bottom flask containing a magnetic stir bar, add cyclohexanone (1.0 eq) and benzylamine (1.0 eq).

  • Solvent Addition: Add 200 mL of methanol to the flask and stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Reduction: Cool the flask in an ice bath to 0 °C. Slowly add sodium borohydride (1.5 eq) portion-wise over 30-45 minutes. Caution: Hydrogen gas is evolved; ensure adequate ventilation.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4-6 hours.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Quenching: Carefully quench the reaction by slowly adding ~50 mL of water.

  • Solvent Removal: Remove the methanol from the mixture using a rotary evaporator.

  • Extraction: Transfer the remaining aqueous residue to a separatory funnel. Extract the product with dichloromethane (3 x 75 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution (1 x 100 mL) and brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product as an oil.

4.3 Purification:

The crude this compound can be purified by either vacuum distillation or flash column chromatography on silica (B1680970) gel.

  • Vacuum Distillation: Distill the crude oil under reduced pressure (Boiling Point: 195 °C at 90 Torr) to obtain the pure product as a colorless oil.[6]

  • Flash Column Chromatography: Use a silica gel column with an eluent system such as a gradient of ethyl acetate (B1210297) in hexanes (e.g., 0% to 10% ethyl acetate).

Workflow Diagram

SynthesisWorkflow cluster_reactants Reactants & Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification & Product Reactants Cyclohexanone + Benzylamine in Methanol Imine Imine Formation (30 min, RT) Reactants->Imine Stir Reduction Addition of NaBH4 (0°C) Reduction (4-6h, RT) Imine->Reduction Cool & Add Quench Quench with H2O Reduction->Quench Rotovap1 Remove Methanol Quench->Rotovap1 Extract Extract with DCM Rotovap1->Extract Wash Wash (NaHCO3, Brine) Extract->Wash Dry Dry (MgSO4) & Filter Wash->Dry Rotovap2 Concentrate Dry->Rotovap2 Purify Vacuum Distillation or Column Chromatography Rotovap2->Purify Product Pure This compound Purify->Product

Caption: Experimental workflow for the synthesis of this compound.

Characterization Data

The identity and purity of the final product should be confirmed by standard analytical techniques.

  • Appearance: Colorless oil.[6]

  • Molecular Formula: C₁₃H₁₉N.[6]

  • Molecular Weight: 189.30 g/mol .[5]

  • Boiling Point: 289.8 °C at 760 mmHg; 195 °C at 90 Torr.[6][7]

  • ¹H NMR: Spectral data should be consistent with the structure.

  • ¹³C NMR: The spectrum should account for all 13 carbon atoms in the molecule.[8][9]

  • IR Spectroscopy: Characteristic peaks for C-N stretching and N-H bending are expected.[8][9]

  • Mass Spectrometry (MS): ESI-MS should show a peak corresponding to the molecular ion [M+H]⁺ at m/z = 190.16.

References

Application Notes & Protocols: Reductive Amination of Cyclohexanone with Benzylamine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Reductive amination is a cornerstone of organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen bonds.[1] This one-pot reaction, which combines the formation of an imine or iminium ion with its subsequent reduction, is a highly efficient route to a diverse range of secondary and tertiary amines.[2] These amine-containing molecules are fundamental building blocks in the pharmaceutical, agrochemical, and fine chemical industries.[3][4] This document provides detailed protocols for the reductive amination of cyclohexanone (B45756) with benzylamine (B48309) to synthesize N-benzylcyclohexylamine, comparing several common methodologies.

Principle of the Reaction

The reductive amination of a ketone with a primary amine proceeds in a two-step, one-pot sequence. First, the cyclohexanone reacts with benzylamine, typically under mildly acidic conditions, to form a carbinolamine intermediate which then dehydrates to form an iminium ion.[2] The subsequent in-situ reduction of this iminium ion by a suitable reducing agent yields the desired N-benzylcyclohexylamine.[2] The choice of reducing agent is critical, as it must selectively reduce the iminium ion over the starting ketone.[2]

Reaction_Pathway cluster_intermediate Intermediate cluster_product Product Cyclohexanone Cyclohexanone Benzylamine Benzylamine Iminium Iminium Ion Cyclohexanone->Iminium + H⁺ - H₂O Benzylamine->Iminium + H⁺ - H₂O Product N-Benzylcyclohexylamine

Caption: Reaction pathway for the reductive amination of cyclohexanone.

Experimental Protocols

Three common protocols are detailed below, utilizing different reducing agents and conditions.

Protocol 1: Using Sodium Triacetoxyborohydride (B8407120) (NaBH(OAc)₃)

This method employs a mild and selective reducing agent, well-suited for a wide range of substrates, minimizing the formation of alcohol byproducts.[1][5] Sodium triacetoxyborohydride (STAB) is particularly effective for reactions involving weakly basic amines.[5]

Materials and Reagents:

  • Cyclohexanone

  • Benzylamine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous Dichloromethane (B109758) (DCM) or 1,2-Dichloroethane (DCE)[6]

  • Glacial Acetic Acid (optional, but can improve reaction rates)[7]

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Argon or Nitrogen gas

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (balloons or manifold)

  • Syringes

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add cyclohexanone (1.0 eq).[1]

  • Solvent and Amine Addition: Dissolve the ketone in anhydrous dichloromethane (DCM). To this solution, add benzylamine (1.0-1.1 eq) via syringe.[1]

  • Imine Formation: Stir the solution at room temperature for 20-30 minutes to facilitate the formation of the iminium ion. For less reactive substrates, adding glacial acetic acid (1.0 eq) can catalyze this step.[1][7]

  • Addition of Reducing Agent: Slowly add sodium triacetoxyborohydride (1.4-1.5 eq) to the stirring solution in portions.[1][7] The addition may be slightly exothermic.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).[1]

  • Workup: Carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution.[1] Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extraction: Extract the aqueous layer twice with dichloromethane.[1] Combine the organic layers and wash with brine.

  • Drying and Solvent Removal: Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.[1]

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel if necessary.[1]

Protocol 2: Using Catalytic Hydrogenation over Gold Catalysts

This method is suitable for industrial applications and utilizes molecular hydrogen as the reductant.[8]

Procedure:

  • In a high-pressure autoclave, combine cyclohexanone (6.6 mmol), benzylamine (6.6 mmol), a gold-supported catalyst (e.g., 4 wt% Au/TiO₂ or 4 wt% Au/CeO₂/TiO₂), and toluene (B28343) as the solvent.[8][9]

  • Flush the reactor with hydrogen gas.[8]

  • Heat the mixture to the desired temperature (e.g., 100 °C) and pressurize with hydrogen (e.g., 30 bar).[8][9]

  • Stir the reaction for the required time (e.g., 4 hours) and monitor for completion.[8]

  • After cooling and depressurization, filter the catalyst and remove the solvent under reduced pressure to isolate the product.

Protocol 3: Using Sodium Borohydride (B1222165) (NaBH₄) with a Solid Acid Catalyst

This protocol offers a rapid, solvent-free alternative.[10]

Procedure:

  • Mix cyclohexanone (1.0 eq) and benzylamine (1.0 eq) for approximately 15 minutes at room temperature to pre-form the imine.[10]

  • Add a catalytic amount of a wet carbon-based solid acid (CBSA) and sodium borohydride (NaBH₄, 1.0 eq).[10]

  • Stir the solid-state mixture at room temperature. The reaction is often complete in less than 10 minutes.[10]

  • Work up the reaction by adding a suitable solvent and filtering off the solid catalyst, followed by standard aqueous extraction and drying procedures.

Data Presentation

The following table summarizes quantitative data for different reductive amination procedures of cyclohexanone with benzylamine.

Method/Reducing AgentCatalystSolventTemperatureTimeYield (%)Reference(s)
Catalytic Hydrogenation (H₂)4 wt% Au/TiO₂Toluene100 °C4 h72%[8][11]
Catalytic Hydrogenation (H₂)4 wt% Au/CeO₂/TiO₂Toluene100 °C4 h79%[8][11]
Sodium Borohydride (NaBH₄)Carbon-Based Solid Acid (CBSA)NoneRoom Temp.< 10 min90%[8][10]
Sodium TriacetoxyborohydrideNone (or Acetic Acid)DCM/DCERoom Temp.2-4 hHigh[1][7]

Experimental Workflow Visualization

The diagram below illustrates a typical laboratory workflow for the synthesis and purification of N-benzylcyclohexylamine using Protocol 1.

Experimental_Workflow cluster_prep Reaction Phase cluster_workup Workup & Purification A 1. Reaction Setup (Flask, Stirrer, Inert Atm.) B 2. Add Cyclohexanone, Benzylamine, & Solvent A->B C 3. Add NaBH(OAc)₃ B->C D 4. Stir at RT & Monitor by TLC C->D E 5. Quench Reaction (aq. NaHCO₃) D->E Reaction Complete F 6. Liquid-Liquid Extraction E->F G 7. Dry Organic Layer (MgSO₄) F->G H 8. Concentrate (Rotary Evaporator) G->H I 9. Column Chromatography (if needed) H->I J N-Benzylcyclohexylamine I->J Pure Product

Caption: General experimental workflow for reductive amination.

References

Enantioselective Synthesis of Chiral (R)-N-benzylcyclohexanamine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the enantioselective synthesis of (R)-N-benzylcyclohexanamine, a valuable chiral building block in pharmaceutical development. Two primary synthetic strategies are presented: a biocatalytic approach using an (R)-selective imine reductase (IRED) and an organocatalytic method employing a chiral phosphoric acid (CPA). These protocols offer high enantioselectivity and yield, providing reliable methods for the preparation of this key chiral amine. Detailed experimental procedures, data presentation in tabular format for easy comparison, and workflow diagrams are included to facilitate practical implementation in a research and development setting.

Introduction

Chiral amines are fundamental structural motifs in a vast array of pharmaceuticals and bioactive molecules. The stereochemistry of these amine-containing compounds is often critical to their pharmacological activity and safety profile. (R)-N-benzylcyclohexanamine is a key intermediate used in the synthesis of more complex molecules, making its efficient and stereocontrolled synthesis a significant area of interest. This document outlines two state-of-the-art methods for the asymmetric synthesis of (R)-N-benzylcyclohexanamine: biocatalytic reductive amination and organocatalytic asymmetric reductive amination.

Synthetic Strategies Overview

The enantioselective synthesis of (R)-N-benzylcyclohexanamine is primarily achieved through the asymmetric reductive amination of cyclohexanone (B45756) with benzylamine (B48309). This transformation involves the in-situ formation of an imine intermediate, which is then stereoselectively reduced to the target chiral amine.

  • Biocatalysis with Imine Reductase (IRED): This approach utilizes an (R)-selective imine reductase, an enzyme that catalyzes the asymmetric reduction of imines with high specificity. The reaction is typically performed in an aqueous buffer system under mild conditions and uses a cofactor such as NADPH, which is regenerated in situ.

  • Organocatalysis with Chiral Phosphoric Acid (CPA): This method employs a chiral Brønsted acid, such as (R)-TRIP, to create a chiral environment for the reduction of the imine intermediate. A Hantzsch ester is commonly used as the hydride source for the reduction.

A visual representation of the general synthetic workflow is provided below.

G cluster_reactants Starting Materials cluster_synthesis Asymmetric Reductive Amination cluster_catalysis Catalytic System Cyclohexanone Cyclohexanone Imine_Formation Imine Formation (in situ) Cyclohexanone->Imine_Formation Benzylamine Benzylamine Benzylamine->Imine_Formation Asymmetric_Reduction Asymmetric Reduction Imine_Formation->Asymmetric_Reduction Product (R)-N-benzylcyclohexanamine Asymmetric_Reduction->Product Catalyst Chiral Catalyst ((R)-IRED or (R)-CPA) Catalyst->Asymmetric_Reduction Reductant Reductant (NADPH/GDH or Hantzsch Ester) Reductant->Asymmetric_Reduction

Caption: General workflow for the asymmetric synthesis of (R)-N-benzylcyclohexanamine.

Data Presentation

The following table summarizes the quantitative data for the two primary methods for the enantioselective synthesis of (R)-N-benzylcyclohexanamine.

MethodCatalystReductant/Cofactor RegenerationSolventTemp. (°C)Time (h)Yield (%)ee (%)
Biocatalysis (R)-Imine Reductase (e.g., from Streptomyces sp.)NADPH / Glucose Dehydrogenase (GDH)Phosphate (B84403) Buffer3024>95>99
Organocatalysis (R)-TRIP (Chiral Phosphoric Acid)Hantzsch EsterToluene (B28343)6048~85~95

Experimental Protocols

Method 1: Biocatalytic Synthesis using (R)-Imine Reductase

This protocol describes the synthesis of (R)-N-benzylcyclohexanamine using a whole-cell biocatalyst expressing an (R)-selective imine reductase and a glucose dehydrogenase for cofactor regeneration.

Materials:

  • Cyclohexanone (≥99%)

  • Benzylamine (≥99%)

  • D-Glucose (≥99.5%)

  • NADP+ (≥95%)

  • Potassium phosphate buffer (100 mM, pH 7.5)

  • Whole-cell biocatalyst (E. coli expressing (R)-IRED and GDH)

  • Ethyl acetate (B1210297) (for extraction)

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and equipment (stirrer, incubator, centrifuge)

Protocol:

  • Reaction Setup: In a 50 mL flask, prepare a 10 mL reaction mixture containing:

    • 100 mM Potassium phosphate buffer (pH 7.5)

    • 10 mM Cyclohexanone (98.1 mg)

    • 15 mM Benzylamine (160.7 mg)

    • 100 mM D-Glucose (180.2 mg)

    • 1 mM NADP+ (0.77 mg)

    • 50 mg/mL (wet cell weight) of the whole-cell biocatalyst.

  • Incubation: Seal the flask and incubate at 30°C with shaking at 200 rpm for 24 hours.

  • Reaction Quenching and Extraction:

    • After 24 hours, quench the reaction by adding 10 mL of ethyl acetate.

    • Centrifuge the mixture to separate the organic and aqueous layers from the cell pellet.

    • Carefully collect the upper organic layer.

    • Extract the aqueous layer and cell pellet with an additional 2 x 10 mL of ethyl acetate.

    • Combine all organic extracts.

  • Drying and Concentration:

    • Dry the combined organic extracts over anhydrous sodium sulfate.

    • Filter to remove the drying agent.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to yield pure (R)-N-benzylcyclohexanamine.

  • Analysis: Determine the yield and confirm the structure by ¹H NMR, ¹³C NMR, and MS. Determine the enantiomeric excess by chiral HPLC analysis.

G start Start prep_buffer Prepare Phosphate Buffer (100 mM, pH 7.5) start->prep_buffer add_reagents Add Cyclohexanone, Benzylamine, D-Glucose, NADP+, and Biocatalyst prep_buffer->add_reagents incubate Incubate at 30°C with shaking for 24h add_reagents->incubate quench Quench reaction with Ethyl Acetate incubate->quench extract Extract with Ethyl Acetate (3x) quench->extract dry Dry combined organic layers over Na2SO4 extract->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by Flash Chromatography concentrate->purify analyze Analyze Yield and ee (NMR, MS, Chiral HPLC) purify->analyze end End analyze->end

Caption: Workflow for the biocatalytic synthesis of (R)-N-benzylcyclohexanamine.

Method 2: Organocatalytic Synthesis using Chiral Phosphoric Acid

This protocol details the asymmetric reductive amination of cyclohexanone using (R)-TRIP as the chiral catalyst and a Hantzsch ester as the hydride source.

Materials:

  • Cyclohexanone (≥99%)

  • Benzylamine (≥99%)

  • (R)-TRIP ((R)-3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate)

  • Hantzsch ester (Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate)

  • Toluene (anhydrous)

  • Standard laboratory glassware for inert atmosphere reactions (Schlenk flask, nitrogen/argon line)

Protocol:

  • Reaction Setup:

    • To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add (R)-TRIP (5 mol%).

    • Add anhydrous toluene (to make a 0.1 M solution with respect to cyclohexanone).

    • Add cyclohexanone (1.0 equiv).

    • Add benzylamine (1.2 equiv).

    • Add Hantzsch ester (1.5 equiv).

  • Reaction:

    • Stir the reaction mixture at 60°C for 48 hours under an inert atmosphere.

    • Monitor the reaction progress by TLC or GC-MS.

  • Work-up:

    • After completion, cool the reaction mixture to room temperature.

    • Concentrate the mixture under reduced pressure to remove the toluene.

  • Purification:

    • Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to separate the product from the catalyst and the oxidized Hantzsch ester.

  • Analysis:

    • Determine the yield and confirm the structure by ¹H NMR, ¹³C NMR, and MS.

    • Determine the enantiomeric excess by chiral HPLC analysis.

G start Start setup Set up flame-dried Schlenk flask under N2/Ar start->setup add_reagents Add (R)-TRIP, Toluene, Cyclohexanone, Benzylamine, and Hantzsch Ester setup->add_reagents react Stir at 60°C for 48h add_reagents->react workup Cool to RT and concentrate react->workup purify Purify by Flash Chromatography workup->purify analyze Analyze Yield and ee (NMR, MS, Chiral HPLC) purify->analyze end End analyze->end

Caption: Workflow for the organocatalytic synthesis of (R)-N-benzylcyclohexanamine.

Conclusion

The protocols detailed in this document provide robust and highly enantioselective methods for the synthesis of (R)-N-benzylcyclohexanamine. The biocatalytic approach offers exceptional selectivity under mild, environmentally benign conditions, making it an attractive option for green chemistry applications. The organocatalytic method provides a valuable metal-free alternative that also delivers high enantioselectivity and good yields. The choice of method may depend on factors such as scale, availability of biocatalysts, and desired purity profiles. Both protocols are well-suited for implementation in research and drug development environments for the reliable production of this important chiral intermediate.

Applications of N-Benzylcyclohexanamine in Materials Science Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-benzylcyclohexanamine, a secondary amine featuring both a benzyl (B1604629) and a cyclohexyl group, serves as a versatile chemical intermediate in materials science. Its unique structural characteristics, combining the aromaticity and reactivity of the benzyl group with the steric bulk and aliphatic nature of the cyclohexyl ring, make it a valuable building block for the synthesis of functional materials. Primary applications in materials science research for this compound and its derivatives include their use as corrosion inhibitors for metals and as curing agents for epoxy resins. This document provides detailed application notes and protocols for these key areas.

Application 1: Corrosion Inhibition

This compound derivatives have demonstrated significant potential as corrosion inhibitors, particularly for mild steel in acidic environments. The lone pair of electrons on the nitrogen atom, as well as the pi-electrons of the benzene (B151609) ring, allow these molecules to adsorb onto the metal surface, forming a protective layer that inhibits both anodic and cathodic reactions of the corrosion process.

Quantitative Data: Corrosion Inhibition Efficiency

The following table summarizes the corrosion inhibition efficiency of various N-benzyl amine derivatives on mild steel in a 1 M HCl solution, as determined by electrochemical and weight loss measurements.

Inhibitor CompoundConcentrationTemperature (K)Inhibition Efficiency (%)Measurement Technique
N,N'-bis(p-hydroxybenzoyl) ethylenediamine (B42938) (HBEDA)250 ppmNot Specified95.8Electrochemical Impedance Spectroscopy
N,N'-bis(p-hydroxybenzoyl) Diethylenetriamine (HBDETA)250 ppmNot Specified99.6Electrochemical Impedance Spectroscopy
N-benzyl-N,N-bis[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amine (BBPA)5x10⁻⁴ M30887Weight Loss & Electrochemical Methods
Experimental Protocol: Evaluation of Corrosion Inhibition

This protocol outlines the steps to assess the corrosion inhibition performance of this compound or its derivatives using the weight loss method.

Materials:

  • Mild steel coupons of known dimensions

  • 1 M Hydrochloric acid (HCl) solution

  • This compound (or its derivative)

  • Acetone

  • Deionized water

  • Analytical balance

  • Water bath or thermostat

  • Beakers

  • Abrasive paper (e.g., silicon carbide, various grits)

Procedure:

  • Coupon Preparation:

    • Mechanically polish the mild steel coupons with progressively finer grades of abrasive paper.

    • Degrease the coupons by washing with acetone.

    • Rinse with deionized water and dry thoroughly.

    • Accurately weigh each coupon using an analytical balance and record the initial weight (W_initial).

  • Inhibitor Solution Preparation:

    • Prepare a stock solution of the inhibitor in 1 M HCl.

    • From the stock solution, prepare a series of test solutions with varying concentrations of the inhibitor (e.g., 50, 100, 150, 200, 250 ppm) in 1 M HCl.

    • Prepare a blank solution containing only 1 M HCl.

  • Immersion Test:

    • Immerse one prepared coupon into each beaker containing the blank and the different inhibitor concentrations.

    • Place the beakers in a water bath maintained at a constant temperature (e.g., 308 K) for a specified duration (e.g., 24 hours).

  • Post-Immersion Analysis:

    • After the immersion period, carefully remove the coupons from the solutions.

    • Wash the coupons with deionized water to remove any corrosion products.

    • Scrub gently with a soft brush to remove loosely adhered products.

    • Rinse again with deionized water, followed by acetone, and dry.

    • Weigh the dried coupons and record the final weight (W_final).

  • Calculations:

    • Corrosion Rate (CR): CR (g/m²h) = (W_initial - W_final) / (A * t) where A is the surface area of the coupon in m² and t is the immersion time in hours.

    • Inhibition Efficiency (η%): η% = [(CR_blank - CR_inhibitor) / CR_blank] * 100 where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inhibitor is the corrosion rate in the presence of the inhibitor.

Logical Workflow for Corrosion Inhibition

Corrosion_Inhibition_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Coupon_Prep Mild Steel Coupon Preparation Immersion Immersion Test in Acidic Medium Coupon_Prep->Immersion Inhibitor_Sol Inhibitor Solution Preparation Inhibitor_Sol->Immersion Weight_Loss Weight Loss Measurement Immersion->Weight_Loss Calc Calculation of Corrosion Rate & Efficiency Weight_Loss->Calc

Caption: Workflow for evaluating corrosion inhibition efficiency.

Application 2: Epoxy Resin Curing Agent

The secondary amine group in this compound can react with epoxy groups, making it a potential curing agent for epoxy resins. The cyclohexyl group can enhance the physical properties and thermal stability of the cured resin, while the benzyl group can influence the reactivity and final network structure. While direct data for this compound is limited, protocols for similar cycloaliphatic and benzyl amines are applicable. One patent suggests that a mixture including N-benzyl-1, 2-ethylenediamine can be an effective curing agent.[1]

Experimental Protocol: Epoxy Resin Curing

This protocol provides a general method for using an amine-based agent like this compound to cure an epoxy resin.

Materials:

  • Liquid epoxy resin (e.g., Diglycidyl ether of bisphenol A - DGEBA)

  • This compound (curing agent)

  • Toluene or other suitable solvent (optional, for viscosity reduction)

  • Molds (e.g., silicone or Teflon)

  • Stirring rod

  • Vacuum oven

  • Hot plate or heating mantle

Procedure:

  • Stoichiometric Calculation:

    • Determine the amine hydrogen equivalent weight (AHEW) of this compound. For a secondary amine, there is one active hydrogen per molecule. AHEW = Molecular Weight / number of active hydrogens.

    • Determine the epoxy equivalent weight (EEW) of the epoxy resin (usually provided by the manufacturer).

    • Calculate the stoichiometric amount of curing agent required per 100 parts of resin (phr): phr = (AHEW / EEW) * 100

  • Mixing:

    • Preheat the epoxy resin to a moderate temperature (e.g., 50-60 °C) to reduce its viscosity.

    • Weigh the calculated stoichiometric amount of this compound.

    • Slowly add the curing agent to the preheated epoxy resin while stirring continuously.

    • Continue stirring for 5-10 minutes until a homogeneous mixture is obtained. If using a solvent, add it at this stage.

  • Degassing:

    • Place the mixture in a vacuum oven and apply a vacuum to remove any entrapped air bubbles.

    • Continue degassing until bubble formation ceases.

  • Curing:

    • Pour the bubble-free mixture into the molds.

    • Transfer the molds to an oven for curing. The curing schedule will depend on the specific resin and curing agent system. A typical two-stage curing process might be:

      • Initial cure at a lower temperature (e.g., 80-100 °C) for 1-2 hours.

      • Post-cure at a higher temperature (e.g., 120-150 °C) for 2-4 hours to ensure complete crosslinking.

  • Demolding and Characterization:

    • Allow the cured samples to cool to room temperature before demolding.

    • The cured epoxy can then be characterized for its mechanical, thermal, and chemical properties.

Epoxy Curing Signaling Pathway

Epoxy_Curing cluster_reaction Curing Reaction Epoxy Epoxy Resin (e.g., DGEBA) Mix Mixing & Degassing Epoxy->Mix Amine This compound (Curing Agent) Amine->Mix Heat Thermal Curing Mix->Heat Cured_Epoxy Crosslinked Thermoset Polymer Heat->Cured_Epoxy

Caption: Simplified workflow for epoxy resin curing.

This compound and its derivatives present significant opportunities in materials science, particularly as effective corrosion inhibitors and as components in epoxy resin curing systems. The protocols and data provided herein offer a foundation for researchers and drug development professionals to explore and expand upon these applications. Further research into the synthesis of novel polymers and the surface modification of materials using this compound could unveil new and valuable functionalities.

References

Application Notes and Protocols: N-benzylcyclohexanamine as a Precursor for Functional Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and polymerization of functional monomers derived from N-benzylcyclohexanamine. The resulting polymers, bearing bulky and hydrophobic N-benzyl-N-cyclohexyl pendant groups, offer unique properties suitable for a range of applications in materials science and drug delivery. This document outlines detailed experimental protocols, expected material properties, and potential areas of application.

Introduction

This compound is a secondary amine that serves as a versatile precursor for the synthesis of novel functional polymers. By incorporating this bulky, hydrophobic moiety into a polymer backbone, materials with tailored solubility, thermal stability, and interfacial properties can be developed. The N-benzyl-N-cyclohexyl group can influence polymer chain packing and solution behavior, making these polymers attractive candidates for applications such as advanced coatings, specialty adhesives, and as hydrophobic domains in amphiphilic structures for drug delivery systems.

This document details the conversion of this compound into a polymerizable acrylamide (B121943) monomer, followed by its free-radical polymerization to yield poly(N-benzyl-N-cyclohexyl acrylamide).

Synthesis of N-benzyl-N-cyclohexyl acrylamide Monomer

The most direct method for synthesizing the polymerizable monomer is the acylation of this compound with acryloyl chloride. This reaction is typically performed in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct.[1]

Experimental Protocol: Monomer Synthesis

Materials:

  • This compound

  • Acryloyl chloride

  • Triethylamine (B128534) (TEA) or Diisopropylethylamine (DIEA)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Dropping funnel

  • Ice bath

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Dissolution: In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous DCM.

  • Base Addition: Add triethylamine (1.2 equivalents) to the solution and stir.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Acryloyl Chloride Addition: Slowly add acryloyl chloride (1.1 equivalents) dropwise to the cooled solution using a dropping funnel. A white precipitate of triethylamine hydrochloride will form.[1]

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).

    • Combine the organic layers and wash successively with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.[1]

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude N-benzyl-N-cyclohexyl acrylamide by column chromatography on silica (B1680970) gel (e.g., using a hexane (B92381)/ethyl acetate (B1210297) gradient) or by recrystallization to yield the pure monomer.

Expected Data for Monomer Synthesis

ParameterExpected Value
Yield 70-90%
Appearance White to off-white solid or viscous oil
Purity (by NMR/GC-MS) >95% after purification

Note: These are typical values for the acylation of secondary amines and may vary based on specific reaction conditions.

Monomer_Synthesis NBCA This compound reaction NBCA->reaction AcCl Acryloyl Chloride AcCl->reaction Base Triethylamine Base->reaction Base Solvent DCM, 0°C to RT Solvent->reaction Monomer N-benzyl-N-cyclohexyl acrylamide Byproduct Triethylamine HCl reaction->Monomer Product reaction->Byproduct Byproduct

Caption: Synthetic pathway for N-benzyl-N-cyclohexyl acrylamide.

Polymerization of N-benzyl-N-cyclohexyl acrylamide

N,N-disubstituted acrylamides can be readily polymerized via free-radical polymerization using a suitable thermal initiator, such as azobisisobutyronitrile (AIBN). The bulky side group may influence the polymerization kinetics and the final polymer properties.

Experimental Protocol: Free-Radical Polymerization

Materials:

  • N-benzyl-N-cyclohexyl acrylamide (monomer)

  • Azobisisobutyronitrile (AIBN)

  • Anhydrous toluene (B28343) or 1,4-dioxane

  • Methanol (B129727) or hexane (for precipitation)

  • Schlenk flask or polymerization tube with a magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Oil bath

Procedure:

  • Setup: Place the N-benzyl-N-cyclohexyl acrylamide monomer and AIBN (0.1-1 mol% relative to the monomer) in a Schlenk flask.

  • Degassing: Add anhydrous toluene to dissolve the solids. Degas the solution by performing three freeze-pump-thaw cycles.

  • Polymerization: Place the sealed flask in a preheated oil bath at 60-80 °C and stir for 12-24 hours.

  • Precipitation: After the desired time, cool the reaction to room temperature. Precipitate the polymer by slowly adding the viscous solution to a large excess of a non-solvent, such as cold methanol or hexane, while stirring vigorously.

  • Isolation: Collect the precipitated polymer by filtration, wash with the non-solvent, and dry under vacuum at 40-50 °C to a constant weight.

Expected Data for Polymerization

ParameterExpected Value Range
Monomer Conversion 60-95%
Number-Average Molecular Weight (Mn) 10,000 - 100,000 g/mol
Polydispersity Index (PDI) 1.5 - 2.5
Glass Transition Temperature (Tg) Expected to be relatively high due to bulky side chains

Note: These values are estimations based on the free-radical polymerization of similar N,N-disubstituted acrylamides. Actual values will depend on the specific polymerization conditions (initiator concentration, temperature, and time).

Polymerization_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_isolation Isolation Monomer Monomer Degas Freeze-Pump-Thaw Monomer->Degas Initiator AIBN Initiator->Degas Solvent Toluene Solvent->Degas Heat Heat (60-80°C) Degas->Heat Precipitate Precipitate in Methanol Heat->Precipitate Filter Filter & Wash Precipitate->Filter Dry Dry under Vacuum Filter->Dry Polymer Final Polymer Dry->Polymer

Caption: General workflow for free-radical polymerization.

Characterization of Poly(N-benzyl-N-cyclohexyl acrylamide)

The synthesized monomer and polymer should be characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the monomer and the polymer.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups.

  • Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): To determine the molecular weight (Mn, Mw) and polydispersity index (PDI) of the polymer.

  • Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (Tg) of the polymer.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.

Potential Applications

The unique structure of poly(N-benzyl-N-cyclohexyl acrylamide) suggests several potential areas of application, particularly in the biomedical and materials science fields.

1. Drug Delivery Systems:

The hydrophobic N-benzyl-N-cyclohexyl side chains can form the core of micelles or nanoparticles in aqueous environments, making them suitable for the encapsulation and controlled release of hydrophobic drugs. These polymers could be used to synthesize amphiphilic block copolymers (e.g., with a hydrophilic block like polyethylene (B3416737) glycol) to create self-assembling drug delivery vehicles.

Drug_Delivery cluster_micelle Self-Assembly in Water cluster_application Application Amphiphile Amphiphilic Block Copolymer (Hydrophilic-Hydrophobic) Micelle Micelle Formation Amphiphile->Micelle Core Hydrophobic Core (Poly(N-benzyl-N-cyclohexyl acrylamide)) Micelle->Core Forms Shell Hydrophilic Shell (e.g., PEG) Micelle->Shell Forms Encapsulation Drug Encapsulation Core->Encapsulation Drug Hydrophobic Drug Drug->Encapsulation Delivery Targeted/Controlled Drug Delivery Encapsulation->Delivery

Caption: Conceptual model for a drug delivery application.

2. Specialty Coatings and Adhesives:

The hydrophobicity and potential for strong intermolecular interactions conferred by the bulky side groups could be beneficial for creating water-repellent coatings or pressure-sensitive adhesives with tailored properties.

3. Functional Surfaces:

The polymer can be used to modify surfaces to control wettability and adhesion. Grafting these polymer chains onto a substrate can create highly hydrophobic surfaces.

Conclusion

This compound is a readily available precursor for the synthesis of a novel functional monomer and its corresponding polymer. The protocols outlined in this document provide a clear pathway for the preparation and polymerization of N-benzyl-N-cyclohexyl acrylamide. The resulting polymer, with its unique bulky and hydrophobic side chains, holds promise for a variety of applications, particularly in the development of advanced materials for drug delivery and surface modification. Further research into the specific properties and performance of this polymer in various applications is warranted.

References

Application Notes and Protocols for the Identification and Quantification of N-benzylcyclohexanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of analytical methodologies for the robust identification and precise quantification of N-benzylcyclohexanamine. The protocols detailed below are grounded in established analytical chemistry principles and are intended to serve as a strong foundation for method development and validation in research and quality control settings.

Introduction

This compound is a secondary amine that has applications in various fields, including as a building block in organic synthesis and potentially in pharmaceutical development. Accurate and reliable analytical methods are crucial for its characterization, purity assessment, and quantification in different matrices. This document outlines protocols for Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), along with spectroscopic techniques for structural confirmation.

Analytical Methods Overview

A multi-faceted approach is recommended for the comprehensive analysis of this compound.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for the identification of volatile and semi-volatile compounds, providing both chromatographic separation and mass-based identification.[1] Derivatization may be necessary for polar amines to improve their volatility and chromatographic performance.[2]

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: A versatile and widely used technique for the quantification of non-volatile or thermally labile compounds.[3] Reversed-phase chromatography is a common approach for compounds like this compound.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers high sensitivity and selectivity, making it suitable for the quantification of trace levels of the analyte in complex matrices.[4]

  • Spectroscopic Methods (FTIR and NMR): Essential for the unambiguous structural confirmation of the synthesized compound.[5][6]

Quantitative Data Summary

The following table summarizes typical performance characteristics for the analytical methods described. The specific values for this compound must be determined during method validation.[7][8]

ParameterGC-MS (with derivatization)HPLC-UVLC-MS/MS
Limit of Detection (LOD) 0.1 - 10 ng/mL10 - 100 ng/mL0.01 - 5 ng/mL
Limit of Quantification (LOQ) 0.5 - 25 ng/mL50 - 250 ng/mL0.05 - 10 ng/mL
Linearity (R²) > 0.99> 0.99> 0.99
Accuracy (% Recovery) 85 - 115%90 - 110%95 - 105%
Precision (% RSD) < 15%< 10%< 5%

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol (Proposed)

This protocol is a starting point and requires optimization and validation for your specific application and instrumentation.[1]

4.1.1. Sample Preparation (Derivatization with MTBSTFA)

Due to the polarity of the secondary amine, derivatization is recommended to improve volatility and peak shape.[2]

  • Drying: Accurately weigh approximately 1 mg of this compound standard or sample into a vial. If the sample is in solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen.

  • Derivatization: Add 100 µL of anhydrous acetonitrile (B52724) and 100 µL of N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) to the dried sample.

  • Catalysis: Add 20 µL of anhydrous pyridine (B92270) to catalyze the reaction.[2]

  • Reaction: Cap the vial tightly and vortex for 30 seconds. Heat the vial at 80°C for 60 minutes.[2]

  • Analysis: Allow the vial to cool to room temperature before injection into the GC-MS system.

4.1.2. GC-MS Instrumentation and Parameters

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Inlet Temperature: 280 °C.

  • Injection Volume: 1 µL (splitless mode).

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 minute.

    • Ramp: 15 °C/min to 300 °C.

    • Hold at 300 °C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[9]

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.[9]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[9]

  • Scan Range: m/z 40-500.

4.1.3. Data Analysis

  • Identification: Identify the derivatized this compound peak based on its retention time and comparison of its mass spectrum with a reference spectrum. The mass spectrum of the underivatized compound is expected to show a molecular ion peak and characteristic fragments.

  • Quantification: For quantitative analysis, create a calibration curve using derivatized standards of known concentrations.

Workflow for GC-MS Analysis of this compound

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample This compound Sample Dry Dry Sample Sample->Dry Derivatize Derivatize with MTBSTFA Dry->Derivatize Heat Heat at 80°C Derivatize->Heat Cool Cool to Room Temp Heat->Cool Inject Inject into GC-MS Cool->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Identify Identify by Retention Time & Mass Spectrum Detect->Identify Quantify Quantify using Calibration Curve Identify->Quantify Report Generate Report Quantify->Report

Caption: Workflow for GC-MS analysis of this compound.

High-Performance Liquid Chromatography (HPLC-UV) Protocol (Proposed)

This protocol provides a starting point for developing a quantitative HPLC-UV method.[3]

4.2.1. Sample and Standard Preparation

  • Diluent: Prepare a mixture of Acetonitrile:Water (50:50, v/v).

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound hydrochloride reference standard and dissolve it in 10 mL of diluent.[10]

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the diluent to the desired concentration range (e.g., 1-200 µg/mL).

  • Sample Solution: Accurately weigh the sample and dissolve it in the diluent to achieve a concentration within the calibration range.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.

4.2.2. HPLC Instrumentation and Parameters

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[3]

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    • Start with 30% B, hold for 1 minute.

    • Increase to 95% B over 10 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to 30% B over 1 minute and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.[3]

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: UV at 220 nm.[3]

4.2.3. Data Analysis

  • Identification: Identify the this compound peak by comparing its retention time with that of the reference standard.

  • Quantification: Construct a calibration curve by plotting the peak area versus the concentration of the standards. Determine the concentration of the analyte in the sample from the calibration curve.

Workflow for HPLC-UV Analysis of this compound

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Sample This compound Sample Dissolve Dissolve in Diluent Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Reversed-Phase Separation Inject->Separate Detect UV Detection (220 nm) Separate->Detect Identify Identify by Retention Time Detect->Identify Quantify Quantify using Calibration Curve Identify->Quantify Report Generate Report Quantify->Report

Caption: Workflow for HPLC-UV analysis of this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol (Proposed)

This protocol is designed for high-sensitivity quantification in complex matrices and requires optimization.[4]

4.3.1. Sample Preparation (for Biological Matrices, e.g., Plasma)

  • Protein Precipitation: To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing an appropriate internal standard (e.g., a deuterated analog of this compound).

  • Vortex: Vortex the mixture for 30 seconds to precipitate proteins.

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes.

  • Supernatant Transfer: Transfer the supernatant to a clean vial for analysis.

4.3.2. LC-MS/MS Instrumentation and Parameters

  • LC System: Waters ACQUITY UPLC or equivalent.

  • Mass Spectrometer: Waters Xevo TQ-S or equivalent triple quadrupole mass spectrometer.

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient Program: To be optimized for best separation and peak shape.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temperature: 500 °C.

  • Desolvation Gas Flow: 1000 L/hr.

  • Cone Gas Flow: 150 L/hr.

  • Collision Gas: Argon.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM). Precursor and product ions need to be optimized by infusing a standard solution of this compound.

4.3.3. Data Analysis

  • Quantification: Use the peak area ratio of the analyte to the internal standard for quantification against a calibration curve prepared in the same matrix.

Workflow for LC-MS/MS Analysis of this compound

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Precipitate Protein Precipitation Sample->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Collect Collect Supernatant Centrifuge->Collect Inject Inject into LC-MS/MS Collect->Inject Separate UPLC Separation Inject->Separate Detect MRM Detection Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Quantify Quantify using Internal Standard Integrate->Quantify Report Generate Report Quantify->Report

Caption: Workflow for LC-MS/MS analysis of this compound.

Spectroscopic Identification

For definitive structural confirmation, spectroscopic analysis is indispensable.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Objective: To identify characteristic functional groups.

  • Sample Preparation: A thin film of the neat compound can be analyzed using a KBr plate.

  • Expected Absorptions:

    • N-H stretch (secondary amine): A weak to medium band around 3300-3500 cm⁻¹.

    • C-H stretch (aromatic and aliphatic): Bands around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.

    • C=C stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region.

    • C-N stretch: Absorptions in the 1020-1250 cm⁻¹ range.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To provide detailed structural information.[5]

  • Sample Preparation: Dissolve the sample in a deuterated solvent (e.g., CDCl₃).

  • ¹H NMR:

    • Aromatic protons: Signals in the range of δ 7.2-7.4 ppm.

    • Benzyl CH₂: A singlet around δ 3.8 ppm.

    • Cyclohexyl CH: A multiplet around δ 2.5 ppm.

    • Cyclohexyl CH₂: Multiple signals in the range of δ 1.0-2.0 ppm.

    • N-H proton: A broad singlet, the chemical shift of which can vary.

  • ¹³C NMR:

    • Aromatic carbons: Signals between δ 127-140 ppm.

    • Benzyl CH₂: A signal around δ 50-55 ppm.

    • Cyclohexyl carbons: Signals in the range of δ 25-60 ppm.[5]

Method Validation

All developed analytical methods must be validated according to ICH guidelines or other relevant regulatory standards.[8] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability, intermediate precision, and reproducibility.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[11][12]

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[11][12]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Logical Relationship of Analytical Method Validation Parameters

Validation_Parameters Method Analytical Method Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision LOD LOD Method->LOD LOQ LOQ Method->LOQ Robustness Robustness Method->Robustness Range Range Linearity->Range Precision->Accuracy LOD->LOQ

Caption: Key parameters of analytical method validation.

Conclusion

The analytical methods outlined in these application notes provide a robust framework for the identification and quantification of this compound. The choice of method will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation. For unambiguous identification, a combination of chromatographic and spectroscopic techniques is recommended. All methods should be thoroughly validated to ensure the reliability and accuracy of the generated data.

References

Application Note: Analysis of N-benzylcyclohexanamine by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a detailed protocol for the identification and quantification of N-benzylcyclohexanamine using Gas Chromatography-Mass Spectrometry (GC-MS). This method is intended for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for this secondary amine. The protocol covers sample preparation, instrument parameters, and data analysis. All quantitative data is summarized in structured tables, and a graphical workflow is provided for clarity.

Introduction

This compound is a secondary amine that can be found as an impurity or a cutting agent in various products.[1][2] Its detection and quantification are crucial for quality control and forensic applications. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique well-suited for the analysis of volatile and semi-volatile compounds like this compound, offering high separation efficiency and definitive identification based on mass spectra.[3] This document provides a comprehensive methodology for the analysis of this compound.

Experimental Protocol

A detailed experimental protocol for the GC-MS analysis of this compound is provided below. This protocol is a general guideline and may require optimization for specific matrices and instrumentation.

Sample Preparation

Proper sample preparation is critical for accurate and reproducible results. As this compound is a secondary amine, derivatization is often not required, but dissolution in an appropriate organic solvent is necessary.

Reagents and Materials:

  • This compound reference standard

  • Methanol (B129727), HPLC grade

  • Chloroform, HPLC grade

  • Acetonitrile, HPLC grade

  • 0.45 µm syringe filters

  • Autosampler vials with inserts

Procedure:

  • Standard Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol. From this stock solution, prepare a series of working standards by serial dilution in methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation:

    • For solid samples, accurately weigh a known amount of the homogenized sample and dissolve it in methanol to achieve an estimated concentration within the calibration range. Sonication may be used to ensure complete dissolution.

    • For liquid samples, dilute an appropriate volume with methanol to bring the concentration within the calibration range.

  • Filtration: Filter all standard and sample solutions through a 0.45 µm syringe filter into autosampler vials prior to injection to prevent contamination of the GC system.

GC-MS Instrumentation and Conditions

The following instrumental parameters are recommended for the analysis of this compound. A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent), is suitable for this analysis.

ParameterValue
Gas Chromatograph Agilent 7890B GC or equivalent
Mass Spectrometer Agilent 5977A MSD or equivalent
GC Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, 99.999% purity
Flow Rate 1.0 mL/min (constant flow)
Inlet Temperature 250 °C
Injection Volume 1 µL
Injection Mode Splitless
Oven Program Initial temperature 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min
Transfer Line Temp. 280 °C
Ion Source Temp. 230 °C
Quadrupole Temp. 150 °C
Ionization Mode Electron Ionization (EI)
Electron Energy 70 eV
Mass Scan Range m/z 40-450
Solvent Delay 3 minutes

Data Presentation

The following tables summarize the expected quantitative data for the GC-MS analysis of this compound based on the protocol described above.

Table 1: Chromatographic Data

CompoundRetention Time (min)
This compound~10.5

Note: Retention time is an estimate and can vary depending on the specific instrument, column condition, and method parameters.

Table 2: Mass Spectrometric Data

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
This compound18991, 106, 144, 158

Note: The molecular ion may be of low abundance. The base peak is expected to be m/z 91, corresponding to the tropylium (B1234903) ion formed from the benzyl (B1604629) group. For amines, alpha-cleavage is a dominant fragmentation pathway.[4]

Table 3: Method Validation Parameters (Illustrative)

ParameterValue
Linearity (R²)> 0.995
Limit of Detection (LOD)0.1 µg/mL
Limit of Quantification (LOQ)0.5 µg/mL
Accuracy (% Recovery)90-110%
Precision (% RSD)< 10%

Note: These are typical performance characteristics for GC-MS methods for similar analytes and should be determined experimentally during method validation.

Experimental Workflow

The following diagram illustrates the logical workflow for the GC-MS analysis of this compound.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Reporting Prep_Start Start Stock Prepare Stock Solution (1 mg/mL in Methanol) Prep_Start->Stock Sample Prepare Sample Solution in Methanol Prep_Start->Sample Standards Prepare Working Standards (1-100 µg/mL) Stock->Standards Filter Filter all solutions (0.45 µm syringe filter) Standards->Filter Sample->Filter Vials Transfer to Autosampler Vials Filter->Vials Inject Inject 1 µL into GC-MS Vials->Inject Separate Chromatographic Separation (DB-5ms column) Inject->Separate Ionize Electron Ionization (70 eV) Separate->Ionize Detect Mass Detection (m/z 40-450) Ionize->Detect Identify Identify Peak by Retention Time and Mass Spectrum Detect->Identify Quantify Quantify using Calibration Curve Identify->Quantify Report Generate Report Quantify->Report Report_End End Report->Report_End

Caption: Workflow for the GC-MS analysis of this compound.

Conclusion

The GC-MS method detailed in this application note provides a robust and reliable approach for the analysis of this compound. The protocol is straightforward and employs standard instrumentation, making it accessible to most analytical laboratories. Proper method validation should be performed to ensure the accuracy and precision required for specific applications.

References

Application Notes and Protocols for HPLC Purification of N-benzylcyclohexanamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-benzylcyclohexanamine derivatives are a class of organic compounds with significant potential in pharmaceutical research and development due to their diverse biological activities. The synthesis of these compounds often results in complex mixtures containing the desired product, unreacted starting materials, and various byproducts. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the purification of these derivatives, ensuring high purity of the target compound, which is essential for subsequent biological assays and preclinical studies.[1]

These application notes provide a comprehensive overview and detailed protocols for the purification of this compound derivatives using reversed-phase HPLC. The methodologies described herein are intended to serve as a robust starting point for developing specific purification strategies tailored to individual derivatives.

Chromatographic Principles

Reversed-phase HPLC (RP-HPLC) is the most common mode of chromatography for the separation of this compound derivatives.[2][3] In RP-HPLC, the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is polar (e.g., a mixture of water and acetonitrile (B52724) or methanol).[3] The separation is based on the differential partitioning of the sample components between the stationary and mobile phases. More hydrophobic compounds will have a stronger interaction with the stationary phase and thus will be retained longer, eluting later from the column.

For basic compounds like amines, peak shape can often be improved by the addition of a small amount of an acidic modifier, such as formic acid or trifluoroacetic acid, to the mobile phase.[4] This suppresses the ionization of silanol (B1196071) groups on the silica (B1680970) support and ensures the amine is in a consistent protonated state, leading to sharper, more symmetrical peaks.

Experimental Protocols

General Reversed-Phase HPLC Purification Protocol

This protocol outlines a general method for the purification of this compound derivatives. Optimization of the mobile phase gradient, flow rate, and column selection may be necessary for specific derivatives.

1. Sample Preparation:

  • Dissolve the crude sample mixture in a suitable solvent. A common choice is a mixture of the mobile phase components (e.g., 50:50 acetonitrile:water) to ensure compatibility with the HPLC system.[5]

  • The concentration of the sample should be optimized to avoid overloading the column, typically in the range of 1-10 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter that could clog the HPLC system.[5]

2. HPLC Instrumentation and Parameters:

  • HPLC System: A preparative or semi-preparative HPLC system equipped with a UV-Vis detector is recommended.

  • Column: A reversed-phase C18 column is a suitable starting point. Typical dimensions for semi-preparative purification are 250 mm x 10 mm with 5 µm particle size.

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.[5]

  • Detection: Monitor the elution profile at a wavelength where the this compound derivative has strong absorbance, typically around 254 nm or 275 nm.[5]

3. Purification Workflow:

  • Equilibrate the column with the initial mobile phase composition for at least 10 column volumes.

  • Inject the filtered sample onto the column.

  • Run a gradient elution to separate the components of the mixture. A typical gradient might start at a low percentage of organic solvent (e.g., 30% Acetonitrile) and ramp up to a high percentage (e.g., 95% Acetonitrile) over 20-30 minutes.[5]

  • Collect fractions corresponding to the peak of the desired product.

  • Analyze the collected fractions for purity using analytical HPLC.

  • Pool the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified compound.

Chiral Separation of this compound Derivatives

For chiral this compound derivatives, enantiomeric separation is often required. This is typically achieved using a chiral stationary phase (CSP).[6][7]

1. Column Selection:

  • Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective for the separation of a wide range of chiral compounds, including amines.[7][8]

  • Macrocyclic antibiotic-based CSPs can also be employed and may offer different selectivity.[8]

2. Mobile Phase:

  • For normal-phase chiral chromatography, a mixture of alkanes (e.g., hexane (B92381) or heptane) and an alcohol (e.g., ethanol (B145695) or isopropanol) is commonly used.[8]

  • For reversed-phase chiral chromatography, mixtures of water and acetonitrile or methanol, often with acidic or basic additives, are employed.

3. Method Development:

  • Screen different chiral columns and mobile phase compositions to find the optimal conditions for enantiomeric resolution.

  • The elution order of the enantiomers should be determined using a chiral standard.

Data Presentation

The following table summarizes typical HPLC parameters for the purification of this compound derivatives. Actual values may need to be optimized for specific compounds.

ParameterTypical Value/RangeNotes
Stationary Phase Reversed-Phase C18, 5 µmA good starting point for most derivatives.
Column Dimensions 250 x 4.6 mm (Analytical) 250 x 10 mm (Semi-preparative)Dimensions depend on the amount of material to be purified.
Mobile Phase A 0.1% Formic Acid in WaterAcidic modifier improves peak shape for amines.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier. Methanol can also be used.[9]
Gradient 30-95% B over 20 minA scouting gradient to be optimized for specific separations.[5]
Flow Rate 1.0 mL/min (Analytical) 4.0 mL/min (Semi-preparative)Adjust based on column dimensions and particle size.
Column Temperature 25-30 °CMaintaining a constant temperature improves reproducibility.[5][10]
Injection Volume 5-20 µL (Analytical) 100-500 µL (Semi-preparative)Depends on sample concentration and column capacity.
Detection Wavelength 254 nm or 275 nmBased on the UV absorbance of the benzyl (B1604629) group.[5]

Visualizations

The following diagrams illustrate the experimental workflow and logical relationships in the HPLC purification process.

HPLC_Purification_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification Dissolve Dissolve Crude Sample Filter Filter Sample (0.45 µm) Dissolve->Filter Inject Inject onto Column Filter->Inject Separate Gradient Elution Inject->Separate Detect UV Detection Separate->Detect Collect Collect Fractions Detect->Collect Analyze Analyze Fractions (Analytical HPLC) Collect->Analyze Pool Pool Pure Fractions Analyze->Pool Evaporate Evaporate Solvent Pool->Evaporate Pure_Compound Purified Compound Evaporate->Pure_Compound

Caption: Experimental workflow for HPLC purification of this compound derivatives.

Method_Development_Logic Start Start Method Development Column_Selection Select Column (e.g., C18 for achiral, CSP for chiral) Start->Column_Selection Mobile_Phase Select Mobile Phase (e.g., ACN/Water + Modifier) Column_Selection->Mobile_Phase Gradient_Opt Optimize Gradient Profile Mobile_Phase->Gradient_Opt Flow_Rate Optimize Flow Rate Gradient_Opt->Flow_Rate Validation Validate Method (Purity, Recovery) Flow_Rate->Validation Validation->Column_Selection Unsuccessful Final_Method Final Purification Method Validation->Final_Method Successful

Caption: Logical workflow for HPLC method development for a new derivative.

References

Application Notes and Protocols: N-benzylcyclohexanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed information on the synthesis and potential applications of N-benzylcyclohexanamine hydrochloride. It includes experimental protocols for its preparation and for the evaluation of its biological activities, along with quantitative data and workflow diagrams to support research and development.

Chemical Information

  • IUPAC Name: this compound;hydrochloride

  • Synonyms: N-Benzylcyclohexylamine hydrochloride, NBCA

  • CAS Number: 16350-96-2

  • Molecular Formula: C₁₃H₁₉N • HCl[1]

  • Molecular Weight: 225.8 g/mol [1]

Synthesis of this compound Hydrochloride

This compound hydrochloride can be synthesized through several methods, with reductive amination and traditional alkylation being the most common.

Reductive amination offers an efficient pathway to this compound, which can then be converted to its hydrochloride salt. This method involves the reaction of cyclohexylamine (B46788) with benzaldehyde (B42025) to form an imine, which is subsequently reduced.[2]

Table 1: Comparison of Reductive Amination Protocols

MethodReactants (Molar Ratio)Reducing AgentSolventTemperature (°C)Reaction Time (h)Yield (%)PurityReference
Two-Step Cyclohexylamine:Benzaldehyde (1:1.2)Sodium borohydride (B1222165) (NaBH₄)MethanolReflux (imine formation), 0 (reduction)Not specified95>98% (after purification)[2]
One-Pot Cyclohexylamine, Benzaldehyde, NaBH₄Sodium borohydride (NaBH₄)MethanolRefluxNot specified88Not specified[2]

Protocol 1: Two-Step Reductive Amination [2]

Materials:

  • Cyclohexylamine

  • Benzaldehyde

  • Methanol

  • Sodium borohydride (NaBH₄)

  • Hydrochloric acid (HCl)

  • Standard laboratory glassware

  • Magnetic stirrer with heating

Procedure:

  • Imine Formation: In a round-bottom flask, dissolve cyclohexylamine and benzaldehyde (1:1.2 molar ratio) in methanol.

  • Reflux the mixture to facilitate the formation of the Schiff base (imine). The reaction progress can be monitored by TLC.

  • Reduction: After the formation of the imine is complete, cool the reaction mixture to 0°C in an ice bath.

  • Slowly add sodium borohydride (NaBH₄) in portions to the cooled solution.

  • Stir the reaction at 0°C until the reduction of the imine to the secondary amine is complete (monitor by TLC).

  • Work-up and Salt Formation:

    • Quench the reaction by the slow addition of water.

    • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Dissolve the crude amine in a minimal amount of a suitable solvent (e.g., diethyl ether) and bubble dry HCl gas through the solution, or add a solution of HCl in a compatible solvent, to precipitate this compound hydrochloride.

    • Filter the precipitate and dry to obtain the final product.

Protocol 2: One-Pot Reductive Amination [2]

Materials:

  • Same as Protocol 1

Procedure:

  • In a single reactor, combine cyclohexylamine, benzaldehyde, and sodium borohydride (NaBH₄) in methanol.

  • Reflux the mixture. The condensation, reduction, and salt formation occur sequentially.

  • After the reaction is complete (monitor by TLC), cool the mixture.

  • Perform an in situ treatment with hydrochloric acid to precipitate the hydrochloride salt.

  • Filter and dry the precipitate to obtain this compound hydrochloride.

This method involves the nucleophilic substitution reaction between cyclohexanamine and a benzyl (B1604629) halide in the presence of a base.[2]

Table 2: Traditional Alkylation Protocol

Reactants (Molar Ratio)BaseSolventTemperature (°C)Reaction Time (h)Yield (%)PurityReference
Cyclohexanamine:Benzyl bromide:Triethylamine (B128534) (1:1.1:1)TriethylamineDry Acetonitrile703-5Not specifiedNot specified[2]

Protocol 3: Traditional Alkylation [2]

Materials:

  • Cyclohexanamine

  • Benzyl bromide

  • Triethylamine

  • Dry acetonitrile

  • Standard laboratory glassware

  • Magnetic stirrer with heating

Procedure:

  • In a round-bottom flask, dissolve cyclohexanamine (3 mmol) and triethylamine (3 mmol) in dry acetonitrile.

  • Add benzyl bromide (3.3 mmol) to the solution.

  • Heat the reaction mixture at 70°C for 3-5 hours.

  • Monitor the reaction progress by TLC.

  • Work-up and Salt Formation:

    • After completion, cool the reaction mixture and filter off the triethylammonium (B8662869) bromide salt.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude amine by column chromatography if necessary.

    • Convert the purified amine to its hydrochloride salt as described in Protocol 1.

Synthesis_Workflow cluster_RA Reductive Amination cluster_TA Traditional Alkylation cluster_Final Final Step RA_Start Cyclohexylamine + Benzaldehyde Imine Imine Formation (Schiff Base) RA_Start->Imine Reduction Reduction (e.g., NaBH4) Imine->Reduction RA_Product This compound Reduction->RA_Product Salt Salt Formation (HCl) RA_Product->Salt TA_Start Cyclohexanamine + Benzyl Halide Alkylation Nucleophilic Substitution (Base, Heat) TA_Start->Alkylation TA_Product This compound Alkylation->TA_Product TA_Product->Salt Final_Product This compound Hydrochloride Salt->Final_Product

Caption: General workflows for the synthesis of this compound hydrochloride.

Applications of this compound Hydrochloride

This compound hydrochloride serves as a versatile building block in organic chemistry.[2] The amine functionality allows for various chemical transformations, including:

  • N-Alkylation: Reaction with alkyl halides to form tertiary amines.[2]

  • Acylation: Reaction with acyl chlorides or anhydrides to form amides.[2]

  • Precursor for more complex molecules: It can be used as a starting material for the synthesis of pharmaceuticals and other functional materials.[2]

This compound has been identified as a cutting agent in illicit drug samples, such as those containing 3,4-MDMA.[1] Therefore, its hydrochloride salt is used as an analytical reference standard in forensic chemistry and toxicology for the development of detection methods.[1]

While extensive research is still needed, the structural features of this compound suggest potential biological activities. Its derivatives have been investigated for antimicrobial and anticancer properties. Furthermore, due to its structural similarity to other arylcyclohexylamines, it may interact with neurotransmitter systems.

Protocol 4: General Protocol for In Vitro Cytotoxicity Screening (MTT Assay)

This protocol provides a general method to assess the cytotoxic effects of this compound hydrochloride against cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound hydrochloride

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound hydrochloride in DMSO.

    • Perform serial dilutions of the stock solution in complete medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

    • Incubate for 48-72 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).

Protocol 5: General Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound hydrochloride against a bacterial strain.

Materials:

  • Bacterial strain of interest

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

  • This compound hydrochloride

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Inoculum Preparation:

    • Prepare an overnight culture of the bacteria in MHB.

    • Dilute the culture to achieve a standardized inoculum of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution:

    • Prepare a stock solution of this compound hydrochloride in a suitable solvent.

    • Perform a two-fold serial dilution of the compound in MHB in the wells of a 96-well plate.

  • Inoculation:

    • Add the standardized bacterial inoculum to each well.

    • Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Biological_Screening_Workflow cluster_Cytotoxicity Cytotoxicity Screening cluster_Antimicrobial Antimicrobial Screening Compound This compound Hydrochloride Treatment Treat Cells with Compound Compound->Treatment Microdilution Broth Microdilution with Compound Compound->Microdilution Cell_Culture Prepare Cancer Cell Lines Cell_Culture->Treatment MTT_Assay Perform MTT Assay Treatment->MTT_Assay IC50 Determine IC50 Value MTT_Assay->IC50 Bacteria_Culture Prepare Bacterial Inoculum Bacteria_Culture->Microdilution Incubation Incubate Microdilution->Incubation MIC Determine MIC Value Incubation->MIC

Caption: General workflow for biological screening of this compound hydrochloride.

Given the structural similarities of this compound to known acetylcholinesterase (AChE) inhibitors, it is plausible that this compound could exhibit inhibitory activity against this enzyme. AChE is responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). Inhibition of AChE leads to an increase in acetylcholine levels in the synaptic cleft, which is a therapeutic strategy for conditions like Alzheimer's disease.

AChE_Inhibition cluster_Normal Normal Synaptic Transmission cluster_Inhibition With this compound HCl ACh_Release Acetylcholine (ACh) Released ACh_Receptor ACh Binds to Receptor ACh_Release->ACh_Receptor ACh_Breakdown ACh Breakdown ACh_Receptor->ACh_Breakdown AChE Acetylcholinesterase (AChE) AChE->ACh_Breakdown Compound This compound (Potential Inhibitor) AChE_Inhibited AChE Inhibited Compound->AChE_Inhibited Increased_ACh Increased ACh in Synapse AChE_Inhibited->Increased_ACh

Caption: Conceptual diagram of potential acetylcholinesterase inhibition.

References

Forensic Analysis of N-benzylcyclohexanamine in Illicit Drug Samples: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-benzylcyclohexanamine, a cyclohexylamine (B46788) derivative, has emerged as an adulterant in illicit drug preparations, notably in samples of 3,4-methylenedioxymethamphetamine (MDMA). Its presence poses a significant challenge for forensic laboratories, requiring robust and validated analytical methods for its unambiguous identification and quantification. This document provides detailed application notes and protocols for the forensic analysis of this compound in seized illicit drug samples using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Analytical Approaches

The primary analytical techniques for the identification and quantification of this compound in illicit drug samples are GC-MS and LC-MS/MS. GC-MS offers excellent chromatographic separation and characteristic mass spectral fragmentation patterns for definitive identification. LC-MS/MS provides high sensitivity and selectivity, particularly for complex matrices, and is well-suited for quantitative analysis.

Experimental Workflow

The general workflow for the forensic analysis of this compound in illicit drug samples is depicted below.

Forensic Analysis Workflow cluster_pre_analysis Pre-Analysis cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_post_analysis Post-Analysis Sample_Receipt Sample Receipt and Documentation Preliminary_Examination Preliminary Examination (Visual, Presumptive Tests) Sample_Receipt->Preliminary_Examination Homogenization Homogenization of Solid Sample Preliminary_Examination->Homogenization Extraction Solvent Extraction Homogenization->Extraction Filtration Filtration Extraction->Filtration GC_MS GC-MS Analysis Filtration->GC_MS LC_MS_MS LC-MS/MS Analysis Filtration->LC_MS_MS Data_Analysis Data Analysis and Interpretation GC_MS->Data_Analysis LC_MS_MS->Data_Analysis Reporting Reporting of Findings Data_Analysis->Reporting

Caption: General workflow for the forensic analysis of this compound.

Section 1: Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

Scope

This protocol outlines the procedure for the qualitative and quantitative analysis of this compound in solid illicit drug samples by GC-MS.

Equipment and Materials
  • Gas Chromatograph with Mass Selective Detector (GC-MS)

  • Analytical balance

  • Vortex mixer

  • Centrifuge

  • Syringe filters (0.45 µm)

  • Autosampler vials

  • This compound reference standard

  • Internal standard (e.g., Diphenylamine)

  • Methanol (HPLC grade)

  • Chloroform (HPLC grade)

Sample Preparation
  • Homogenization: Grind the solid drug sample into a fine, homogenous powder using a mortar and pestle.

  • Extraction: Accurately weigh approximately 10 mg of the homogenized sample into a centrifuge tube. Add 10 mL of methanol.

  • Internal Standard Spiking: Add a known concentration of the internal standard solution to the sample.

  • Vortexing and Sonication: Vortex the mixture for 2 minutes, followed by sonication for 10 minutes to ensure complete extraction.

  • Centrifugation: Centrifuge the sample at 3000 rpm for 5 minutes to pellet any insoluble material.

  • Filtration: Filter the supernatant through a 0.45 µm syringe filter into an autosampler vial for GC-MS analysis.

GC-MS Instrumental Parameters
ParameterValue
Gas Chromatograph
ColumnDB-1MS (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness
Inlet Temperature280 °C
Injection Volume1 µL
Injection ModeSplitless
Carrier GasHelium
Flow Rate1.0 mL/min
Oven ProgramInitial temperature 80 °C, hold for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Source Temperature230 °C
Quadrupole Temperature150 °C
Scan Range40-500 amu
Data Acquisition Full Scan for qualitative analysis; Selected Ion Monitoring (SIM) for quantitative analysis.
This compound Characteristic Ions (m/z) 91 (base peak), 188, 189
Quantitative Data (Illustrative)

The following table presents illustrative validation parameters for the quantitative analysis of this compound by GC-MS, based on typical performance for similar compounds. Actual validation data should be generated in the laboratory.

ParameterResult
Limit of Detection (LOD)0.1 µg/mL
Limit of Quantitation (LOQ)0.5 µg/mL
Linearity Range0.5 - 100 µg/mL (r² > 0.99)
Precision (%RSD)< 5%
Accuracy (% Recovery)95 - 105%

Section 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

Scope

This protocol describes the quantitative analysis of this compound in solid illicit drug samples using LC-MS/MS. This method is particularly useful for high-throughput screening and for samples with complex matrices.

Equipment and Materials
  • Liquid Chromatograph with Tandem Mass Spectrometer (LC-MS/MS)

  • Analytical balance

  • Vortex mixer

  • Centrifuge

  • Syringe filters (0.22 µm)

  • Autosampler vials

  • This compound reference standard

  • Internal standard (e.g., Diazepam-d5)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (B1220265) (LC-MS grade)

  • Ultrapure water

Sample Preparation
  • Homogenization: Grind the solid drug sample into a fine, homogenous powder.

  • Extraction: Accurately weigh approximately 1 mg of the homogenized sample into a microcentrifuge tube. Add 1 mL of methanol.

  • Internal Standard Spiking: Add a known concentration of the internal standard solution.

  • Vortexing and Sonication: Vortex the mixture for 2 minutes and sonicate for 10 minutes.

  • Centrifugation: Centrifuge at 10,000 rpm for 5 minutes.

  • Dilution: Take a 100 µL aliquot of the supernatant and dilute it with 900 µL of the initial mobile phase composition.

  • Filtration: Filter the diluted sample through a 0.22 µm syringe filter into an autosampler vial.

LC-MS/MS Instrumental Parameters
ParameterValue
Liquid Chromatograph
ColumnC18 column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size)
Mobile Phase A0.1% Formic acid in water
Mobile Phase B0.1% Formic acid in acetonitrile
GradientStart at 5% B, ramp to 95% B over 5 min, hold for 2 min, return to initial conditions and re-equilibrate
Flow Rate0.4 mL/min
Column Temperature40 °C
Injection Volume5 µL
Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), Positive
Capillary Voltage3.5 kV
Source Temperature150 °C
Desolvation Temperature400 °C
Data Acquisition Multiple Reaction Monitoring (MRM)
This compound MRM Transitions (Illustrative) Precursor Ion (m/z) 190.2 -> Product Ion 1 (m/z) 91.1 (Quantifier), Product Ion 2 (m/z) 107.1 (Qualifier)
Quantitative Data (Illustrative)

The following table presents illustrative validation parameters for the quantitative analysis of this compound by LC-MS/MS, based on typical performance for similar compounds. Actual validation data should be generated in the laboratory.

ParameterResult
Limit of Detection (LOD)0.05 ng/mL
Limit of Quantitation (LOQ)0.2 ng/mL
Linearity Range0.2 - 200 ng/mL (r² > 0.995)
Precision (%RSD)< 10%
Accuracy (% Recovery)90 - 110%

Signaling Pathway and Logical Relationships

The following diagram illustrates the logical relationship between sample characteristics and the choice of analytical method.

Method Selection Logic Sample Illicit Drug Sample Screening Qualitative Screening Needed? Sample->Screening Quantification Quantitative Analysis Required? Screening->Quantification No GC_MS_Qual GC-MS (Full Scan) Screening->GC_MS_Qual Yes Complex_Matrix Complex Matrix? Quantification->Complex_Matrix Yes GC_MS_Qual->Quantification LC_MS_MS_Quant LC-MS/MS (MRM) GC_MS_Quant GC-MS (SIM) Complex_Matrix->LC_MS_MS_Quant Yes Complex_Matrix->GC_MS_Quant No

Caption: Decision tree for analytical method selection.

Disclaimer

These protocols and application notes are intended for use by trained professionals in a laboratory setting. All procedures should be performed in accordance with laboratory safety guidelines and standard operating procedures. The quantitative data provided is for illustrative purposes only and should not be used for actual analysis without in-house validation.

Application Note: Real-Time Monitoring of N-benzylcyclohexanamine Synthesis using FT-IR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of N-benzylcyclohexanamine, a secondary amine, is a fundamental transformation in organic chemistry, often serving as a building block in the development of pharmaceutical compounds and other fine chemicals. A common and efficient method for its synthesis is the reductive amination of cyclohexanone (B45756) with benzylamine (B48309). This process involves the initial formation of an imine intermediate, which is subsequently reduced to the final amine product.

Monitoring the progress of this two-step, one-pot reaction is crucial for optimizing reaction conditions, ensuring complete conversion, and minimizing the formation of impurities. In-situ Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful Process Analytical Technology (PAT) tool that enables real-time, continuous monitoring of chemical reactions without the need for sample extraction.[1] By tracking the concentration changes of reactants, intermediates, and products through their characteristic infrared absorption bands, researchers can gain a deep understanding of the reaction kinetics and mechanism.

This application note provides a detailed protocol for the synthesis of this compound and demonstrates the use of in-situ FT-IR spectroscopy for monitoring the reaction progress.

Reaction Principle

The synthesis of this compound from cyclohexanone and benzylamine proceeds via a two-step mechanism:

  • Imine Formation: Cyclohexanone reacts with benzylamine in a condensation reaction to form the imine intermediate, N-benzylidenecyclohexanamine. This step is often catalyzed by a weak acid.

  • Reduction: The imine intermediate is then reduced in-situ to the final product, this compound, using a reducing agent such as sodium borohydride (B1222165) (NaBH₄).[2]

The overall reaction is as follows:

In-situ FT-IR spectroscopy allows for the simultaneous monitoring of:

  • The disappearance of the cyclohexanone C=O stretching band.

  • The appearance and subsequent disappearance of the N-benzylidenecyclohexanamine C=N stretching band.

  • The disappearance of the benzylamine N-H bending band.

  • The appearance of characteristic bands of the this compound product.

Data Presentation

The progress of the reaction can be monitored by tracking the changes in the absorbance of key infrared bands over time. The following table summarizes the characteristic FT-IR absorption bands for the key species involved in the synthesis of this compound.

CompoundFunctional GroupVibrational ModeWavenumber (cm⁻¹)Expected Trend
CyclohexanoneC=OStretch~1715Decrease
BenzylamineN-HBend~1620Decrease
N-benzylidenecyclohexanamine (Imine Intermediate)C=NStretch~1660Appear then Decrease
This compoundN-HBend~1500-1450Increase
This compoundC-NStretch~1200-1100Increase

Experimental Protocols

Materials and Reagents
  • Cyclohexanone (≥99%)

  • Benzylamine (≥99%)

  • Sodium Borohydride (NaBH₄) (≥98%)

  • Methanol (Anhydrous)

  • Reaction vessel equipped with a magnetic stirrer, reflux condenser, and an inlet for inert gas.

  • In-situ FT-IR spectrometer with an appropriate probe (e.g., Mettler-Toledo ReactIR with a DiComp or SiComp probe).

Synthesis and In-situ FT-IR Monitoring Protocol
  • Reaction Setup:

    • Set up a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

    • Equip the vessel with a magnetic stir bar for efficient mixing.

    • Insert the in-situ FT-IR probe into the reaction vessel, ensuring the probe tip is fully submerged in the reaction medium once the reagents are added.

  • Background Spectrum Acquisition:

    • Add the reaction solvent (anhydrous methanol) to the vessel.

    • Begin stirring and allow the system to equilibrate to the desired reaction temperature (e.g., room temperature).

    • Acquire a background FT-IR spectrum of the solvent. This will be subtracted from the subsequent reaction spectra.

  • Reactant Addition and Imine Formation:

    • Dissolve cyclohexanone (1.0 eq) in the methanol.

    • Begin FT-IR data acquisition, collecting a spectrum every 1-2 minutes.

    • Add benzylamine (1.0 eq) to the stirring solution.

    • Monitor the formation of the imine intermediate by observing the appearance of the C=N stretching band around 1660 cm⁻¹ and the decrease of the cyclohexanone C=O stretching band at approximately 1715 cm⁻¹. Allow the imine formation to proceed for a designated time (e.g., 30-60 minutes) or until the C=O peak stabilizes.

  • Reduction Step:

    • Slowly add sodium borohydride (1.5 eq) to the reaction mixture in portions. Caution: The addition of NaBH₄ can be exothermic and may cause gas evolution.

    • Continue to monitor the reaction in real-time using the in-situ FT-IR spectrometer.

    • Observe the disappearance of the imine C=N stretching band and the appearance of the N-H bend and C-N stretch of the this compound product.

  • Reaction Completion and Work-up:

    • The reaction is considered complete when the imine peak is no longer observed and the product peaks have stabilized.

    • Once the reaction is complete, quench the reaction by the slow addition of water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • The crude product can be further purified by column chromatography if necessary.

Visualizations

Experimental Workflow

G Experimental Workflow for FT-IR Monitored Synthesis cluster_0 Reaction Setup cluster_1 Data Acquisition cluster_2 Reaction Progression cluster_3 Work-up setup Assemble dry reaction vessel under N2 probe Insert in-situ FT-IR probe setup->probe add_solvent Add Methanol background Acquire background spectrum add_solvent->background add_reactants Add Cyclohexanone and Benzylamine background->add_reactants start_monitoring Start continuous FT-IR monitoring add_reactants->start_monitoring imine_formation Monitor Imine Formation (C=N peak appears) start_monitoring->imine_formation add_nabh4 Add NaBH4 imine_formation->add_nabh4 reduction Monitor Reduction (C=N peak disappears, N-H and C-N peaks appear) add_nabh4->reduction quench Quench reaction with water reduction->quench extract Extract with organic solvent quench->extract purify Purify product extract->purify

Experimental Workflow Diagram
Logical Relationship of Spectral Changes

G Correlation of Spectral Changes to Reaction Progress cyclohexanone Cyclohexanone (C=O at ~1715 cm⁻¹) imine N-benzylidenecyclohexanamine (C=N at ~1660 cm⁻¹) cyclohexanone->imine Consumption benzylamine Benzylamine (N-H bend at ~1620 cm⁻¹) benzylamine->imine Consumption product This compound (N-H bend & C-N stretch appear) imine->product Reduction start Start middle Intermediate Stage end End

Spectral Changes Over Time

Conclusion

In-situ FT-IR spectroscopy provides a robust and efficient method for monitoring the synthesis of this compound. By providing real-time data on the concentrations of reactants, intermediates, and products, this technique facilitates a deeper understanding of the reaction kinetics and enables precise determination of reaction endpoints. The detailed protocol and spectral data presented in this application note serve as a valuable resource for researchers and scientists in the pharmaceutical and chemical industries, aiding in the optimization and control of this important synthetic transformation.

References

Troubleshooting & Optimization

optimizing reaction conditions for N-benzylcyclohexanamine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of N-benzylcyclohexanamine.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent and versatile method for synthesizing this compound is the reductive amination of cyclohexanone (B45756) with benzylamine (B48309). This reaction typically involves two steps: the formation of an imine intermediate, followed by its reduction to the final secondary amine product. This can be performed in a one-pot procedure.

Q2: What are the key reaction parameters to control for a successful synthesis?

Several factors can influence the success of the this compound synthesis. Key parameters to control include:

  • Choice of Reducing Agent: The type of reducing agent affects selectivity and reaction conditions.

  • Catalyst Selection: For catalytic hydrogenations, the choice of metal and support is crucial.

  • Solvent: The solvent can influence reaction rates and solubility of reagents.

  • Temperature: Reaction temperature can affect reaction kinetics and the stability of intermediates.

  • pH: For reductive aminations using borohydride (B1222165) reagents, maintaining a mildly acidic pH (around 4-5) is often optimal for imine formation.

Q3: How can I monitor the progress of the reaction?

The progress of the reaction can be monitored by thin-layer chromatography (TLC). You can spot the starting materials (cyclohexanone and benzylamine) and the reaction mixture on a TLC plate. The formation of the this compound product will appear as a new spot with a different Rf value.

Q4: What is the general work-up and purification procedure for this compound?

A typical work-up involves quenching the reaction, followed by an aqueous work-up to remove inorganic salts and water-soluble impurities. The crude product is then extracted into an organic solvent. For high purity, this compound can be further purified by flash column chromatography on silica (B1680970) gel or vacuum distillation. An acid-base extraction can also be employed to purify the amine.

Troubleshooting Guides

Problem 1: Low or No Product Yield

Possible Causes & Solutions

Possible Cause Suggested Solution
Incomplete Imine Formation The equilibrium between the ketone, amine, and imine may not favor the imine. To shift the equilibrium, consider adding a dehydrating agent like anhydrous magnesium sulfate (B86663) (MgSO₄) or molecular sieves to remove the water formed during imine formation.
Inactive Reducing Agent The reducing agent may have degraded. Use a fresh batch of the reducing agent. If using catalytic hydrogenation, ensure the catalyst is active.
Suboptimal pH For reactions using reducing agents like sodium cyanoborohydride, the pH is critical. Imine formation is favored under mildly acidic conditions (pH 4-5). If the pH is too low, the benzylamine will be protonated and non-nucleophilic. If the pH is too high, the imine formation will be slow.
Low Reaction Temperature If the reaction is sluggish, consider moderately increasing the temperature to enhance the reaction rate. However, be cautious as higher temperatures can sometimes lead to side reactions.
Problem 2: Formation of Cyclohexanol (B46403) as a Major Byproduct

Possible Causes & Solutions

Possible Cause Suggested Solution
Reducing Agent is Too Reactive Strong reducing agents like sodium borohydride (NaBH₄) can directly reduce the starting cyclohexanone to cyclohexanol.
Solution 1: Switch to a milder and more selective reducing agent such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), which preferentially reduce the iminium ion over the ketone.
Solution 2: Pre-form the imine before adding the reducing agent. This can be done by stirring the cyclohexanone and benzylamine together for a period (e.g., 30-60 minutes) before introducing the reducing agent.
Slow Imine Formation If imine formation is slow, the reducing agent has more opportunity to react with the starting ketone.
Solution: Use a catalytic amount of a weak acid, such as acetic acid, to accelerate imine formation.
Problem 3: Presence of Dibenzylcyclohexylamine (Tertiary Amine) Impurity

Possible Causes & Solutions

Possible Cause Suggested Solution
Over-alkylation of the Product The this compound product can be more nucleophilic than benzylamine and react with another molecule of cyclohexanone and subsequently be reduced.
Solution 1: Use a stoichiometric amount of benzylamine or a slight excess of cyclohexanone to minimize the chance of the product reacting further.
Solution 2: Add the reducing agent at the beginning of the reaction (one-pot synthesis) to reduce the imine as it is formed, thus minimizing the concentration of the secondary amine available for further reaction.

Data Presentation

Table 1: Comparison of Catalytic Systems for this compound Synthesis

CatalystSupportTemperature (°C)Pressure (bar H₂)SolventYield (%)Reference
4 wt% AuTiO₂10030Toluene72[1][2]
4 wt% AuCeO₂/TiO₂10030Toluene79[1][2]
Rh-NiSiO₂1002CyclohexaneHigh Conversion[3]
RuCl₂(PPh₃)₃--40t-amyl alcoholUp to 95% (for similar primary amines)[4]

Table 2: Common Reducing Agents for Reductive Amination

Reducing AgentTypical SolventKey Features
Sodium Borohydride (NaBH₄)Protic (e.g., Methanol, Ethanol)Strong reducing agent, can reduce aldehydes and ketones.
Sodium Cyanoborohydride (NaBH₃CN)Aprotic or ProticMilder reducing agent, selective for imines over ketones at acidic pH.
Sodium Triacetoxyborohydride (NaBH(OAc)₃)Aprotic (e.g., Dichloromethane (B109758), 1,2-Dichloroethane)Mild and selective, does not require acidic conditions.
Catalytic Hydrogenation (H₂/Catalyst)Various"Green" method, requires pressure equipment.

Experimental Protocols

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride

This protocol describes a general one-pot procedure for the synthesis of this compound.

Materials:

  • Cyclohexanone

  • Benzylamine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add cyclohexanone (1.0 eq) and anhydrous dichloromethane (to make a ~0.5 M solution).

  • Amine Addition: Add benzylamine (1.0-1.1 eq) to the flask.

  • Imine Formation (Optional but recommended): Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • Addition of Reducing Agent: Slowly add sodium triacetoxyborohydride (1.2-1.5 eq) to the reaction mixture in portions. The addition may be slightly exothermic.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC (e.g., using a 10:1 Hexanes:Ethyl Acetate (B1210297) eluent). The reaction is typically complete within 2-12 hours.

  • Work-up:

    • Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer two more times with dichloromethane.

    • Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A 1. Combine Cyclohexanone and Benzylamine in DCM B 2. Stir for 30-60 min (Imine Formation) A->B C 3. Add NaBH(OAc)₃ B->C D 4. Stir at RT & Monitor by TLC C->D E 5. Quench with NaHCO₃ (aq) D->E F 6. Extract with DCM E->F G 7. Wash with Brine F->G H 8. Dry over MgSO₄ G->H I 9. Concentrate H->I J 10. Flash Column Chromatography I->J K Pure this compound J->K troubleshooting_guide start Low Yield or Incomplete Reaction q1 Is imine formation confirmed? (Check by TLC/NMR) start->q1 sol1 Add dehydrating agent (e.g., MgSO₄) or catalytic acid (e.g., AcOH) q1->sol1 No q2 Is the reducing agent active and added correctly? q1->q2 Yes sol1->q1 sol2 Use fresh reducing agent. Ensure correct stoichiometry. q2->sol2 No q3 Is cyclohexanol a major byproduct? q2->q3 Yes sol2->q2 sol3 Use a milder reducing agent (e.g., NaBH(OAc)₃). Pre-form the imine. q3->sol3 Yes end Reaction Optimized q3->end No sol3->q3

References

Technical Support Center: Synthesis of N-benzylcyclohexanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on increasing the yield of N-benzylcyclohexanamine synthesis. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and recommended solutions.

IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Yield Inefficient Imine/Iminium Ion Formation: The equilibrium between the reactants (cyclohexanone and benzylamine) and the imine intermediate may not favor the imine.Ensure mildly acidic conditions (pH 4-7) to catalyze imine formation. For slow reactions, consider adding a dehydrating agent like molecular sieves to remove water and drive the equilibrium forward.
Decomposition of Reducing Agent: Borohydride (B1222165) reagents, especially Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), are sensitive to moisture.Use a fresh bottle of the reducing agent or test its activity. Ensure all glassware is dry and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
Suboptimal Reaction Temperature: The reaction may be too slow at room temperature.Gently heat the reaction mixture (e.g., to 40-50 °C) to increase the reaction rate, but monitor for side product formation.
Presence of Cyclohexanol Side Product Reduction of Starting Ketone: The reducing agent is reducing the cyclohexanone (B45756) starting material in addition to the imine.Use a milder, more selective reducing agent like Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN), which preferentially reduce the iminium ion over the ketone. If using a stronger reducing agent like Sodium borohydride (NaBH₄), ensure the imine has fully formed before adding the reducing agent (two-step procedure).
Formation of Dibenzylamine or other Over-alkylation Products Secondary Amine is More Reactive: The product, this compound, can react further with benzylamine (B48309) or other electrophiles present.This is less common in this specific synthesis but can be minimized by using a 1:1 stoichiometry of cyclohexanone and benzylamine.
Difficulty in Product Purification Co-elution of Product and Starting Materials: The product and unreacted benzylamine or cyclohexanone have similar polarities.Employ an acid-base extraction during workup. The basic this compound can be extracted into an acidic aqueous layer, washed with an organic solvent to remove non-basic impurities, and then the aqueous layer is basified to re-extract the purified product into an organic solvent.
Emulsion Formation During Workup: Formation of a stable emulsion at the aqueous-organic interface.Add brine (saturated NaCl solution) to the aqueous layer to increase its ionic strength and help break the emulsion.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for synthesizing this compound?

A1: The most common and effective method is the one-pot reductive amination of cyclohexanone with benzylamine. This reaction is typically carried out using a mild and selective reducing agent like Sodium triacetoxyborohydride (NaBH(OAc)₃).

Q2: How do I choose the right reducing agent for this synthesis?

A2: The choice of reducing agent is critical for maximizing yield and minimizing side products.

  • Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is often the preferred reagent. It is mild and selectively reduces the intermediate iminium ion over the starting ketone, leading to higher yields of the desired product. It is, however, sensitive to moisture.

  • Sodium cyanoborohydride (NaBH₃CN): Another mild and selective reducing agent that works well at a slightly acidic pH. However, it is toxic and can generate cyanide gas, so it must be handled with care.

  • Sodium borohydride (NaBH₄): A stronger and less expensive reducing agent. It can reduce both the imine and the starting ketone. To avoid reducing the cyclohexanone, it is best used in a two-step process where the imine is formed first, followed by the addition of NaBH₄ at a low temperature.

  • Catalytic Hydrogenation: Using hydrogen gas with a catalyst (e.g., Palladium on carbon, gold-based catalysts) is another effective method, particularly for larger-scale synthesis. This method avoids borohydride reagents but requires specialized equipment for handling hydrogen gas.[1]

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). By spotting the reaction mixture alongside the starting materials, you can observe the consumption of the reactants and the appearance of the product spot.

Q4: What are the optimal solvent and temperature conditions?

A4: Dichloromethane (DCM) and 1,2-dichloroethane (B1671644) (DCE) are commonly used solvents for reductive aminations with NaBH(OAc)₃. Tetrahydrofuran (THF) is also an option. The reaction is often run at room temperature, but gentle heating can be applied if the reaction is sluggish. For catalytic hydrogenation, toluene (B28343) is a common solvent, and temperatures can range from room temperature to 100 °C depending on the catalyst and pressure.[1]

Data Presentation

The following table summarizes yields of this compound obtained under various experimental conditions.

Catalyst/Reducing AgentSolventTemperature (°C)Pressure (bar)Time (h)Yield (%)Reference
4 wt% Au/CeO₂/TiO₂Toluene10030 (H₂)579[1]
4 wt% Au/TiO₂Toluene10030 (H₂)572[1]
Au/TiO₂ with Formic Acidtert-Butanol60N/ANot SpecifiedHigh[1]
Carbon-based solid acid with NaBH₄Not SpecifiedRoom TempN/A10 min90[1]
Ionic Liquid with Formic AcidAcetonitrile40N/A530[1]

Experimental Protocols

Protocol 1: One-Pot Reductive Amination using Sodium Triacetoxyborohydride

This protocol describes a direct, one-pot synthesis of this compound.

Materials:

  • Cyclohexanone

  • Benzylamine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM, anhydrous)

  • Glacial Acetic Acid (optional)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add cyclohexanone (1.0 eq).

  • Dissolve the cyclohexanone in anhydrous DCM.

  • Add benzylamine (1.0-1.1 eq) to the solution.

  • Stir the mixture at room temperature for 20-30 minutes to allow for initial imine formation. A catalytic amount of glacial acetic acid (0.1 eq) can be added to facilitate this step, though it is often not necessary.

  • Slowly add sodium triacetoxyborohydride (1.5 eq) to the stirring solution in portions. The addition may be slightly exothermic.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC until the starting materials are consumed (typically 2-12 hours).

  • Once the reaction is complete, carefully quench it by the slow addition of a saturated aqueous solution of NaHCO₃.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel if necessary.

Protocol 2: Two-Step Reductive Amination using Sodium Borohydride

This protocol is useful when using a less selective reducing agent like NaBH₄.

Step A: Imine Formation

  • In a round-bottom flask, dissolve cyclohexanone (1.0 eq) and benzylamine (1.0 eq) in methanol (B129727).

  • Stir the mixture at room temperature for 1-2 hours. Monitor imine formation by TLC or GC-MS.

  • For less reactive substrates, a dehydrating agent like anhydrous magnesium sulfate can be added.

  • Once imine formation is complete, remove the solvent under reduced pressure to yield the crude imine.

Step B: Reduction of the Imine

  • Dissolve the crude imine from Step A in methanol or ethanol.

  • Cool the solution in an ice bath to 0 °C.

  • Slowly add sodium borohydride (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir until the reduction is complete (monitor by TLC).

  • Quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over an anhydrous drying agent, and concentrate under reduced pressure.

  • Purify the crude product as needed.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep Dry Glassware & Inert Atmosphere reactants Add Cyclohexanone, Benzylamine & DCM prep->reactants imine_formation Stir for Imine Formation (20-30 min) reactants->imine_formation add_stab Add NaBH(OAc)3 imine_formation->add_stab reaction_monitoring Monitor by TLC (2-12h) add_stab->reaction_monitoring quench Quench with NaHCO3 reaction_monitoring->quench extract Extract with DCM quench->extract wash_dry Wash with Brine & Dry extract->wash_dry concentrate Concentrate wash_dry->concentrate purify Column Chromatography (if needed) concentrate->purify troubleshooting_yield start Low Yield of this compound check_imine Check Imine Formation start->check_imine check_reductant Check Reducing Agent check_imine->check_reductant Complete solution_imine Add Dehydrating Agent (e.g., Molecular Sieves) or Catalytic Acid check_imine->solution_imine Incomplete check_ketone Check for Cyclohexanol Side Product check_reductant->check_ketone Active solution_reductant Use Fresh/Dry Reducing Agent (e.g., new NaBH(OAc)3) check_reductant->solution_reductant Inactive/Wet check_ketone->start Absent (Re-evaluate other parameters) solution_ketone Use Milder Reducing Agent (e.g., NaBH(OAc)3) or Two-Step Protocol check_ketone->solution_ketone Present

References

Technical Support Center: Troubleshooting Side Reactions in Reductive Amination

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for reductive amination. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and mitigate common side reactions encountered during the reductive amination of amines.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the reductive amination of amines?

A1: The most prevalent side reactions in reductive amination include:

  • Over-alkylation: The desired secondary amine product reacts further with the carbonyl compound to form a tertiary amine, or a primary amine is dialkylated. This is especially common when the newly formed amine is more nucleophilic than the starting amine.[1]

  • Reduction of the starting carbonyl: The reducing agent can reduce the aldehyde or ketone starting material to the corresponding alcohol, lowering the yield of the desired amine.

  • Formation of cyanide adducts: When using sodium cyanoborohydride (NaBH₃CN) as the reducing agent, there is a risk of forming toxic cyanide byproducts.[2]

  • Enamine/Imine intermediates: While necessary for the reaction, the stability and reactivity of imine or enamine intermediates can influence the reaction outcome and lead to side products if not properly controlled.

Q2: How can I prevent over-alkylation of my primary amine?

A2: Over-alkylation is a common challenge that can be addressed through several strategies:

  • Stoichiometry Control: Using an excess of the primary amine relative to the carbonyl compound can statistically favor the formation of the desired secondary amine.

  • Stepwise Procedure: A two-step approach, where the imine is formed first, followed by the addition of the reducing agent, can be very effective.[1] This ensures the carbonyl compound is consumed before the reduction step, preventing the secondary amine product from reacting further.

  • Choice of Reducing Agent: The selectivity of the reducing agent plays a crucial role. Milder reducing agents are generally preferred for one-pot reactions.

  • Reaction Conditions: Adjusting the reaction temperature and time can also help control the rate of the secondary reaction.

Q3: My starting aldehyde/ketone is being reduced to an alcohol. How can I avoid this?

A3: The reduction of the starting carbonyl is a competing reaction that can be minimized by:

  • Using a Selective Reducing Agent: Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are generally more selective for the iminium ion intermediate over the carbonyl group, especially compared to sodium borohydride (B1222165) (NaBH₄).[2]

  • pH Control: Maintaining a mildly acidic pH (typically between 5 and 7) favors the formation of the iminium ion, which is more readily reduced than the carbonyl compound.

  • Two-Step Procedure: As with over-alkylation, forming the imine in a separate step before adding the reducing agent can prevent the reduction of the starting carbonyl.

Q4: What is the optimal pH for a reductive amination reaction?

A4: The optimal pH for reductive amination is a balance between facilitating imine/iminium ion formation and maintaining the activity of the reducing agent. Generally, a mildly acidic pH range of 5 to 7 is considered optimal. A systematic investigation has shown that pH can regulate the formation of side products.[3]

  • Too acidic (pH < 4): The amine starting material can be protonated, rendering it non-nucleophilic and hindering imine formation.

  • Too basic (pH > 8): The formation of the iminium ion is not favored, slowing down the reduction step.

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting common issues encountered during reductive amination.

Issue 1: Low Yield of the Desired Amine Product

A low yield of the desired amine can be caused by several factors. The following workflow can help identify and resolve the issue.

low_yield_troubleshooting start Low Yield check_imine Check Imine Formation (TLC, NMR) start->check_imine incomplete_imine Incomplete Imine Formation check_imine->incomplete_imine optimize_imine Optimize Imine Formation: - Add dehydrating agent - Increase temperature - Adjust pH (5-7) incomplete_imine->optimize_imine Yes check_reductant Check Reducing Agent Activity incomplete_imine->check_reductant No optimize_imine->check_reductant inactive_reductant Inactive Reducing Agent check_reductant->inactive_reductant replace_reductant Use Fresh or Different Reducing Agent inactive_reductant->replace_reductant Yes check_side_products Analyze for Side Products (LC-MS, NMR) inactive_reductant->check_side_products No end Improved Yield replace_reductant->end side_products_present Side Products Detected check_side_products->side_products_present troubleshoot_side_reactions Go to Side Reaction Troubleshooting Guide side_products_present->troubleshoot_side_reactions Yes side_products_present->end No troubleshoot_side_reactions->end

Troubleshooting workflow for low product yield.
Issue 2: Significant Formation of Over-alkylation Product

The formation of a tertiary amine from a primary amine starting material is a common side reaction.

over_alkylation_troubleshooting start Over-alkylation Detected strategy1 Adjust Stoichiometry: Increase excess of primary amine start->strategy1 strategy2 Implement Two-Step Procedure: 1. Form imine to completion 2. Add reducing agent start->strategy2 strategy3 Lower Reaction Temperature start->strategy3 end Minimized Over-alkylation strategy1->end strategy2->end strategy3->end

Strategies to minimize over-alkylation.
Issue 3: Presence of Reduced Carbonyl (Alcohol) Byproduct

The formation of alcohol from the starting aldehyde or ketone reduces the efficiency of the desired amination.

carbonyl_reduction_troubleshooting start Alcohol Byproduct Detected strategy1 Use a More Selective Reducing Agent: Switch from NaBH4 to NaBH(OAc)3 or NaBH3CN start->strategy1 strategy2 Optimize pH: Maintain pH in the 5-7 range start->strategy2 strategy3 Implement Two-Step Procedure: Ensure complete imine formation before adding reductant start->strategy3 end Minimized Carbonyl Reduction strategy1->end strategy2->end strategy3->end

Strategies to minimize carbonyl reduction.

Data Presentation

Table 1: Comparison of Common Reducing Agents in Reductive Amination
Reducing AgentAbbreviationSelectivity for Imine/Iminium IonCommon SolventsKey Considerations
Sodium BorohydrideNaBH₄Low to ModerateMethanol, EthanolCan reduce aldehydes and ketones; often requires a two-step procedure for good selectivity.[2]
Sodium CyanoborohydrideNaBH₃CNHighMethanol, THFHighly selective for one-pot reactions; toxic and generates cyanide waste.[2]
Sodium TriacetoxyborohydrideNaBH(OAc)₃HighDichloromethane, THFMild and highly selective; good for a wide range of substrates, including acid-sensitive ones; less toxic than NaBH₃CN.[4]
Table 2: Indicative Yields for the Reductive Amination of Benzaldehyde with Aniline

The following table provides indicative yields for the formation of N-benzylaniline using different reducing agents. These values are compiled from various literature sources and are intended for comparative purposes. Actual yields will vary depending on specific reaction conditions.

Reducing AgentTypical Yield of N-benzylanilineReference
NaBH₄ / DOWEX(R)50WX891%[5]
NaBH₄ / Ga(OH)₃94%[6]
NaBH₄ / NaH₂PO₄·H₂O92%[7]

Experimental Protocols

General Protocol for One-Pot Reductive Amination using Sodium Triacetoxyborohydride (NaBH(OAc)₃)

This protocol is a general guideline for the direct reductive amination of an aldehyde with a primary amine.

Materials:

  • Aldehyde (1.0 equiv)

  • Primary Amine (1.0-1.2 equiv)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 equiv)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (optional, as catalyst)

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the aldehyde and the primary amine to the anhydrous solvent.

  • If desired, add a catalytic amount of acetic acid (e.g., 0.1 equiv).

  • Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride in portions over 10-15 minutes.

  • Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and extract the aqueous layer with the reaction solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by an appropriate method, such as column chromatography.

Protocol for Monitoring the Reaction by Thin Layer Chromatography (TLC)

Materials:

Procedure:

  • Prepare a TLC chamber with the chosen developing solvent.

  • On the TLC plate, spot the starting aldehyde, the starting amine, a co-spot (both starting materials in the same spot), and an aliquot of the reaction mixture.

  • Place the TLC plate in the developing chamber and allow the solvent to run up the plate.

  • Once the solvent front is near the top, remove the plate and mark the solvent front.

  • Visualize the spots. Aldehydes and ketones can often be visualized with a 2,4-dinitrophenylhydrazine (B122626) (DNP) stain, while amines can be visualized with a ninhydrin stain.[8] Imines may be visible under UV light or with a potassium permanganate stain.[8]

  • The disappearance of the starting material spots and the appearance of a new product spot indicate the progress of the reaction. The relative Rf values of the starting materials, imine intermediate, and final amine product will depend on their polarity. Generally, the amine product will have a different Rf value than the imine and the starting materials.

References

strategies for improving the purity of crude N-benzylcyclohexanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of crude N-benzylcyclohexanamine. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound synthesized via reductive amination?

A1: The primary impurities depend on the specific synthetic route (e.g., cyclohexanone (B45756) and benzylamine, or cyclohexylamine (B46788) and benzaldehyde) and reaction conditions. Common impurities include:

  • Unreacted Starting Materials: Benzaldehyde (B42025), cyclohexylamine, or cyclohexanone.

  • Side-Products from Imine Formation: Aldol condensation products of cyclohexanone or benzaldehyde may form under certain conditions.[1]

  • Byproducts of Reduction: Benzyl alcohol can be formed if the reducing agent, such as sodium borohydride, reduces the starting benzaldehyde.[2]

  • Over-alkylation Product: Small amounts of the tertiary amine, N,N-dibenzylcyclohexanamine or N-benzyl-N-cyclohexylcyclohexanamine, may be present.

Q2: What are the primary methods for purifying crude this compound?

A2: The three most effective and commonly used purification techniques for this compound are:

  • Vacuum Distillation: Suitable for thermally stable liquids to separate components with different boiling points.

  • Flash Column Chromatography: A versatile technique for separating compounds based on their polarity.

  • Recrystallization of the Hydrochloride Salt: A highly effective method for purifying the compound by converting the oily freebase into a crystalline salt.

Q3: How can I monitor the progress of the purification?

A3: Thin-layer chromatography (TLC) is an excellent technique for monitoring the purification process. It allows for a quick assessment of the purity of fractions collected during column chromatography and can help determine when the product is free from impurities. For amines, it is often beneficial to add a small amount of triethylamine (B128534) (e.g., 1%) to the TLC eluent to prevent streaking on the silica (B1680970) plate.

Troubleshooting Guides

Issue 1: Presence of Starting Materials in the Purified Product
  • Symptom: ¹H NMR or GC-MS analysis of the purified product shows peaks corresponding to benzaldehyde, cyclohexylamine, or cyclohexanone.

  • Possible Cause: Incomplete reaction or co-elution during chromatography/co-distillation.

  • Solution:

    • Reaction Optimization: Ensure the reaction goes to completion by optimizing stoichiometry, reaction time, or temperature. Using a slight excess of the amine and ensuring efficient water removal during imine formation can drive the reaction forward.

    • Purification Strategy:

      • Aqueous Wash: Before purification, perform an acidic wash (e.g., 1M HCl) to remove unreacted basic starting materials like cyclohexylamine. Subsequently, a basic wash (e.g., saturated NaHCO₃) can help remove acidic impurities.

      • Chromatography: Optimize the eluent system for better separation. A gradient elution may be necessary to resolve compounds with close Rf values.

      • Distillation: Ensure the distillation apparatus has sufficient theoretical plates to separate compounds with close boiling points.

Issue 2: Product Streaking or Low Recovery during Column Chromatography
  • Symptom: The product appears as a long streak on the TLC plate, and recovery from the silica gel column is low.

  • Possible Cause: The basic amine is interacting strongly with the acidic silanol (B1196071) groups on the silica gel, leading to irreversible adsorption or decomposition.

  • Solution:

    • Deactivate the Silica Gel: Add a small amount of a volatile base, such as triethylamine (TEA), to the eluent (typically 0.5-2% v/v).[3] This will compete with the product for the acidic sites on the silica, leading to better peak shape and improved recovery.[3]

    • Alternative Stationary Phase: Consider using a less acidic stationary phase, such as basic alumina (B75360) or amine-functionalized silica, which can significantly improve the chromatography of basic compounds.[3]

Issue 3: The Product Oils Out During Recrystallization
  • Symptom: Instead of forming crystals upon cooling, the product separates as an oil.

  • Possible Cause: The product is precipitating from a solution that is above its melting point, or the solution is supersaturated. The presence of impurities can also inhibit crystallization.

  • Solution:

    • Slower Cooling: Allow the solution to cool more slowly to room temperature before placing it in an ice bath. Scratching the inside of the flask with a glass rod can help induce crystallization.

    • Seeding: Add a small seed crystal of the pure compound to the cooled solution to initiate crystallization.

    • Solvent System Adjustment: The solvent system may not be optimal. Try using a different solvent or a mixture of solvents. For this compound hydrochloride, an ethanol (B145695)/acetone (B3395972) system is often effective.[4]

Data Presentation

The following table summarizes typical quantitative data for the different purification methods for secondary amines like this compound. The actual values may vary depending on the initial purity of the crude product and the specific experimental conditions.

Purification TechniqueTypical YieldAchievable PurityKey AdvantagesKey Disadvantages
Vacuum Distillation 70-90%>98%Effective for large quantities; relatively simple setup.Requires the compound to be thermally stable; may not separate impurities with close boiling points.
Flash Column Chromatography 60-85%>99%Highly versatile for a wide range of impurities; can achieve very high purity.[2]Can be labor-intensive and consume large volumes of solvent; potential for product loss on the column.[2]
Recrystallization (as HCl salt) 75-95%>99.5%Can yield very high purity crystalline solid; cost-effective and scalable.Yield can be sensitive to solvent choice and technique; requires conversion to and from the salt form.

Experimental Protocols

Protocol 1: Vacuum Distillation of this compound

This protocol is suitable for purifying the free base form of this compound, which is a liquid at room temperature.

  • Apparatus Setup: Assemble a vacuum distillation apparatus with a stirring mechanism (magnetic stir bar), a short path distillation head, a condenser, and a receiving flask. Ensure all glassware is dry and the joints are properly greased.

  • Sample Preparation: Place the crude this compound into the distillation flask.

  • Distillation:

    • Begin stirring the crude material.

    • Gradually apply vacuum to the system. A pressure of 90 Torr is a good starting point.

    • Once the pressure is stable, begin to heat the distillation flask gently using a heating mantle.

    • Collect the fraction that distills at a constant temperature. The boiling point of this compound is approximately 195 °C at 90 Torr.

    • Discard any initial fractions that distill at a lower temperature, as these are likely residual solvents or more volatile impurities.

  • Product Isolation: Once the desired fraction is collected, turn off the heat and allow the apparatus to cool to room temperature before slowly releasing the vacuum.

Protocol 2: Flash Column Chromatography of this compound

This protocol is designed for the purification of the free base.

  • TLC Analysis: Develop a suitable eluent system using TLC. A good starting point is a mixture of hexanes and ethyl acetate. Add ~1% triethylamine to the eluent to improve separation. The target Rf for the product should be around 0.2-0.4.

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexanes with 1% TEA).

    • Carefully pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent like dichloromethane.

    • Adsorb the sample onto a small amount of silica gel by concentrating the solution in the presence of silica.

    • Carefully add the dried, impregnated silica to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the chosen solvent system. A gradient from a less polar to a more polar eluent can be used to improve separation.

    • Collect fractions and monitor their composition by TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.

Protocol 3: Recrystallization of this compound Hydrochloride

This protocol involves converting the oily free base to its solid hydrochloride salt for purification.

  • Salt Formation:

    • Dissolve the crude this compound in a suitable solvent such as ethanol or diethyl ether.

    • Slowly add a solution of hydrochloric acid (e.g., 2M HCl in diethyl ether or concentrated HCl) dropwise with stirring until the solution is acidic. The hydrochloride salt should precipitate.

    • Collect the crude salt by vacuum filtration and wash with a small amount of cold solvent.

  • Recrystallization:

    • Place the crude this compound hydrochloride in an Erlenmeyer flask.

    • Add a minimal amount of a hot solvent in which the salt is soluble (e.g., ethanol). Heat the mixture to reflux to dissolve the solid completely.

    • If any insoluble impurities are present, perform a hot filtration.

    • Allow the clear solution to cool slowly to room temperature.

    • To induce further crystallization, an anti-solvent in which the salt is insoluble (e.g., acetone or diethyl ether) can be slowly added until the solution becomes turbid.[4]

    • Cool the mixture in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the purified crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold anti-solvent.

    • Dry the crystals under vacuum to obtain pure this compound hydrochloride.

Mandatory Visualization

Purification_Workflow cluster_start Initial Assessment cluster_decision Strategy Selection cluster_paths Purification Pathways cluster_end Final Product Crude this compound Crude this compound Analyze Impurity Profile (TLC, GC-MS, NMR) Analyze Impurity Profile (TLC, GC-MS, NMR) Crude this compound->Analyze Impurity Profile (TLC, GC-MS, NMR) Impurity Characteristics Impurity Characteristics Analyze Impurity Profile (TLC, GC-MS, NMR)->Impurity Characteristics Vacuum Distillation Vacuum Distillation Impurity Characteristics->Vacuum Distillation Impurities have significantly different boiling points Flash Column Chromatography Flash Column Chromatography Impurity Characteristics->Flash Column Chromatography Impurities have different polarities Recrystallization (as HCl salt) Recrystallization (as HCl salt) Impurity Characteristics->Recrystallization (as HCl salt) Product can form a stable crystalline salt Pure this compound Pure this compound Vacuum Distillation->Pure this compound Flash Column Chromatography->Pure this compound Recrystallization (as HCl salt)->Pure this compound Purity Analysis (NMR, GC-MS, etc.) Purity Analysis (NMR, GC-MS, etc.) Pure this compound->Purity Analysis (NMR, GC-MS, etc.)

Caption: A workflow for selecting a suitable purification strategy for crude this compound.

References

solvent and catalyst effects in N-benzylcyclohexanamine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of N-benzylcyclohexanamine.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and recommended solutions.

IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Inefficient Catalyst: The chosen catalyst may have low activity or may have been deactivated. 2. Suboptimal Solvent: The solvent may not be suitable for the specific reaction conditions, affecting reactant solubility or catalyst performance. 3. Incomplete Reaction: Reaction time may be too short, or the temperature may be too low. 4. Poor Quality Reagents: Starting materials (cyclohexanone, benzylamine) or the reducing agent may be of low purity or degraded. 5. Presence of Water: Moisture can poison certain catalysts and quench some reducing agents.1. Catalyst Selection: For catalytic hydrogenation, ensure the catalyst (e.g., Pd/C, Au/TiO₂) is fresh. Consider screening different catalysts to find the most effective one for your setup. For reductive aminations with hydrides, ensure the hydride (e.g., NaBH(OAc)₃, NaBH₄) is not expired. 2. Solvent Optimization: Toluene (B28343) is a common solvent for catalytic hydrogenation.[1][2] For hydride-based reductions, dichloromethane (B109758) (DCM) is often effective.[3] If solubility is an issue, consider more polar aprotic solvents, but be aware they can affect reaction rates. 3. Optimize Reaction Conditions: Monitor the reaction progress using TLC or GC-MS. If the reaction stalls, consider increasing the temperature or extending the reaction time. For catalytic hydrogenations, ensure adequate hydrogen pressure.[1][2] 4. Reagent Purity: Use freshly distilled or high-purity starting materials. Verify the activity of the reducing agent. 5. Anhydrous Conditions: Use anhydrous solvents and dry glassware, especially when working with moisture-sensitive catalysts and reagents.
Formation of Side Products 1. Over-alkylation: Reaction of the product this compound with remaining benzylamine (B48309) or cyclohexanone (B45756). 2. Benzaldehyde Formation: Oxidation of benzylamine. 3. Cyclohexanol (B46403) Formation: Reduction of the starting cyclohexanone before amination. 4. Imines from Self-Condensation: Self-condensation of cyclohexanone can lead to imine byproducts.[1]1. Control Stoichiometry: Use a slight excess of the amine or ketone depending on which is more valuable, but avoid a large excess of either. 2. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. 3. Choice of Reducing Agent: Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is milder and more selective for the iminium ion over the ketone compared to NaBH₄, which can reduce the ketone to cyclohexanol.[3][4] 4. Reaction Conditions: Lowering the reaction temperature can sometimes reduce the rate of side reactions.
Difficult Product Purification 1. Co-elution of Product and Starting Materials: The product may have a similar polarity to the starting materials. 2. Removal of Catalyst: Fine catalyst particles (e.g., Pd/C) can be difficult to filter. 3. Oily Product: The product may not crystallize easily.1. Chromatography Optimization: Use a different solvent system for column chromatography to improve separation. A gradient elution may be necessary. 2. Catalyst Filtration: Use a pad of Celite® or a membrane filter to ensure complete removal of the catalyst. 3. Salt Formation and Recrystallization: Convert the amine product to its hydrochloride salt by treating it with HCl in an appropriate solvent (e.g., ether). The salt is often a crystalline solid that can be purified by recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: A widely used and versatile method is the reductive amination of cyclohexanone with benzylamine. This can be achieved through two main pathways:

  • Catalytic Hydrogenation: This involves reacting cyclohexanone and benzylamine in the presence of a heterogeneous catalyst (like Palladium on carbon or a gold-supported catalyst) under a hydrogen atmosphere.[1][2]

  • Hydride Reduction: This one-pot method involves the formation of an intermediate imine from cyclohexanone and benzylamine, which is then reduced in situ by a hydride reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium borohydride (B1222165) (NaBH₄).[3][5]

Q2: Which solvent should I use for the synthesis?

A2: The choice of solvent depends on the chosen synthetic route.

  • For catalytic hydrogenation , toluene is a commonly reported solvent.[1][2]

  • For reductive amination using NaBH(OAc)₃ , dichloromethane (DCM) is a suitable choice.[3]

  • For reductions with NaBH₄ , protic solvents like methanol (B129727) or ethanol (B145695) are often used.

Q3: How can I minimize the formation of the cyclohexanol byproduct?

A3: The formation of cyclohexanol arises from the reduction of cyclohexanone. To minimize this, use a reducing agent that is more selective for the iminium ion intermediate than for the ketone. Sodium triacetoxyborohydride (NaBH(OAc)₃) is generally more selective than sodium borohydride (NaBH₄).[3][4]

Q4: My reaction is very slow. What can I do to speed it up?

A4: To increase the reaction rate, you can try the following:

  • Increase Temperature: Gently heating the reaction mixture can significantly increase the rate. However, be cautious as higher temperatures can also promote side reactions.

  • Use a More Active Catalyst: If using catalytic hydrogenation, ensure your catalyst is active. You may need to try a different type of catalyst.

  • Add an Acid Catalyst: For hydride reductions, adding a catalytic amount of a weak acid like acetic acid can accelerate the formation of the iminium ion intermediate.[3]

Q5: How do I remove the palladium catalyst after the reaction?

A5: Palladium on carbon (Pd/C) can be removed by filtration. For fine particles that may pass through standard filter paper, it is recommended to filter the reaction mixture through a pad of Celite® or a similar filter aid.

Data Presentation

Table 1: Effect of Gold-Based Catalysts on the Yield of this compound [1][2]

CatalystSupportYield (%)
4 wt% AuTiO₂72
4 wt% AuCeO₂/TiO₂79
4 wt% AuLa₂O₃/TiO₂-
4 wt% AuCeO₂-
4 wt% AuLa₂O₃-
Reaction conditions: 100 °C, 30 bar H₂, toluene as solvent.[1][2]

Experimental Protocols

Protocol 1: Synthesis via Reductive Amination with Sodium Triacetoxyborohydride [3]

  • Reaction Setup: In a round-bottom flask, dissolve cyclohexanone (1.0 eq) in anhydrous dichloromethane (DCM).

  • Amine Addition: Add benzylamine (1.05 eq) to the solution.

  • Iminium Ion Formation: If the reaction is slow, add a catalytic amount of glacial acetic acid (0.1 eq) and stir for 20-30 minutes at room temperature.

  • Reduction: Slowly add sodium triacetoxyborohydride (1.5 eq) in portions to the stirred solution.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: Once the reaction is complete, quench by slowly adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.

Protocol 2: Synthesis via Catalytic Hydrogenation [1][2]

  • Reaction Setup: To a high-pressure reactor, add cyclohexanone (1.0 eq), benzylamine (1.0 eq), the catalyst (e.g., 5 mol% Pd/C or 4 wt% Au/TiO₂), and a suitable solvent (e.g., toluene or ethanol).

  • Hydrogenation: Seal the reactor, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 30 bar).

  • Reaction: Stir the mixture at the desired temperature (e.g., 100 °C) for the required time. Monitor the reaction progress by taking aliquots and analyzing them by GC-MS.

  • Workup: After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by distillation under reduced pressure or by column chromatography.

Visualizations

SynthesisWorkflow cluster_start Starting Materials cluster_methods Synthetic Method Choice cluster_conditions_cat Catalytic Hydrogenation Conditions cluster_conditions_hyd Hydride Reduction Conditions cluster_end Product & Purification start Cyclohexanone + Benzylamine catalytic_hydro Catalytic Hydrogenation start->catalytic_hydro High Yield Requires Pressure Reactor hydride_reduc Hydride Reduction start->hydride_reduc Milder Conditions Common Lab Reagents catalyst Catalyst: Pd/C, Au/TiO2, etc. catalytic_hydro->catalyst reducing_agent Reducing Agent: NaBH(OAc)3, NaBH4 hydride_reduc->reducing_agent solvent_cat Solvent: Toluene, Ethanol catalyst->solvent_cat conditions_cat Conditions: Elevated Temp & Pressure solvent_cat->conditions_cat product This compound conditions_cat->product solvent_hyd Solvent: DCM, Methanol reducing_agent->solvent_hyd conditions_hyd Conditions: Room Temperature solvent_hyd->conditions_hyd conditions_hyd->product purification Purification: Chromatography or Distillation product->purification

Caption: Logical workflow for selecting a synthetic route for this compound.

TroubleshootingFlowchart decision decision issue issue solution solution start Experiment Complete check_yield Check Yield start->check_yield issue_low_yield Low Yield check_yield->issue_low_yield Low check_purity Check Purity (TLC/GC) check_yield->check_purity Acceptable decision_incomplete_reaction Incomplete Reaction? issue_low_yield->decision_incomplete_reaction Possible Causes issue_side_products Side Products Present check_purity->issue_side_products Impure product_ok Successful Synthesis check_purity->product_ok Pure solution_optimize_time_temp Increase Time/Temp Monitor Reaction decision_incomplete_reaction->solution_optimize_time_temp Yes decision_bad_reagents Reagents/Catalyst Quality? decision_incomplete_reaction->decision_bad_reagents No solution_check_reagents Use Fresh Reagents & Active Catalyst decision_bad_reagents->solution_check_reagents Yes solution_other_issues Review Other Parameters (Solvent, Stoichiometry) decision_bad_reagents->solution_other_issues No decision_cyclohexanol Cyclohexanol Present? issue_side_products->decision_cyclohexanol Possible Causes solution_change_hydride Use Milder Reducing Agent (e.g., NaBH(OAc)3) decision_cyclohexanol->solution_change_hydride Yes decision_other_impurities Other Impurities? decision_cyclohexanol->decision_other_impurities No solution_optimize_purification Optimize Chromatography Consider Salt Formation decision_other_impurities->solution_optimize_purification Yes

Caption: Troubleshooting flowchart for this compound synthesis.

References

Technical Support Center: N-benzylcyclohexanamine Production Scale-Up

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the scale-up of N-benzylcyclohexanamine production. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when transitioning from laboratory-scale synthesis to larger-scale production.

Frequently Asked Questions (FAQs)

Q1: What is the most common industrial synthesis route for this compound?

A1: The most prevalent and scalable method for producing this compound is the direct reductive amination of cyclohexanone (B45756) with benzylamine (B48309). This process typically involves two main steps that can be performed in a single pot: the formation of an imine intermediate followed by its immediate hydrogenation to the desired secondary amine.[1][2][3] This route is favored for its efficiency and atom economy.

Q2: What are the critical process parameters to monitor during the scale-up of this reaction?

A2: When scaling up the reductive amination process, several parameters are critical for maintaining yield and purity. These include:

  • Temperature: Heat management is crucial as the reaction is often exothermic. Inconsistent temperature control can lead to side reactions and impurity formation.[4]

  • Pressure: For catalytic hydrogenations, maintaining consistent hydrogen pressure is vital for reaction kinetics and ensuring complete reduction of the imine intermediate.[1][2][3]

  • Mixing and Agitation: Inefficient mixing in larger reactors can lead to localized concentration gradients and "hot spots," resulting in lower yields and increased impurities.[4]

  • Rate of Reagent Addition: The speed at which reagents are added can significantly impact the reaction profile. An addition rate optimized for a small scale may be unsuitable for a larger volume, potentially leading to incomplete reactions or side product formation.[4]

Q3: Which catalysts are typically used for the hydrogenation step?

A3: A variety of catalysts can be employed for the hydrogenation of the imine intermediate. Common choices include palladium on carbon (Pd/C) and various gold-supported catalysts (e.g., Au/TiO2, Au/CeO2/TiO2).[1][3][5] The choice of catalyst can influence reaction efficiency, selectivity, and overall process cost. Continuous flow reactor systems often utilize packed-bed reactors with catalysts like Pd/C.[5]

Troubleshooting Guide

Problem: A significant drop in yield is observed after scaling up the reaction from lab to pilot plant.

  • Possible Cause 1: Inefficient Heat Transfer.

    • Explanation: Larger reaction vessels have a lower surface-area-to-volume ratio, making heat dissipation more challenging. Localized hot spots can promote side reactions, such as aldol (B89426) condensation of cyclohexanone or further alkylation of the product.[4]

    • Solution: Optimize the reactor's heating/cooling system. Consider using a reactor with multiple heating/cooling jackets or internal cooling coils. For highly exothermic reactions, adopting a continuous flow process can provide superior temperature control.[4][6]

  • Possible Cause 2: Poor Mixing.

    • Explanation: Non-uniform mixing can lead to areas where reactants are not adequately distributed, causing incomplete conversion and the formation of byproducts.[4]

    • Solution: Re-evaluate the agitation system. This may involve optimizing the stirrer speed, changing the impeller design to one more suited for the vessel geometry, or installing baffles to improve turbulence.[4]

  • Possible Cause 3: Change in Reagent Addition Profile.

    • Explanation: A reagent addition rate that was optimal on a small scale may be too rapid for a larger volume, leading to a buildup of intermediates and the formation of impurities.[4]

    • Solution: Conduct a study to re-optimize the addition rate for the scaled-up process. Utilize a programmable logic controller (PLC) or a precision pump for controlled and consistent addition.[4]

Problem: The purity of the final product is lower at a larger scale, with new, unidentified impurities.

  • Possible Cause 1: Atmospheric Contamination.

    • Explanation: Larger scale operations may have more potential for the introduction of air (oxygen and moisture), which can interfere with the catalyst and reaction intermediates.

    • Solution: Ensure the reactor is properly inerted with nitrogen or argon before and during the reaction. Check all seals and connections for potential leaks.

  • Possible Cause 2: Changes in Reaction Kinetics.

    • Explanation: The altered heat and mass transfer dynamics at scale can change the reaction kinetics, favoring different side-reaction pathways compared to the lab scale.[4]

    • Solution: Implement in-process controls (IPCs) using techniques like HPLC or UPLC to monitor the reaction in real-time. This allows for the detection of impurity formation and helps in identifying the specific step where they arise.[4] The reaction conditions (temperature, pressure, time) may need to be re-optimized for the larger scale.[7]

Problem: The purification method used in the lab (e.g., column chromatography) is not feasible for kilogram-scale production.

  • Possible Cause 1: Scalability of Purification Technique.

    • Explanation: Flash column chromatography is often impractical and costly for large quantities due to high solvent consumption and the amount of stationary phase required.[4]

    • Solution 1: Crystallization/Recrystallization. This is one of the most effective and economical methods for purifying large quantities of solid compounds. Conduct a solvent screening study to find a suitable solvent or solvent system that provides good recovery of the pure product.

    • Solution 2: Distillation. If the product is a liquid and thermally stable, vacuum distillation can be a highly effective method for large-scale purification.

    • Solution 3: Salt Formation and Extraction. The basic nature of the amine product allows for purification via acid-base extraction. The crude product can be dissolved in an organic solvent and washed with an acidic aqueous solution to form the salt, which moves to the aqueous layer. After separating the layers, the aqueous layer is basified, and the purified free amine is extracted back into an organic solvent.[4]

Data Presentation

Table 1: Comparison of Catalyst Performance in Reductive Amination of Cyclohexanone with Benzylamine.

CatalystTemperature (°C)H₂ Pressure (bar)Reaction Time (h)Yield (%)Reference
4 wt% Au/TiO₂10030572[1][3]
4 wt% Au/CeO₂/TiO₂10030579[1][3]
Au/La₂O₃100305~45[2]
Au/CeO₂100305~30[2]

Data extracted from studies on gold-catalyzed reductive amination.

Experimental Protocols

Protocol: Reductive Amination of Cyclohexanone with Benzylamine using NaBH(OAc)₃

This protocol is a representative lab-scale synthesis that forms the basis for scale-up considerations.

  • Materials and Reagents:

    • Cyclohexanone

    • Benzylamine

    • Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃)

    • Dichloromethane (DCM, anhydrous)

    • Glacial Acetic Acid

    • Saturated Sodium Bicarbonate Solution

    • Brine

    • Anhydrous Magnesium Sulfate (MgSO₄)

  • Procedure:

    • Reaction Setup: To a dry round-bottom flask under an inert nitrogen atmosphere, add cyclohexanone (1.0 eq).[8]

    • Solvent and Amine Addition: Dissolve the cyclohexanone in anhydrous DCM. To this solution, add benzylamine (1.1 eq) via syringe.[8]

    • Imine Formation: Add glacial acetic acid (1.2 eq) to the mixture. Stir the solution at room temperature for 30 minutes to facilitate the formation of the iminium ion intermediate.[8]

    • Reduction: Slowly add sodium triacetoxyborohydride (1.5 eq) in portions to the stirring solution. Monitor for any temperature increase.[8]

    • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress using Thin Layer Chromatography (TLC) or HPLC until the starting materials are consumed.[8]

    • Workup: Quench the reaction by slowly adding saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel and separate the organic layer.[8]

    • Extraction: Extract the aqueous layer with DCM. Combine all organic layers and wash with brine.[8]

    • Drying and Concentration: Dry the combined organic layer over anhydrous MgSO₄. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.[8]

    • Purification: Purify the crude product by flash column chromatography or other suitable methods like vacuum distillation or crystallization.[8]

Visualizations

cluster_0 Raw Materials cluster_1 Synthesis cluster_2 Downstream Processing cluster_3 Final Product RM1 Cyclohexanone Reactor Reaction Vessel (Reductive Amination) RM1->Reactor RM2 Benzylamine RM2->Reactor Workup Quench & Workup Reactor->Workup Crude Product Purification Purification (e.g., Distillation) Workup->Purification QC Quality Control Purification->QC FP This compound QC->FP Release Start Low Yield or Purity During Scale-Up? CheckMixing Evaluate Agitation & Reactor Geometry Start->CheckMixing Mixing Issues? CheckTemp Monitor Internal Temp Profile for Hot Spots Start->CheckTemp Thermal Issues? CheckAddition Re-optimize Reagent Addition Rate Start->CheckAddition Kinetic Issues? CheckPurification Is Purification Method Scalable? Start->CheckPurification Purification Issues? Sol_Mixing Modify Impeller/Speed Install Baffles CheckMixing->Sol_Mixing Sol_Temp Improve Cooling System Consider Flow Chemistry CheckTemp->Sol_Temp Sol_Addition Use Precision Pumps for Controlled Dosing CheckAddition->Sol_Addition Sol_Purification Develop Crystallization or Distillation Protocol CheckPurification->Sol_Purification

References

purification of N-benzylcyclohexanamine by flash column chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of N-benzylcyclohexanamine by flash column chromatography. The information is tailored for researchers, scientists, and drug development professionals to address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the flash chromatography of this compound?

A good starting point for determining the optimal eluent is a mixture of a non-polar solvent like hexanes or heptane (B126788) and a moderately polar solvent like ethyl acetate (B1210297).[1] For this compound, which is a basic compound, begin with a low polarity mixture, such as 5-10% ethyl acetate in hexanes. The polarity can be gradually increased as needed. It is highly recommended to add a small amount of a basic modifier, like triethylamine (B128534) (Et3N) or pyridine (B92270) (approx. 0.1-1%), to the eluent system.[1][2] This addition helps to neutralize the acidic sites on the silica (B1680970) gel, preventing peak tailing and potential decomposition of the amine product.[1][3]

Q2: How do I determine the optimal mobile phase composition using Thin Layer Chromatography (TLC)?

To identify a suitable solvent mixture, test various ratios of hexanes and ethyl acetate. As a general guideline, the desired compound, this compound, should have an Rf value of approximately 0.2 to 0.4 on the TLC plate for good separation.[2][4] This Rf range typically ensures that the compound elutes from the column in a reasonable volume of solvent without eluting too quickly with the solvent front.

Q3: My this compound is streaking or "tailing" on the TLC plate and the column. How can I fix this?

Tailing is a common issue when purifying amines on standard silica gel due to strong interactions with acidic silanol (B1196071) groups.[1] To mitigate this, add a small percentage (0.1-1%) of triethylamine (Et3N) or another volatile base to your eluent system.[2][4] This deactivates the acidic sites on the silica, leading to sharper peaks and better separation. Alternatively, using an amine-functionalized silica gel or basic alumina (B75360) as the stationary phase can also resolve this issue.[5][6]

Q4: What are the likely impurities I need to separate from this compound?

Impurities will depend on the synthetic route used. Common synthesis methods include reductive amination of cyclohexanone (B45756) with benzylamine (B48309) or direct alkylation of cyclohexanamine with a benzyl (B1604629) halide.[7] Potential impurities include:

  • Unreacted Starting Materials: Cyclohexanamine, benzaldehyde, or benzyl chloride.

  • Over-alkylation Products: Dibenzylcyclohexylamine.

  • Side-reaction Products: Benzyl alcohol (from hydrolysis of benzyl chloride or reduction of benzaldehyde) and dibenzyl ether.[8]

Q5: How much crude material can I load onto my flash column?

Loading capacity depends on the difficulty of the separation (i.e., the difference in Rf values, ΔRf, between your product and impurities). A general rule of thumb for a standard separation is a silica-to-crude-product mass ratio between 30:1 and 100:1.[9] For difficult separations with closely eluting spots, a higher ratio is necessary. The sample should be dissolved in a minimal amount of solvent, preferably the mobile phase or a less polar solvent, to ensure a narrow band at the start of the chromatography.[2][10]

Experimental Protocols

Protocol 1: Mobile Phase Selection using TLC
  • Dissolve a small amount of the crude this compound mixture in a volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Prepare several TLC developing chambers with different solvent systems. Start with low polarity systems and increase the percentage of the polar solvent. Example systems:

    • 95:5 Hexanes:Ethyl Acetate + 0.5% Triethylamine

    • 90:10 Hexanes:Ethyl Acetate + 0.5% Triethylamine

    • 80:20 Hexanes:Ethyl Acetate + 0.5% Triethylamine

  • Spot the crude mixture onto separate TLC plates for each solvent system.

  • Develop the plates and visualize the spots using a UV lamp (if UV-active) and/or a potassium permanganate (B83412) stain.

  • Select the solvent system that provides an Rf value of ~0.3 for this compound and shows the best separation from impurities.[2]

Protocol 2: Flash Column Chromatography Purification

This protocol assumes a standard silica gel column.

  • Column Packing (Slurry Method):

    • Select a column size appropriate for the amount of crude material (see table below).[9]

    • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand (approx. 1-2 cm).[2]

    • In a separate beaker, prepare a slurry of silica gel in the chosen low-polarity eluent (e.g., 95:5 Hexanes:EtOAc + 0.5% Et3N).[11]

    • Pour the slurry into the column and use gentle air or nitrogen pressure to pack the silica bed, ensuring no air bubbles are trapped.[11][12]

    • Allow the solvent to drain until it is level with the top of the silica bed. Do not let the column run dry.[2]

    • Add another thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.[11]

  • Sample Loading (Wet Loading):

    • Dissolve the crude product in the minimum amount of a suitable solvent (dichloromethane is often effective).[2]

    • Carefully apply the concentrated sample solution to the top of the silica bed using a pipette.

    • Open the stopcock and allow the sample to absorb onto the silica, draining the solvent until it is level with the sand.

    • Gently add a small amount of the eluent, wash the sides of the column, and drain again to ensure the entire sample is on the column in a narrow band.

  • Elution and Fraction Collection:

    • Carefully fill the column with the eluent.

    • Apply gentle, steady pressure with nitrogen or air to achieve a flow rate of approximately 2 inches (5 cm) per minute.[9]

    • Collect fractions in an array of test tubes. The volume of each fraction should be appropriate for the column size.

    • Monitor the elution process by spotting fractions onto TLC plates to identify which ones contain the pure product.

  • Product Isolation:

    • Combine the fractions containing the pure this compound.

    • Remove the solvent using a rotary evaporator.

    • Place the resulting oil or solid under high vacuum to remove any residual solvent and triethylamine.

Data Presentation

Table 1: Recommended Column Size and Loading Capacity

Crude Sample Mass Column Diameter (cm) Silica Gel Mass (g) Typical Fraction Size (mL)
15 - 100 mg 1.2 - 1.5 5 - 12 5 - 10
100 - 500 mg 1.8 - 2.5 12 - 25 10 - 20
500 mg - 1.5 g 3.0 - 4.0 25 - 60 20 - 40
1.5 g - 2.5 g 4.5 - 5.0 60 - 100 30 - 50

Data adapted from common laboratory practices.[9]

Table 2: Example TLC Data for Eluent Selection

Solvent System (Hexanes:Ethyl Acetate + 0.5% Et3N) Rf of Impurity A (e.g., Benzaldehyde) Rf of this compound Rf of Impurity B (e.g., Benzyl Alcohol) Assessment
95:5 0.55 0.35 0.15 Good separation, suitable for starting the column.
90:10 0.70 0.50 0.30 Spots are moving too high, may lead to co-elution.
80:20 0.85 0.75 0.55 Poor separation, all components elute too quickly.

Rf values are illustrative and should be determined experimentally.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Poor Separation / Co-elution - Inappropriate solvent system. - Column was overloaded. - Sample band was too wide during loading.- Re-optimize the solvent system using TLC to maximize ΔRf.[13] - Use a larger column or reduce the sample load. - Use a minimal volume of solvent for loading. Consider dry loading if solubility is low.[4]
Compound Won't Elute - Eluent is not polar enough. - Compound may have decomposed on the silica.- Gradually increase the polarity of the eluent (gradient elution).[4] - Test compound stability on a small amount of silica. If it decomposes, use deactivated silica or an alternative stationary phase like alumina.[5]
Streaking / Tailing of Amine - Acidic nature of silica gel.- Add 0.1-1% triethylamine or pyridine to the eluent.[1][2] - Use amine-functionalized silica or basic alumina.[6]
Cracked or Channeled Silica Bed - Column was packed improperly. - Drastic solvent polarity changes. - Heat generated from wetting the silica.- Repack the column carefully, ensuring a homogenous slurry. - Use a gradient elution with gradual polarity changes. - Allow the packed column to equilibrate before loading.[2]
Low Product Recovery - Compound is irreversibly adsorbed onto the silica. - Compound is highly volatile and was lost during solvent removal.- For amines, ensure a basic modifier is used in the eluent. - Use caution during rotary evaporation; avoid excessive heat or vacuum.

Visualizations

experimental_workflow crude Crude Product (this compound + Impurities) tlc TLC Analysis (Optimize Eluent) crude->tlc Test prep Column Preparation (Pack Silica Gel) tlc->prep Select Eluent load Sample Loading (Wet or Dry) prep->load elute Elution (Apply Pressure) load->elute fractions Fraction Collection & TLC Monitoring elute->fractions combine Combine Pure Fractions fractions->combine Identify isolate Solvent Removal (Rotary Evaporation) combine->isolate pure_prod Pure Product isolate->pure_prod

Caption: Experimental workflow for purification by flash column chromatography.

troubleshooting_tree p1 Problem: Poor Separation c1 Cause: Streaking / Tailing? p1->c1 c2 Cause: Spots Overlap (Low ΔRf)? p1->c2 c3 Cause: Column Overloaded? p1->c3 s1 Solution: Add 0.5% Et3N to eluent or use NH-Silica c1->s1 Yes s2 Solution: Decrease eluent polarity to target Rf ≈ 0.3 c2->s2 Yes s3 Solution: Reduce sample load or use a larger column c3->s3 Yes

Caption: Troubleshooting decision tree for poor separation issues.

References

Amine Synthesis Technical Support Center: Troubleshooting Foaming & Fouling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Amine Synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate common challenges encountered during amine synthesis, with a specific focus on managing and preventing foaming and fouling.

Troubleshooting Guide: Foaming

Foaming is a common operational issue where gas is trapped within the amine solution, creating a stable froth. This can lead to loss of product, inaccurate monitoring, and potential safety hazards in pressurized systems.

Frequently Asked Questions (FAQs) - Foaming

Q1: What are the primary causes of foaming in my amine synthesis reaction?

A1: Foaming in amine solutions is rarely caused by the pure amine itself; it is almost always a result of contaminants that lower the surface tension of the solution or increase its viscosity.[1][2] Key causes include:

  • Hydrocarbon Contamination: Liquid hydrocarbons entering the system, often from starting materials, solvents, or condensed gases, are a primary cause of foaming.[3][4] Keeping the lean amine temperature 5-10°C hotter than the feed gas can prevent condensation in gas-liquid reactions.[5][6]

  • Suspended Solids: Fine solid particles, such as corrosion by-products (e.g., iron sulfide), catalyst fines, or degraded materials, can stabilize foam.[5][6]

  • Surfactants: External surface-active agents can be introduced from various sources, including pipeline chemicals, corrosion inhibitors, or even excessive use of certain antifoaming agents.[4][7]

  • Amine Degradation Products: Over time, amines can degrade due to high temperatures or reaction with oxygen, forming products that increase the solution's viscosity and tendency to foam.[1][4]

Q2: What are the tell-tale signs of a foaming issue in my reactor?

A2: Identifying foaming early is key to mitigating its effects. Common symptoms include:

  • Increased Differential Pressure: A noticeable and often rapid increase in pressure drop across a column or reactor for no apparent reason is a primary indicator.[1]

  • Level Fluctuations: The liquid level in the reactor may become unstable or drop suddenly as foam builds and displaces the liquid.[8]

  • Amine Carryover: Foam can cause the amine solution to be carried out of the reactor with the gas stream, leading to product loss and contamination of downstream equipment.[1][8]

  • Reduced Performance: In gas-treating applications, a sudden drop in acid gas removal efficiency can indicate that foaming is preventing proper liquid-gas contact.[4]

Q3: How can I test my amine solution for its tendency to foam?

A3: A simple foam tendency test can help diagnose issues. You can perform this by gathering samples of lean and rich amine solution, as well as any potential contaminant streams.[7] A standardized laboratory procedure can provide quantitative insights into foam stability.

Experimental Protocol: Foam Tendency and Stability Test

Objective: To determine the foaming tendency and stability of an amine solution.

Materials:

  • Graduated cylinder (1000 mL)

  • Sparging tube with a fritted diffuser

  • Gas flow meter (e.g., rotameter)

  • Nitrogen or clean, dry air source

  • Stopwatch

  • Amine solution sample

Methodology:

  • Pour 200 mL of the amine solution sample into the 1000 mL graduated cylinder.

  • Record the initial liquid volume.

  • Insert the sparging tube into the cylinder, ensuring the diffuser is fully submerged.

  • Start the gas flow at a controlled rate (e.g., 200 mL/min).

  • Start the stopwatch and allow the gas to bubble through the solution for a set period (e.g., 5 minutes).

  • After 5 minutes, stop the gas flow and immediately record the maximum foam volume (total volume of liquid + foam).

  • Start the stopwatch again and record the time it takes for the foam to completely dissipate (the "break time").

Data Analysis:

  • Foam Tendency (Initial Foam Height): Maximum Foam Volume (mL) - Initial Liquid Volume (mL)

  • Foam Stability (Break Time): Time (seconds) for foam to collapse.

A high initial foam height indicates a strong tendency to foam, while a long break time indicates high foam stability. Comparing results from different samples (e.g., lean vs. rich amine, before and after filtration) can help pinpoint the source of the issue.

Q4: What are the immediate and long-term solutions for managing foaming?

A4: Solutions range from immediate chemical intervention to long-term preventative measures.

  • Immediate Action (Antifoam Agents): The most direct way to control a foaming event is to inject an antifoam agent.[2] These agents work by reducing surface tension and breaking the foam structure. However, it is crucial to use the correct type and dosage, as excessive antifoam can worsen foaming or lead to fouling.[2][9]

  • Long-Term Prevention:

    • Filtration: Implementing robust filtration is essential. Activated carbon filters can remove dissolved contaminants like degradation products and surfactants, while particulate filters remove suspended solids like iron sulfide (B99878).[5][6]

    • Contaminant Removal: Install knockout drums or coalescing filters upstream of your reactor to remove entrained liquid hydrocarbons from gas feeds.[6][7]

    • Process Control: Maintain proper temperature control to avoid hydrocarbon condensation.[1] Regularly analyze the amine solution for contaminants and degradation products to address issues before they become severe.

Quantitative Data: Antifoam Agent Comparison
Antifoam TypeTypical DosageAdvantagesDisadvantages
Silicone-Based 1-10 ppmHighly effective, fast-acting.[2]Can be removed by carbon filters; may cause fouling (e.g., of heat exchangers) if not used correctly.[2][10]
Polyglycol-Based 5-20 ppmLess likely to cause fouling than silicones; not readily absorbed by carbon filters.[2]May be less effective than silicones for certain types of foam.[11]
High Boiling Point Alcohols VariesEffective in some systems.[2]Performance is highly dependent on the specific amine and contaminants.

Note: Always test antifoam compatibility and effectiveness on a sample of your solution before introducing it to the main process.[2]

Diagram: Troubleshooting Foaming in Amine Synthesis

Foaming_Troubleshooting start Foaming Detected (High dP, Level Loss, Carryover) check_location Identify Foam Location start->check_location bottom_tray Foaming at Inlet / Bottom check_location->bottom_tray Bottom middle_tower Foaming in Middle check_location->middle_tower Middle top_tray Foaming at Top / Immediate check_location->top_tray Top cause_inlet Cause: Inlet Contaminants (Solids, Liquid Hydrocarbons) bottom_tray->cause_inlet cause_hydrocarbon Cause: Hydrocarbon Condensation middle_tower->cause_hydrocarbon cause_amine Cause: Poor Amine Quality (Degradation, Surfactants) top_tray->cause_amine solution_inlet Action: Check Inlet Separator & Upstream Filtration cause_inlet->solution_inlet solution_temp Action: Adjust Lean Amine Temp (5-10°C above Gas Dew Point) cause_hydrocarbon->solution_temp solution_amine Action: Test Amine, Use Carbon Filter, Consider Antifoam cause_amine->solution_amine

Caption: A logical workflow for troubleshooting foaming based on its location.

Troubleshooting Guide: Fouling

Fouling is the accumulation of unwanted material deposits on equipment surfaces, particularly in heat exchangers, reactor internals, and filters. This accumulation impedes heat transfer, increases pressure drop, and can lead to corrosion.[12]

Frequently Asked Questions (FAQs) - Fouling

Q1: What is this solid material building up in my heat exchanger and reactor?

A1: Fouling deposits in amine systems are typically a mixture of several components:

  • Corrosion Products: Iron sulfide is a very common fouling material, formed from the reaction of H₂S (if present) with carbon steel surfaces.[5] It often appears as a black, sludge-like deposit.[10]

  • Degradation Products: High temperatures or oxygen contamination can degrade the amine solution, forming polymeric or solid by-products.[13]

  • Suspended Solids: Particulates entering with the feed streams or generated within the system can deposit on surfaces.[14]

  • Precipitated Salts: Heat stable salts (HSS) can build up in the system, reducing efficiency and contributing to corrosion and fouling.[5][15]

  • Antifoam Overdosing: Certain antifoam agents, particularly silicone-based ones, can break down and contribute to fouling if used excessively.[10]

Q2: How does fouling impact my synthesis process?

A2: Fouling has significant negative consequences:

  • Reduced Heat Transfer: In heat exchangers, a fouling layer acts as an insulator, drastically reducing thermal efficiency.[12] This increases energy consumption as you need more heating or cooling to maintain the desired process temperatures.

  • Increased Pressure Drop: The buildup of deposits restricts flow paths in piping, filters, and packed beds, leading to a higher pressure drop and increased energy demand for pumping.

  • Promotion of Corrosion: Deposits can create localized areas where corrosive species concentrate, leading to under-deposit corrosion, which can be severe and difficult to detect.[14]

  • Reduced Throughput: Ultimately, severe fouling can become a bottleneck, forcing a reduction in production rates or a complete shutdown for cleaning.[12]

Q3: What are the best practices for preventing fouling?

A3: Preventing fouling is far more effective than trying to remove it once it has formed.[10] Key strategies include:

  • Effective Filtration: This is the most critical preventative measure.

    • Particulate Filters: Install filters on the lean amine stream to remove suspended solids. Consider rich amine filtration upstream of heat exchangers in systems prone to solids-related fouling.[10]

    • Magnetic Filters: These are highly effective at removing ferrous particles like iron sulfide and can be installed upstream of conventional particulate filters.[10]

  • Control Corrosion: Use appropriate materials of construction and operate within recommended temperature and velocity limits to minimize corrosion, a primary source of fouling solids.[13]

  • Maintain Amine Quality: Prevent amine degradation by avoiding excessive temperatures in reboilers and preventing oxygen ingress by blanketing storage tanks with an inert gas.[6][13]

  • Proper Antifoam Use: Use the minimum effective dose of a tested, compatible antifoam agent to prevent it from becoming a source of fouling itself.[2]

Quantitative Data: Recommended Operating Parameters to Minimize Fouling
ParameterRecommended Value/PracticeRationale
Lean Amine Solids Content < 200 - 400 ppm (wt)Higher solids concentrations significantly increase the risk of both fouling and foaming.[5]
Lean/Rich Exchanger Temperature < 104°C (220°F) on rich sideHigher temperatures can cause acid gas to flash, leading to severe localized corrosion and fouling.[16]
Amine Velocity (Carbon Steel Pipe) < 1.8 m/s (6 ft/s)High fluid velocity can cause erosion-corrosion, generating fouling particles.[17]
Reboiler Temperature 125-130°CMinimizes thermal degradation of the amine, a source of fouling by-products.[6]

Q4: My equipment is already fouled. What are the cleaning options?

A4: Once fouling is significant, online chemical cleaning is generally not effective for solid deposits like iron sulfide and may contaminate your amine solution.[10] A shutdown for mechanical or chemical cleaning is usually required.

  • Mechanical Cleaning: High-pressure water jetting can be used to remove deposits from heat exchanger tubes and other accessible surfaces.[18]

  • Chemical Cleaning: A typical procedure involves taking the unit offline and circulating cleaning solutions.

    • Flush: Flush the system with demineralized water to remove the bulk amine.[19]

    • Acid Circulation: Circulate a low-strength acid (e.g., citric acid) to dissolve iron sulfide and other deposits.[19]

    • Neutralization: Flush again with water, then circulate a neutralizing solution like soda ash.[19]

    • Final Rinse: Perform a final flush with demineralized water until the pH is neutral.[19]

Diagram: The Cycle of Fouling in Amine Systems

Fouling_Cycle cluster_causes Primary Causes cluster_materials Fouling Material Generation cluster_effects Negative Effects cause1 High Temperature / Oxygen Ingress mat1 Amine Degradation Products cause1->mat1 cause2 Corrosion mat2 Iron Sulfide & Other Solids cause2->mat2 cause3 Process Contaminants cause3->mat2 deposit Deposition on Surfaces (Heat Exchangers, Internals) mat1->deposit mat2->deposit effect1 Reduced Heat Transfer deposit->effect1 effect2 Increased dP deposit->effect2 effect3 Under-Deposit Corrosion deposit->effect3 effect3->cause2 Cycle Repeats

Caption: The cycle showing how operational issues lead to fouling materials and effects.

References

Technical Support Center: Bayesian Optimization for N-benzylcyclohexanamine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals applying Bayesian optimization to N-benzylcyclohexanamine synthesis.

Frequently Asked Questions (FAQs)

Q1: What is Bayesian optimization and why is it useful for this compound reactions?

Bayesian optimization is a powerful machine learning technique for optimizing black-box functions that are expensive to evaluate.[1][2][3] In the context of chemical reactions, it's used to efficiently find the optimal reaction conditions (e.g., temperature, concentration, catalyst loading) to maximize a desired outcome, such as yield or selectivity, with a minimal number of experiments.[4][5][6][7] This is particularly valuable for complex reactions like the synthesis of this compound, where the parameter space can be vast and exhaustive exploration is impractical.[3][8]

Q2: How does the Bayesian optimization workflow function in a laboratory setting for this reaction?

The process is iterative and can be broken down into the following steps:

  • Define the Search Space: Identify the key reaction parameters (e.g., temperature, reaction time, solvent, catalyst, base) and their possible ranges.

  • Initial Experiments: A small number of initial experiments are conducted to provide a starting dataset for the model.[9]

  • Surrogate Model: A probabilistic model, typically a Gaussian Process, is fitted to the existing experimental data to create a "surrogate" of the actual reaction landscape.[1][10]

  • Acquisition Function: An acquisition function is used to propose the next set of experimental conditions. This function balances "exploration" (testing in regions of high uncertainty) and "exploitation" (testing in regions predicted to have high yields).[5][11]

  • Perform Experiment: The suggested experiment is performed in the lab, and the results are recorded.

  • Update Model: The new data point is added to the dataset, and the surrogate model is updated.

  • Repeat: Steps 4-6 are repeated until an optimal set of conditions is found or the experimental budget is exhausted.[3]

Q3: What are the typical variables to consider for the optimization of this compound synthesis?

The synthesis of this compound can be achieved through various methods, such as reductive amination of benzaldehyde (B42025) with cyclohexylamine (B46788) or nucleophilic substitution between cyclohexylamine and a benzyl (B1604629) halide.[12] Key variables for optimization include:

  • Reactants: Stoichiometric ratio of cyclohexylamine and the benzylating agent.

  • Catalyst: Type and loading of the catalyst (e.g., Pd/C for reductive amination).

  • Solvent: Polarity and type of solvent can significantly impact the reaction.[12]

  • Temperature: Reaction temperature affects both reaction rate and selectivity.

  • Reaction Time: The duration of the reaction.

  • Base: In reactions involving benzyl halides, a base is often required to neutralize the acid byproduct.[12]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Poor initial model performance Insufficient or poorly distributed initial experimental data.Increase the number of initial data points using a space-filling design like Latin Hypercube Sampling to better cover the parameter space.[8]
Optimization gets stuck in a local optimum The acquisition function is too "exploitative" and not exploring new regions of the parameter space.Adjust the acquisition function to favor more "exploration." For example, increase the exploration parameter in a UCB (Upper Confidence Bound) acquisition function.
High variance in experimental results Inconsistent experimental execution, impurities in reagents, or issues with analytical methods.Ensure consistent experimental protocols. Use high-purity reagents and validate analytical methods for accuracy and precision.
Formation of side products Suboptimal reaction conditions (e.g., temperature too high, incorrect stoichiometry).The Bayesian optimization process should inherently help in finding conditions that maximize the desired product and minimize side products. Ensure the analytical method can quantify both the desired product and major impurities.
Slow convergence to the optimum The search space is too large or complex. The chosen surrogate model is not a good fit for the reaction landscape.Consider a multi-fidelity approach where initial, less expensive experiments are used to quickly map the landscape before moving to more precise but costly experiments.[13] Experiment with different kernel functions for the Gaussian Process model.
Difficulty in scaling up the optimized conditions Conditions optimized at a small scale may not translate directly to a larger scale due to differences in mass and heat transfer.When defining the search space, consider parameters that are relevant for scale-up. After finding an optimum at a small scale, perform further optimization at the target scale, potentially using the small-scale optimum as a starting point.[14][15]

Experimental Protocols

General Protocol for Bayesian Optimization of this compound Synthesis (Reductive Amination)

This protocol outlines a general methodology. Specific parameter values will be determined by the Bayesian optimization algorithm.

  • Reaction Setup: In a reaction vial, combine cyclohexylamine and benzaldehyde in the chosen solvent.

  • Catalyst Addition: Add the specified amount of Palladium on carbon (Pd/C) catalyst.

  • Hydrogenation: The reaction vessel is sealed, purged with hydrogen gas, and maintained at the pressure and temperature suggested by the optimization algorithm.

  • Reaction Monitoring: The reaction is stirred for the prescribed duration.

  • Work-up: After the reaction, the catalyst is removed by filtration. The solvent is removed under reduced pressure.

  • Analysis: The crude product is analyzed by a suitable method (e.g., GC-MS or HPLC) to determine the yield of this compound.

  • Data Entry: The reaction conditions (temperature, time, catalyst loading, etc.) and the resulting yield are entered into the Bayesian optimization software to update the model.

Quantitative Data Summary

The following table structure should be used to record and present the data from the optimization experiments.

Experiment ID Temperature (°C) Time (h) Catalyst Loading (mol%) Solvent Yield (%)
15041.0Methanol65
27020.5Ethanol78
..................
NValue from BOValue from BOValue from BOValue from BOMeasured Value

Visualizations

Bayesian_Optimization_Workflow cluster_model Computational cluster_lab Experimental Define_Space Define Search Space Initial_Data Initial Experiments Define_Space->Initial_Data Surrogate_Model Fit Surrogate Model (e.g., Gaussian Process) Initial_Data->Surrogate_Model Acquisition_Function Acquisition Function (Select Next Experiment) Surrogate_Model->Acquisition_Function Perform_Experiment Perform Experiment Acquisition_Function->Perform_Experiment Suggests Analyze_Results Analyze Results Perform_Experiment->Analyze_Results Analyze_Results->Surrogate_Model Updates

Caption: Bayesian optimization workflow for chemical reactions.

N_Benzylcyclohexanamine_Reaction_Parameters cluster_reactants Reactants cluster_conditions Conditions cluster_catalysis Catalysis Reaction_Yield Reaction Yield (Objective) Cyclohexylamine Cyclohexylamine Cyclohexylamine->Reaction_Yield Benzaldehyde Benzaldehyde Benzaldehyde->Reaction_Yield Temperature Temperature Temperature->Reaction_Yield Time Time Time->Reaction_Yield Solvent Solvent Solvent->Reaction_Yield Catalyst_Type Catalyst Type Catalyst_Type->Reaction_Yield Catalyst_Loading Catalyst Loading Catalyst_Loading->Reaction_Yield

Caption: Key parameters influencing this compound synthesis yield.

References

Technical Support Center: Design of Experiments (DoE) for Optimizing Secondary Amine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the optimization of secondary amine synthesis using Design of Experiments (DoE).

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues and provide actionable solutions for optimizing your secondary amine synthesis.

Q1: My N-alkylation reaction is producing a significant amount of tertiary amine byproduct. How can I improve selectivity for the secondary amine?

A1: Over-alkylation is a frequent challenge due to the product secondary amine often being more nucleophilic than the starting primary amine.[1][2] A DoE approach can help systematically optimize for mono-alkylation.

  • Troubleshooting Steps:

    • Stoichiometry: While using a large excess of the primary amine can favor mono-alkylation, this is often not atom-economical.[1]

    • Slow Addition of Alkylating Agent: Adding the alkylating agent dropwise can maintain a low concentration, reducing the likelihood of the secondary amine reacting further.

    • Temperature: Lowering the reaction temperature can sometimes decrease the rate of the second alkylation more than the first.

    • Alternative Methods: Consider "self-limiting" alkylation strategies, such as using N-aminopyridinium salts, which are designed to prevent over-alkylation.[1] Reductive amination is another excellent alternative that avoids this issue altogether.[3]

Q2: I am observing low or no conversion in my reductive amination reaction. What are the potential causes and how can I improve the yield?

A2: Low conversion in reductive amination can stem from several factors, including the reactivity of your starting materials, catalyst activity, and reaction conditions. A DoE screening design can efficiently identify the most influential factors.

  • Troubleshooting Steps:

    • Catalyst Screening: The choice of catalyst is crucial. Perform a screening of different catalysts (e.g., Pd/C, Pt/C, Ru/C, Ni-based catalysts) to identify the most effective one for your specific substrates.[4]

    • Hydrogen Source: If using H₂ gas, ensure adequate pressure. Alternatively, transfer hydrogenation using formic acid or ammonium (B1175870) formate (B1220265) can be effective.[5][6]

    • Solvent: The solvent can significantly impact the reaction. Screen a range of solvents, as some may inhibit the reaction or be incompatible with the reagents.[7] For instance, nucleophilic solvents may be unsuitable in certain hydrogenations.[7]

    • Temperature and Pressure: These are critical parameters. A factorial DoE can help you understand their individual and interactive effects on conversion.[4]

Q3: My Buchwald-Hartwig amination is giving low yields. What factors should I investigate in my DoE?

A3: The success of a Buchwald-Hartwig amination is highly dependent on the interplay between the palladium precursor, ligand, base, and solvent.

  • Troubleshooting Steps:

    • Ligand Selection: The ligand is critical for stabilizing the palladium catalyst and facilitating the catalytic cycle. Screen a variety of phosphine (B1218219) ligands (e.g., BINAP, DPPF, bulky alkylphosphines) as this is often the most significant factor.[8][9]

    • Base Selection: The choice of base is highly context-dependent.[10] Common bases include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), and cesium carbonate (Cs₂CO₃). The effectiveness of a base can depend on the solvent.[9][11]

    • Solvent: Toluene and DMF are common solvents, but the optimal choice can vary.[9][11]

    • Catalyst Loading: While a higher catalyst loading might seem beneficial, it can sometimes lead to side reactions or be uneconomical. Optimize this factor carefully in your DoE.

Q4: How can I minimize side reactions, such as hydrodehalogenation, during a catalytic hydrogenation to form a secondary amine?

A4: Competitive side reactions are a common problem. A DoE approach can help find a reaction window that maximizes the desired transformation while minimizing unwanted pathways.

  • Troubleshooting Steps:

    • Catalyst Screening: Different catalysts will have different selectivities. A screening of various catalysts is the first step to identify one that is less prone to the specific side reaction you are observing.[4]

    • Parameter Optimization: Use a factorial or response surface design to investigate the effects of catalyst loading, temperature, and pressure.[4] Often, lower temperatures and pressures can reduce side reactions.

    • Reaction Time: Monitor the reaction over time to determine the point of maximum yield of the desired product before significant byproduct formation occurs.

Data Presentation: Optimizing Secondary Amine Synthesis

The following tables summarize quantitative data from various studies, illustrating the impact of key experimental parameters on the synthesis of secondary amines.

Table 1: Effect of Catalyst and Temperature on Reductive Amination of a Halonitroheterocycle [4]

CatalystTemperature (°C)Pressure (bar)Catalyst Loading (wt%)Conversion (%)
Ni Raney8010560
Pt-based605298.8
Pt-based80102>99
Pt-based605195

Table 2: Influence of Base and Solvent on Buchwald-Hartwig Amination Yield [9][11]

LigandBaseSolventTemperature (°C)Yield (%)
BINAPNaOtBuToluene10095
BINAPCs₂CO₃Toluene10075
BINAPNaOtBuDMF10085
BINAPK₃PO₄DMF10060

Table 3: Effect of Reaction Conditions on "Self-Limiting" Alkylation of N-Aminopyridinium Salts [1]

Alkyl HalideBaseTemperature (°C)Yield of Secondary Amine (%)
Hexyl IodideCsOAc700 (forms intermediate)
Hexyl Iodidet-BuOK7085
Hexyl IodideCs₂CO₃7092
Methyl IodideCs₂CO₃4096

Experimental Protocols

Below are detailed methodologies for key experiments in secondary amine synthesis, adaptable for a DoE approach.

Protocol 1: DoE for Reductive Amination of a Nitroarene

This protocol describes a two-level factorial design to optimize the synthesis of a secondary amine via reductive amination.

  • Factor and Level Selection:

    • Factor A: Temperature: Level -1 (60°C), Level +1 (80°C)

    • Factor B: Pressure: Level -1 (5 bar), Level +1 (10 bar)

    • Factor C: Catalyst Loading: Level -1 (1 wt%), Level +1 (5 wt%)

  • Experimental Setup (per run):

    • To a high-pressure autoclave, add the nitroarene (1.0 eq.), the aldehyde (1.2 eq.), the specified loading of a selected catalyst (e.g., Pt/C), and a suitable solvent (e.g., isopropanol).

    • Seal the reactor, purge with H₂, and pressurize to the specified pressure for that experimental run.

    • Heat the reaction mixture to the specified temperature and stir for a predetermined time (e.g., 12 hours).

  • Workup and Analysis:

    • Cool the reactor to room temperature and carefully vent the H₂ gas.

    • Filter the reaction mixture to remove the catalyst.

    • Analyze the crude reaction mixture by GC-MS or LC-MS to determine the conversion of starting material and the yield of the secondary amine.

  • Data Analysis:

    • Input the yield data for each of the 2³ = 8 experimental runs into a DoE software package.

    • Analyze the main effects of each factor and any interaction effects to determine the optimal conditions.

Protocol 2: N-Alkylation of a Primary Amine with an Alkyl Halide
  • Reactant Preparation: In a round-bottom flask, dissolve the primary amine (1.0 eq.) and a suitable base (e.g., K₂CO₃, 1.5 eq.) in a solvent such as acetonitrile.[12]

  • Addition of Alkyl Halide: Add the alkyl halide (1.0-1.1 eq.) dropwise to the mixture at room temperature or 0 °C to control the initial reaction rate.[12]

  • Reaction Monitoring: Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until the primary amine is consumed. Monitor the reaction progress by TLC or LC-MS, paying close attention to the formation of dialkylated byproducts.[12]

  • Work-up: Upon completion, filter off any inorganic salts. The filtrate can be concentrated under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the desired secondary amine.[12]

Protocol 3: "Self-Limiting" Alkylation using N-Aminopyridinium Salts
  • Reaction Setup: In a round-bottom flask, combine the N-aryl-N-aminopyridinium salt (1.0 eq.), the alkyl halide (2.0 eq.), and Cs₂CO₃ (3.0 eq.) in acetonitrile.[1]

  • Reaction: Heat the mixture to the desired temperature (e.g., 70°C) and stir for 16 hours. The reaction proceeds via deprotonation to a highly nucleophilic pyridinium (B92312) ylide, which undergoes N-alkylation, followed by in situ reductive cleavage of the N-N bond.[1]

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visualizations

The following diagrams illustrate key workflows and relationships in the DoE-based optimization of secondary amine synthesis.

DoE_Workflow A Define Objective (e.g., Maximize Yield, Minimize Byproduct) B Identify Factors (Temperature, Pressure, Catalyst, etc.) A->B C Select DoE Design (e.g., Factorial, Response Surface) B->C D Perform Experiments C->D E Analyze Results (Statistical Software) D->E F Identify Optimal Conditions E->F G Validation Experiments F->G

DoE Workflow for Reaction Optimization.

Reductive_Amination_Pathway cluster_0 Reaction Components cluster_1 Reaction Pathway Nitroarene Nitroarene A Primary Amine (In situ formation) Aldehyde Aldehyde B Imine (Condensation) H2 / Catalyst H2 / Catalyst A->B C Secondary Amine (Hydrogenation) B->C N_Alkylation_Issues Start Primary Amine + Alkyl Halide Desired Secondary Amine (Desired Product) Start->Desired 1st Alkylation Undesired Tertiary Amine (Over-alkylation) Desired->Undesired 2nd Alkylation Quat Quaternary Ammonium Salt Undesired->Quat 3rd Alkylation

References

Technical Support Center: Amine Unit Simulation Convergence

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing convergence issues encountered during amine unit simulations.

Troubleshooting Guides

This section offers detailed solutions to specific convergence problems in a question-and-answer format.

Question: My absorber or stripper column simulation is failing to converge. What are the initial steps I should take?

Answer:

When a column fails to converge, a systematic approach to troubleshooting is crucial. Start by examining the solver's error messages and warnings for initial clues.[1] The following steps can then be taken:

  • Review Input Parameters: Double-check all feed stream conditions (temperature, pressure, flow rate, and composition), column specifications (number of stages, feed locations, pressures), and equipment parameters for any inconsistencies or typographical errors.

  • Check the Property Package: Ensure the correct thermodynamic property package is selected. For amine treating processes, specialized packages like "Amine Sweetening" or "Electrolytic ELR" are generally required, as standard equations of state (e.g., Peng-Robinson, SRK) will not accurately model the chemical reactions and will lead to poor acid gas pickup and convergence problems.[1]

  • Initialize with Simpler Models: If using a complex, rate-based model, try to first achieve convergence with a simpler equilibrium-based model.[2] Once a solution is found, you can switch to the more rigorous model.

  • Incremental Changes: When making significant changes to input parameters such as sour gas composition, flow rate, or reboiler duty, implement them in smaller increments rather than all at once.[1] This helps the solver to find a stable solution path.

Question: My simulation shows insufficient acid gas absorption. What are the likely causes and how can I fix it?

Answer:

Inadequate acid gas absorption is a common issue that can often be traced back to several key factors:

  • Incorrect Property Package: As mentioned, using a non-electrolyte property package will result in very low calculated acid gas absorption.[1]

  • Low Amine Circulation Rate: The circulation rate of the lean amine solution may be too low to handle the amount of acid gas in the feed.[1] Increasing the circulation rate can improve absorption.

  • High Lean Amine Loading: If the lean amine returning to the absorber is not sufficiently regenerated (i.e., has a high acid gas loading), its capacity to absorb more acid gas is diminished. Check the stripper performance, particularly the reboiler duty.[1]

  • Inappropriate Temperature: The temperature of the lean amine entering the absorber is critical. A higher temperature can reduce the equilibrium capacity for acid gas absorption.[3][4]

Question: The stripper column in my simulation is unstable and fails to converge. What specific parameters should I investigate?

Answer:

Stripper column convergence can be particularly sensitive. Here are some common troubleshooting strategies:

  • Reboiler Specifications: Avoid specifying the reboiler temperature directly, as this is determined by the column pressure and composition. Instead, specify the reboiler duty or the steam rate.[1] An appropriate reboiler duty is typically in the range of 0.8 to 1.2 lb of steam per gallon of circulated amine solution.[1]

  • Rich Amine Feed Temperature: The temperature of the rich amine feed to the stripper should be sufficiently high, typically in the range of 200-220°F (93-104°C), to facilitate stripping.[1] A feed temperature that is too low can cause convergence difficulties.[1]

  • Condenser Specifications: Similar to the reboiler, it is often more robust to specify the condenser temperature rather than other parameters like reflux ratio, especially during initial convergence attempts.[1]

  • Solver Settings: For strippers operating near minimum reflux, trying a different inner loop model, such as the "Boston-Sullivan Nonideal" model, can sometimes help achieve convergence.[1]

Frequently Asked Questions (FAQs)

What is the difference between equilibrium-based and rate-based models in amine unit simulations, and how does it affect convergence?

Equilibrium-based models assume that the vapor and liquid phases leaving each stage are in perfect equilibrium. This is a simplification that can lead to faster calculations but may not accurately represent the actual performance of the column, especially when chemical reaction kinetics are significant.[2] Rate-based models, on the other hand, consider mass and heat transfer rates and reaction kinetics, providing a more rigorous and realistic simulation.[2] However, the additional complexity of rate-based models can sometimes lead to more challenging convergence.[5] It is often a good practice to start with an equilibrium model to get a converged solution and then switch to a rate-based model for more detailed analysis.[2]

How can I use solver settings to improve convergence?

Most simulation software provides options to adjust the solver's behavior. Here are a few common adjustments:

  • Increase Maximum Iterations: If the solution is progressing but has not converged within the default number of iterations, increasing the maximum number of iterations can allow it to reach a solution.[1]

  • Adjust Damping Factors: Damping factors control the size of the steps the solver takes between iterations. If the solution is oscillating, reducing the damping factor can help stabilize the calculations.[6] Some software also offers adaptive damping, which can automatically adjust the step size.[6]

  • Try Different Convergence Algorithms: Different algorithms may be more suitable for certain types of problems. Experimenting with alternative algorithms available in your simulation software can sometimes overcome convergence difficulties.[1]

My flowsheet with a recycle loop is not converging. What should I do?

Flowsheets with recycle streams can introduce another layer of convergence challenges.

  • Check Recycle Tolerances: Ensure the tolerance for the recycle convergence is not overly restrictive.

  • Component Weighting: In some cases, adjusting the weighting of certain components in the recycle calculation can aid convergence. For example, decreasing the weight for reactive components like acid gases, amines, and water might be necessary.[1]

  • Initialization: Proper initialization of the recycle stream with reasonable estimates for temperature, pressure, flow rate, and composition is crucial.

Data Summary

The following table summarizes typical operating parameters for amine treating units, which can be used as a reference for setting up and troubleshooting simulations.

ParameterAbsorberStripperUnit
Lean Amine Temperature 100 - 120-°F
Rich Amine Temperature -200 - 220°F
Reboiler Duty -0.8 - 1.2lb steam/gal amine
Lean Amine Loading -< 0.02mole acid gas/mole amine
Rich Amine Loading < 0.5-mole acid gas/mole amine

Experimental Protocols

While this document focuses on simulation, the underlying models are based on experimental data. A key experimental protocol for validating and tuning amine treating simulations is the Vapor-Liquid Equilibrium (VLE) experiment.

VLE Experiment for Amine Systems:

  • Preparation: A known concentration of the amine solution is prepared.

  • Loading: The amine solution is loaded with a known amount of acid gas (H₂S, CO₂) in a thermostatted equilibrium cell.

  • Equilibrium: The mixture is agitated at a constant temperature and pressure until equilibrium is reached.

  • Sampling: Samples of both the liquid and vapor phases are carefully withdrawn.

  • Analysis: The composition of each phase is determined using techniques such as gas chromatography (for the vapor phase) and titration or ion chromatography (for the liquid phase) to determine the partial pressure of the acid gas and the acid gas loading in the amine solution.

  • Data Correlation: The experimental data is used to regress parameters for the thermodynamic models (e.g., Electrolyte NRTL) used in the simulation software.

Visualizations

The following diagrams illustrate logical workflows for troubleshooting common convergence issues in amine unit simulations.

Troubleshooting_Workflow Start Convergence Failure Check_Messages Check Solver Messages & Warnings Start->Check_Messages Review_Inputs Review Input Parameters (Feeds, Column Specs) Check_Messages->Review_Inputs Check_Properties Verify Property Package (e.g., Amine Sweetening) Review_Inputs->Check_Properties Solver_Adjust Adjust Solver Settings (Iterations, Damping) Check_Properties->Solver_Adjust Incremental_Changes Make Incremental Changes to Inputs Solver_Adjust->Incremental_Changes Try_Simpler_Model Attempt Convergence with Simpler Model (Equilibrium vs. Rate-Based) Incremental_Changes->Try_Simpler_Model Converged Converged Try_Simpler_Model->Converged

Caption: General troubleshooting workflow for simulation convergence failure.

Absorber_Troubleshooting Start Insufficient Acid Gas Absorption Check_Prop_Package Incorrect Property Package? Start->Check_Prop_Package Check_Circ_Rate Amine Circulation Rate Too Low? Check_Prop_Package->Check_Circ_Rate No Use_Amine_Package Action: Select Amine-Specific Property Package Check_Prop_Package->Use_Amine_Package Yes Check_Lean_Loading Lean Amine Loading Too High? Check_Circ_Rate->Check_Lean_Loading No Increase_Circ_Rate Action: Increase Amine Circulation Rate Check_Circ_Rate->Increase_Circ_Rate Yes Check_Temp Lean Amine Temperature Incorrect? Check_Lean_Loading->Check_Temp No Check_Stripper Action: Troubleshoot Stripper (e.g., Reboiler Duty) Check_Lean_Loading->Check_Stripper Yes Adjust_Temp Action: Adjust Lean Amine Cooler Duty Check_Temp->Adjust_Temp Yes

Caption: Troubleshooting guide for insufficient acid gas absorption.

Stripper_Troubleshooting Start Stripper Fails to Converge Reboiler_Spec Reboiler Temperature Specified? Start->Reboiler_Spec Rich_Feed_Temp Rich Amine Feed Temp Too Low? Reboiler_Spec->Rich_Feed_Temp No Change_Reboiler_Spec Action: Specify Reboiler Duty or Steam Rate Instead Reboiler_Spec->Change_Reboiler_Spec Yes Solver_Model Using Default Solver Model? Rich_Feed_Temp->Solver_Model No Increase_Feed_Temp Action: Increase Rich Amine Feed Temperature Rich_Feed_Temp->Increase_Feed_Temp Yes Try_Alt_Model Action: Try Alternative Inner Loop Model (e.g., Boston-Sullivan Nonideal) Solver_Model->Try_Alt_Model Yes Converged Converged Change_Reboiler_Spec->Converged Increase_Feed_Temp->Converged Try_Alt_Model->Converged

Caption: Troubleshooting guide for stripper column convergence issues.

References

Validation & Comparative

A Comparative Guide to the Synthesis of N-benzylcyclohexanamine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of common synthetic routes to N-benzylcyclohexanamine, complete with experimental data and detailed protocols to inform methodological selection in a laboratory setting.

This compound is a valuable secondary amine that serves as a key building block in the synthesis of various pharmaceutical compounds and fine chemicals. Its efficient synthesis is a subject of considerable interest for researchers and professionals in drug development. This guide provides a comparative overview of the most common and effective synthetic routes to this compound, focusing on reaction efficiency, reagent accessibility, and procedural simplicity. The two primary methods evaluated are Reductive Amination and Direct N-Alkylation.

At a Glance: Comparison of Synthesis Routes

ParameterReductive AminationDirect N-Alkylation
Starting Materials Cyclohexanone (B45756), Benzylamine (B48309)Cyclohexylamine (B46788), Benzyl (B1604629) Chloride
Key Reagents Reducing agent (e.g., NaBH(OAc)₃, NaBH₄), Acid catalyst (optional)Base (e.g., NaHCO₃)
Reaction Time 2 - 24 hours4 hours
Typical Yield 75 - 95%~85% (adapted protocol)
Purity (post-purification) >98%>98%
Key Advantages Generally high yields, one-pot procedure, avoids handling of lachrymatory benzyl halides.Simple work-up, readily available and inexpensive base.
Key Disadvantages May require an inert atmosphere, some reducing agents are moisture-sensitive.Potential for over-alkylation to form the tertiary amine, benzyl chloride is a lachrymator.

Visualizing the Synthetic Pathways

The logical workflows for the two primary synthetic routes to this compound are depicted below.

G cluster_0 Reductive Amination cluster_1 Direct N-Alkylation ra_start1 Cyclohexanone ra_imine Imine Formation (in situ) ra_start1->ra_imine ra_start2 Benzylamine ra_start2->ra_imine ra_reduction Reduction (e.g., NaBH(OAc)₃) ra_imine->ra_reduction ra_product This compound ra_reduction->ra_product na_start1 Cyclohexylamine na_reaction SN2 Reaction (Base, e.g., NaHCO₃) na_start1->na_reaction na_start2 Benzyl Chloride na_start2->na_reaction na_product This compound na_reaction->na_product

Synthetic routes to this compound.

Experimental Protocols

Route 1: Reductive Amination of Cyclohexanone with Benzylamine

This one-pot procedure involves the in-situ formation of an imine from cyclohexanone and benzylamine, which is then reduced to the target secondary amine using a mild and selective reducing agent.[1]

Materials and Reagents:

  • Cyclohexanone

  • Benzylamine

  • Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid, glacial

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Argon or Nitrogen gas

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add cyclohexanone (1.0 eq).

  • Solvent and Amine Addition: Dissolve the cyclohexanone in anhydrous dichloromethane. To this solution, add benzylamine (1.1 eq) via syringe.

  • Acid Catalyst: Add glacial acetic acid (1.2 eq) to the reaction mixture. Stir the solution at room temperature for 20-30 minutes to facilitate the formation of the iminium ion.

  • Addition of Reducing Agent: Slowly add sodium triacetoxyborohydride (1.5 eq) to the stirring solution in portions. The addition may be slightly exothermic.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Workup: Carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane. Combine the organic layers and wash with brine.

  • Drying and Solvent Removal: Dry the combined organic layer over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford the pure this compound.

Workflow for Reductive Amination:

G start Start setup Reaction Setup: Cyclohexanone, Benzylamine, DCM, Acetic Acid start->setup iminium Iminium Ion Formation (20-30 min, RT) setup->iminium reduction Add NaBH(OAc)₃ (Portionwise) iminium->reduction reaction Reaction Monitoring (TLC, 2-4h, RT) reduction->reaction workup Workup: Quench, Extract reaction->workup purification Purification: Column Chromatography workup->purification end End purification->end

Workflow for Reductive Amination.

Route 2: Direct N-Alkylation of Cyclohexylamine with Benzyl Chloride

This method involves the direct alkylation of cyclohexylamine with benzyl chloride in the presence of a mild base to neutralize the hydrochloric acid formed during the reaction. The following protocol is adapted from a similar procedure for the synthesis of benzylaniline and is expected to provide a good yield of the target product.[2]

Materials and Reagents:

  • Cyclohexylamine

  • Benzyl chloride

  • Sodium bicarbonate (NaHCO₃)

  • Water

  • Saturated salt solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a flask equipped with a reflux condenser and a mechanical stirrer, place cyclohexylamine (4 moles), sodium bicarbonate (1.25 moles), and water (100 cc).

  • Addition of Benzyl Chloride: Heat the mixture to 90-95°C on a steam bath with vigorous stirring. Slowly add benzyl chloride (1 mole) over a period of 1.5 to 2 hours.

  • Reaction Completion: Maintain the reaction at 90-95°C for a total of four hours.

  • Workup: Cool the mixture and filter with suction. Separate the organic layer from the aqueous layer and wash the organic layer with a saturated salt solution.

  • Drying: Dry the organic layer by shaking with anhydrous sodium sulfate and filter.

  • Purification: Remove the excess cyclohexylamine by distillation under reduced pressure. The this compound can then be distilled under reduced pressure for further purification.

Concluding Remarks

Both reductive amination and direct N-alkylation are viable and efficient methods for the synthesis of this compound. The choice of the optimal route will depend on the specific requirements of the research, including the desired yield, scale of the reaction, availability and cost of starting materials and reagents, and safety considerations. Reductive amination, particularly with sodium triacetoxyborohydride, offers a mild, selective, and high-yielding one-pot procedure. Direct N-alkylation provides a simpler workup but involves the use of a lachrymatory reagent and carries the risk of over-alkylation. The detailed protocols and comparative data presented in this guide are intended to assist researchers in making an informed decision for their synthetic needs.

References

Differentiating Isomers of N-benzylcyclohexanamine: A Comparative Guide to LC-MS and GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise identification and differentiation of isomers are critical for ensuring the safety, efficacy, and quality of pharmaceutical products. N-benzylcyclohexanamine, a versatile building block in organic synthesis, can exist in various isomeric forms, including positional and stereoisomers. This guide provides a comprehensive comparison of two powerful analytical techniques, Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), for the effective differentiation of these isomers.

This document outlines the methodologies, presents comparative data based on established analytical principles for similar compounds, and offers detailed experimental protocols to assist in method development and application.

Executive Summary

Both LC-MS and GC-MS are highly effective for the analysis of this compound and its isomers. The choice between the two techniques often depends on the specific isomeric form (positional vs. stereoisomers), the required sensitivity, and the sample matrix.

  • GC-MS is a robust and highly efficient technique, particularly well-suited for the separation of volatile and thermally stable compounds like this compound. Its strength lies in providing detailed fragmentation patterns upon electron ionization (EI), which can be crucial for distinguishing positional isomers.

  • LC-MS , especially when coupled with chiral stationary phases, is the preferred method for the separation of stereoisomers (enantiomers and diastereomers). Electrospray ionization (ESI), a soft ionization technique, typically yields the protonated molecule, which is advantageous for molecular weight confirmation and can be subjected to collision-induced dissociation (CID) for structural elucidation.

Comparative Analysis of LC-MS and GC-MS

The following table summarizes the key performance characteristics of LC-MS and GC-MS for the isomeric differentiation of this compound. The data presented is extrapolated from studies on structurally similar compounds and general principles of chromatography and mass spectrometry.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS)
Applicable Isomers Primarily positional isomers; chiral GC columns can separate stereoisomers.Positional and stereoisomers (especially with chiral columns).[1]
Separation Principle Partitioning between a gaseous mobile phase and a liquid or solid stationary phase based on volatility and polarity.Partitioning between a liquid mobile phase and a solid stationary phase based on polarity and specific interactions.
Ionization Technique Primarily Electron Ionization (EI), leading to extensive and reproducible fragmentation.[2]Primarily Electrospray Ionization (ESI), a soft technique yielding prominent protonated molecules ([M+H]⁺).[2]
Mass Spectral Data Provides detailed fragmentation patterns aiding in the differentiation of positional isomers based on unique fragment ions.[3][4]Provides molecular weight information and allows for targeted fragmentation (MS/MS or CID) to differentiate isomers.[4]
Derivatization May be required to improve volatility and chromatographic peak shape.[3][4]Generally not required.
Sensitivity High, often in the picogram to femtogram range.Very high, often in the picogram to femtogram range, depending on the analyte and matrix.[5]
Sample Throughput Can be high with modern, fast GC methods.Can be very high, especially with Ultra-High-Performance Liquid Chromatography (UHPLC) systems.

Experimental Protocols

Detailed experimental protocols are crucial for achieving successful separation and identification of this compound isomers. The following are recommended starting points for method development.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is designed for the separation of positional isomers of this compound.

  • Sample Preparation:

    • Dissolve 1 mg of the sample in 1 mL of a suitable solvent such as methanol (B129727) or ethyl acetate.

    • Perform serial dilutions to obtain a final concentration of 1-10 µg/mL.

    • (Optional) Derivatization with an agent like trifluoroacetic anhydride (B1165640) can be employed to enhance chromatographic resolution and introduce characteristic mass fragments.[4]

  • Gas Chromatography (GC) Conditions:

    • Column: A standard non-polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane) is a good starting point. For chiral separations, a column with a derivatized cyclodextrin (B1172386) stationary phase is necessary.[6][7]

    • Inlet Temperature: 250 °C

    • Injection Volume: 1 µL (split or splitless, depending on concentration)

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 1 minute.

      • Ramp: 15 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-450.

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

This protocol is suitable for the separation of both positional and stereoisomers (with a chiral column) of this compound.

  • Sample Preparation:

    • Dissolve 1 mg of the sample in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

    • Perform serial dilutions to achieve a final concentration of 1-10 µg/mL.

  • Liquid Chromatography (LC) Conditions:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm ID, 1.8 µm particle size) is suitable for positional isomers. For enantiomeric separation, a chiral stationary phase (CSP) based on derivatized cellulose, amylose, or cyclodextrin is required.[1][8]

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient:

      • Start with 5% B.

      • Linear gradient to 95% B over 10 minutes.

      • Hold at 95% B for 2 minutes.

      • Return to initial conditions and equilibrate for 3 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Desolvation Gas Flow: 600 L/hr.

    • Scan Range: m/z 50-500.

    • For MS/MS: Use collision-induced dissociation (CID) with argon as the collision gas. Optimize collision energy for the protonated molecule of this compound (m/z 190.3).

Key Differentiating Features in Mass Spectra

GC-MS (EI): The fragmentation of this compound and its positional isomers will be dominated by cleavage of the benzylic C-N bond and fragmentation of the cyclohexyl ring.

  • This compound: Expect a prominent peak at m/z 91, corresponding to the tropylium (B1234903) ion (C₇H₇⁺), and fragments arising from the cyclohexylamine (B46788) moiety.[3] The molecular ion peak (m/z 189) may be weak.

  • Positional Isomers (e.g., benzyl (B1604629) group attached to different positions on the cyclohexane (B81311) ring or substitutions on the benzyl ring): While the m/z values of the fragments may be the same, their relative abundances can differ, providing a fingerprint for each isomer.[3][4]

LC-MS (ESI): This technique will primarily yield the protonated molecule [M+H]⁺ at m/z 190.3.

  • MS/MS (CID): Fragmentation of the [M+H]⁺ ion can be used to differentiate isomers. The fragmentation patterns in CID are often different from EI and can reveal subtle structural differences.[4] For instance, the loss of neutral molecules like ammonia (B1221849) or benzene (B151609) from the protonated parent ion can be diagnostic.

Visualization of Analytical Workflows

To further clarify the distinct processes of GC-MS and LC-MS for isomeric differentiation, the following workflows are presented.

GCMS_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry Sample Sample in Solution Derivatization Optional Derivatization Sample->Derivatization Injection Injection Port (Vaporization) Derivatization->Injection Column GC Column (Separation based on volatility) Injection->Column Carrier Gas (He) IonSource EI Ion Source (Fragmentation) Column->IonSource MassAnalyzer Mass Analyzer (m/z Separation) IonSource->MassAnalyzer Detector Detector MassAnalyzer->Detector Data Data Analysis (Retention Time + Mass Spectrum) Detector->Data

Caption: Experimental workflow for GC-MS analysis of this compound isomers.

LCMS_Workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry Sample Sample in Solution Injection Autosampler Sample->Injection Column LC Column (Separation based on polarity/chirality) Injection->Column Mobile Phase IonSource ESI Ion Source (Soft Ionization) Column->IonSource MassAnalyzer Mass Analyzer (m/z Separation) IonSource->MassAnalyzer Detector Detector IonSource->Detector Parent Ions CID Collision Cell (MS/MS) MassAnalyzer->CID MassAnalyzer->Detector Fragment Ions CID->MassAnalyzer Data Data Analysis (Retention Time + MS/MS Spectrum) Detector->Data

Caption: Experimental workflow for LC-MS/MS analysis of this compound isomers.

Conclusion

The differentiation of this compound isomers is readily achievable with both GC-MS and LC-MS.

  • For the primary goal of separating and identifying positional isomers , GC-MS with its high chromatographic resolution and detailed EI fragmentation patterns is an excellent choice.

  • For the separation of stereoisomers , LC-MS utilizing a chiral stationary phase is the superior and more common approach. The soft ionization of ESI preserves the molecular ion for confirmation, and subsequent MS/MS analysis can provide structural details.

The selection of the optimal technique will ultimately be guided by the specific analytical challenge, the nature of the isomers under investigation, and the available instrumentation. The protocols and comparative data provided in this guide serve as a robust starting point for the development of effective and reliable analytical methods for this compound and its related compounds.

References

Lack of Publicly Available Data for Computational Molecular Docking of N-benzylcyclohexanamine

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of scientific literature and databases, no specific computational molecular docking studies with quantitative binding data for N-benzylcyclohexanamine and its direct interactions with target proteins were identified. Therefore, a comparative guide with supporting experimental data, as requested, cannot be generated at this time.

While the principles of molecular docking are well-established for predicting the binding affinity of small molecules to protein targets, and numerous studies exist for related cyclohexanamine or benzylamine (B48309) derivatives, specific research detailing the computational analysis of this compound is not publicly available.

General information from sources like PubChem provides the chemical and physical properties of this compound, but does not include results from molecular docking simulations. Broader searches on the topic yield studies on the antimicrobial potential of acyclic amines, including this compound, but these do not feature computational docking analyses.

For researchers, scientists, and drug development professionals interested in the potential interactions of this compound, this represents a novel area for investigation. Future research could involve:

  • Target Identification: Utilizing computational methods to predict potential protein targets for this compound based on structural similarity to known ligands.

  • Molecular Docking Simulations: Performing de novo docking studies of this compound against identified or hypothesized protein targets to calculate binding affinities and predict interaction modes.

  • Experimental Validation: Corroborating in silico findings with in vitro binding assays to confirm the predicted interactions and quantify binding constants.

A general workflow for such a computational study is outlined below.

Hypothetical Experimental Workflow for Molecular Docking

Should a researcher wish to undertake a computational study of this compound, a typical workflow would involve the following steps. This protocol is provided as a general guideline and would need to be adapted for specific software and target proteins.

1. Ligand and Protein Preparation:

  • The 3D structure of this compound would be generated and optimized using a molecular modeling program.
  • The crystal structures of potential target proteins would be obtained from the Protein Data Bank (PDB).
  • The protein structures would be prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.

2. Molecular Docking:

  • A docking program (e.g., AutoDock, Glide, GOLD) would be used to predict the binding pose and affinity of this compound to the prepared target proteins.
  • The docking protocol would involve defining a binding site on the target protein and running the docking algorithm to generate a series of possible binding conformations.

3. Analysis of Results:

  • The resulting poses would be scored based on their predicted binding energy (e.g., in kcal/mol).
  • The interactions between this compound and the amino acid residues of the protein's binding pocket (e.g., hydrogen bonds, hydrophobic interactions) would be visualized and analyzed.

Below is a conceptual diagram illustrating a generalized workflow for a computational molecular docking study.

G Generalized Molecular Docking Workflow cluster_prep Preparation cluster_analysis Analysis & Validation ligand_prep Ligand Preparation (this compound 3D structure) docking Molecular Docking Simulation ligand_prep->docking protein_prep Protein Preparation (Retrieve and clean PDB structure) protein_prep->docking pose_analysis Binding Pose and Energy Calculation docking->pose_analysis interaction_analysis Interaction Analysis (H-bonds, Hydrophobic, etc.) pose_analysis->interaction_analysis validation Experimental Validation (Binding Assays) interaction_analysis->validation

Caption: A generalized workflow for a computational molecular docking study.

Due to the absence of specific data, it is not possible to provide a comparison of this compound's performance against other alternatives or to present quantitative data in a tabular format. Researchers are encouraged to perform their own computational and experimental studies to explore the potential of this compound.

Quantitative Structure-Activity Relationship (QSAR) Studies of N-benzylcyclohexanamine Analogs and Related Dopamine Transporter Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used in drug design to correlate the physicochemical properties of chemical compounds with their biological activities.[1][2][3] For N-benzylcyclohexanamine analogs and other structurally related compounds targeting the dopamine (B1211576) transporter (DAT), QSAR studies are instrumental in identifying key molecular features that govern their inhibitory potency. This guide provides a comparative overview of QSAR studies on DAT inhibitors, presenting quantitative data, experimental protocols, and visualizations to aid researchers in the development of novel therapeutic agents.

Comparative Analysis of QSAR Models for Dopamine Transporter Inhibitors

While specific QSAR studies exclusively focused on this compound analogs are limited in the public domain, a wealth of research exists for various classes of dopamine transporter (DAT) inhibitors. These studies provide valuable insights into the structural requirements for high-affinity binding to DAT. The following table summarizes key findings from representative QSAR models developed for different series of DAT inhibitors.

QSAR Model TypeCompound ClassKey Descriptors Influencing ActivityCorrelation Coefficient (r²) or (q²)Reference
2D-QSARDiverse DAT InhibitorsMolecular graph invariants, SMILES notation-based descriptorsr² = 0.8564, q² = 0.8410[1]
2D-QSARAryl-substituted cycloalkenecarboxylic acid methyl estersE(LUMO), E(HOMO), σ(p)Not specified[2]
3D-QSAR (CoMFA)Mazindol AnalogsSteric fields, Electrostatic fieldsNot specified[3]
Machine Learning-based QSARBiphenyl Sulfinylalkyl Alicyclic AminesNot specifiedR(p) and R(s) show good correlation[4]

Note: The predictive ability of a QSAR model is often assessed by the squared correlation coefficient (r²) for the training set and the squared cross-validation coefficient (q²) for the test set. Higher values (closer to 1.0) indicate a more robust model.

Experimental and Computational Protocols in QSAR Studies

The development of a robust QSAR model involves a series of well-defined steps, from data collection to model validation. The following outlines a typical workflow.

1. Data Set Selection and Preparation:

  • A series of compounds with a common structural scaffold and a range of biological activities (e.g., IC50 or Ki values for DAT inhibition) is selected.

  • The biological activity data is typically converted to a logarithmic scale (e.g., pIC50 = -log(IC50)) to ensure a linear relationship with the descriptors.[5]

  • The dataset is divided into a training set for model development and a test set for external validation.

2. Molecular Descriptor Calculation:

  • For each molecule in the dataset, a variety of molecular descriptors are calculated using specialized software. These descriptors quantify different aspects of the molecular structure and properties:

    • 1D Descriptors: Molecular weight, atom counts, etc.

    • 2D Descriptors: Topological indices, connectivity indices, etc.

    • 3D Descriptors: Molecular shape, volume, surface area, steric and electrostatic fields (used in 3D-QSAR like CoMFA and CoMSIA).[6][7]

    • Physicochemical Descriptors: LogP (lipophilicity), molar refractivity, polar surface area, etc.

3. QSAR Model Development:

  • Statistical methods are employed to establish a mathematical relationship between the calculated descriptors (independent variables) and the biological activity (dependent variable).

  • Commonly used techniques include:

    • Multiple Linear Regression (MLR): Creates a linear equation relating the descriptors to the activity.

    • Partial Least Squares (PLS): A regression technique suitable for datasets with a large number of correlated descriptors.

    • Machine Learning Methods: Artificial Neural Networks (ANN), Support Vector Machines (SVM), and others can capture complex non-linear relationships.[1]

4. Model Validation:

  • The predictive power and robustness of the developed QSAR model are rigorously assessed through various validation techniques:

    • Internal Validation: Cross-validation (e.g., leave-one-out or leave-n-out) is performed on the training set.

    • External Validation: The model's ability to predict the activity of the compounds in the test set (which were not used in model development) is evaluated.

    • Y-randomization: The biological activity data is randomly shuffled to ensure that the model is not a result of chance correlation.

Visualizing QSAR Principles and Workflows

General QSAR Workflow

The following diagram illustrates the typical workflow of a QSAR study, from the initial data collection to the final model application.

QSAR_Workflow cluster_data Data Preparation cluster_modeling Model Development cluster_validation Model Validation & Application DataCollection Compound Dataset & Biological Activity DataSplit Training & Test Set Split DataCollection->DataSplit DescriptorCalc Molecular Descriptor Calculation DataSplit->DescriptorCalc ModelBuilding QSAR Model Building (MLR, PLS, ML) DescriptorCalc->ModelBuilding InternalValidation Internal Validation (Cross-Validation) ModelBuilding->InternalValidation ExternalValidation External Validation InternalValidation->ExternalValidation ModelApplication Prediction for New Compounds ExternalValidation->ModelApplication

Caption: A flowchart illustrating the key stages of a quantitative structure-activity relationship (QSAR) study.

Key Structural Features Influencing DAT Inhibition

Based on various SAR and QSAR studies of DAT inhibitors, several structural features are consistently identified as being important for activity. The following diagram highlights these key pharmacophoric elements.

SAR_Features cluster_pharmacophore Pharmacophore for DAT Inhibition cluster_activity Biological Activity Aromatic Aromatic Ring(s) (π-π stacking) Activity High DAT Affinity Aromatic->Activity Nitrogen Ionizable Nitrogen (salt bridge) Nitrogen->Activity Hydrophobic Hydrophobic Group (e.g., cyclohexyl) Hydrophobic->Activity HBond H-bond Donor/Acceptor HBond->Activity

Caption: Key pharmacophoric features contributing to the biological activity of dopamine transporter inhibitors.

References

A Comparative Guide to N-benzylcyclohexanamine and Other NMDA Receptor Antagonists for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of various N-methyl-D-aspartate (NMDA) receptor antagonists, with a focus on contextualizing the potential role of N-benzylcyclohexanamine. Due to a lack of direct experimental data on this compound's activity at the NMDA receptor, this guide draws comparisons based on the established pharmacology of structurally related compounds and well-characterized antagonists.

The N-methyl-D-aspartate (NMDA) receptor is a crucial ligand-gated ion channel involved in excitatory synaptic transmission throughout the central nervous system. Its proper function is fundamental to synaptic plasticity, learning, and memory.[1][2] However, overactivation of NMDA receptors can lead to an excessive influx of calcium ions, triggering excitotoxic cascades implicated in a variety of neurological and psychiatric disorders.[3][4] This has made the NMDA receptor a significant target for therapeutic intervention, leading to the development of a diverse range of antagonists. These antagonists are broadly classified based on their mechanism of action.[5][6]

This guide will compare this compound, a compound with limited publicly available pharmacological data, to well-established NMDA receptor antagonists. The comparisons will be based on available quantitative data for known antagonists and the structural similarities of this compound to other N-alkylated cyclohexylamines.

Comparative Analysis of NMDA Receptor Antagonists

The affinity and potency of NMDA receptor antagonists vary significantly based on their chemical structure and binding site on the receptor complex. The following table summarizes key quantitative data for several well-characterized antagonists.

AntagonistTypeBinding SiteK_i (nM)IC_50 (µM)Reference Preparation
(+)-MK-801 (Dizocilpine) UncompetitiveIon Channel Pore (PCP site)~5.70.14 ± 0.04Cultured superior colliculus neurones
Phencyclidine (PCP) UncompetitiveIon Channel Pore (PCP site)20Not specifiedNot specified
Ketamine UncompetitiveIon Channel Pore (PCP site)Not specified0.43Not specified
Memantine UncompetitiveIon Channel Pore (PCP site)~500-1,0002.2 ± 0.2Cultured superior colliculus neurones
Ifenprodil Non-competitiveGluN2B Allosteric SiteNot specifiedNot specifiedNot specified
CPP CompetitiveGlutamate (B1630785) Site (GluN2)Not specifiedNot specifiedNot specified
N-alkylated cyclohexylamines Uncompetitive (presumed)Ion Channel Pore (PCP site)1,500 - 143,0001.3 - 245Hippocampal neurons

K_i (inhibition constant) and IC_50 (half-maximal inhibitory concentration) values are dependent on the specific experimental conditions, including the radioligand used, tissue preparation, and assay buffer composition.

This compound , as an N-substituted cyclohexylamine, is structurally related to other uncompetitive NMDA receptor antagonists that act at the phencyclidine (PCP) binding site within the ion channel. Studies on a range of amino-alkyl-cyclohexane derivatives have shown a wide spectrum of potencies, with binding affinities (Ki) ranging from 1.5 µM to 143 µM.[7] The functional antagonism (IC50) of these compounds also varied significantly, from 1.3 µM to 245 µM.[7] Without direct experimental data, it is hypothesized that this compound would fall within this broad range of activity. Its specific affinity and potency would be influenced by the presence of the benzyl (B1604629) group on the nitrogen atom.

Experimental Protocols

To empirically determine the pharmacological profile of a compound like this compound and compare it to other antagonists, the following experimental protocols are commonly employed:

Radioligand Binding Assay: ³H-MK-801 Displacement

This assay is used to determine the binding affinity of a test compound for the PCP site within the NMDA receptor ion channel.

Objective: To measure the K_i of a test compound by its ability to displace the high-affinity uncompetitive antagonist --INVALID-LINK---MK-801 from its binding site.

Materials:

  • Rat forebrain membranes (as a source of NMDA receptors)

  • --INVALID-LINK---MK-801 (radioligand)

  • Test compound (e.g., this compound)

  • Glutamate and Glycine (B1666218) (co-agonists)

  • Tris-HCl buffer (pH 7.4)

  • Unlabeled (+)-MK-801 or PCP (for determining non-specific binding)

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Membrane Preparation: Homogenize rat forebrain tissue in ice-cold Tris-HCl buffer. Centrifuge the homogenate and wash the resulting pellet multiple times to remove endogenous ligands.

  • Assay Incubation: In a final volume of 1 mL, incubate the prepared membranes with a fixed concentration of --INVALID-LINK---MK-801 (e.g., 5 nM) and varying concentrations of the test compound. Include saturating concentrations of glutamate (e.g., 10 µM) and glycine (e.g., 10 µM) to ensure the receptor is in an open-channel state, which is necessary for uncompetitive antagonist binding.

  • Determination of Non-specific Binding: A parallel set of tubes should contain a high concentration of unlabeled (+)-MK-801 (e.g., 10 µM) to determine the amount of non-specific binding of the radioligand.

  • Incubation: Incubate the samples at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound and free radioligand. Wash the filters quickly with ice-cold buffer to remove unbound radioactivity.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC_50 value from the resulting sigmoidal curve and calculate the K_i value using the Cheng-Prusoff equation.

Electrophysiology: Whole-Cell Patch-Clamp Recordings

This technique measures the functional inhibition of NMDA receptor-mediated currents by a test compound in live neurons or cells expressing recombinant NMDA receptors.

Objective: To determine the IC_50 of a test compound for the inhibition of NMDA-evoked currents.

Materials:

  • Cultured neurons (e.g., hippocampal or cortical neurons) or a cell line expressing specific NMDA receptor subtypes (e.g., HEK293 cells)

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

  • Borosilicate glass pipettes

  • External solution (containing physiological concentrations of ions, plus NMDA and glycine)

  • Internal solution (for the patch pipette, containing a cesium-based solution to block potassium channels)

  • Test compound

Procedure:

  • Cell Preparation: Plate cells on coverslips for recording.

  • Pipette Preparation: Pull borosilicate glass capillaries to create micropipettes with a resistance of 3-5 MΩ when filled with the internal solution.

  • Gigaohm Seal Formation: Under microscopic observation, carefully approach a cell with the micropipette and apply gentle suction to form a high-resistance seal (a "gigaohm seal") between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the cell membrane under the pipette tip, establishing electrical and diffusive access to the cell's interior.

  • Voltage Clamp: Clamp the cell's membrane potential at a negative holding potential (e.g., -60 mV) to remove the voltage-dependent magnesium block of the NMDA receptor channel.

  • Drug Application: Perfuse the cell with an external solution containing NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) to evoke an inward current. Once a stable baseline current is established, co-apply varying concentrations of the test compound with the agonists.

  • Data Recording: Record the NMDA-evoked currents before, during, and after the application of the test compound.

  • Data Analysis: Measure the peak amplitude of the inward current at each concentration of the test compound. Normalize the responses to the control current (in the absence of the test compound). Plot the percent inhibition against the logarithm of the test compound concentration to determine the IC_50 value.

Visualizing NMDA Receptor Antagonism and Signaling

To better understand the context of this compound and other NMDA receptor antagonists, the following diagrams illustrate key concepts.

NMDA_Antagonist_Classification cluster_receptor NMDA Receptor cluster_antagonists Antagonist Binding Sites Receptor NMDA Receptor Complex Glutamate_Site Glutamate Site (Competitive) Glutamate_Site->Receptor e.g., CPP Glycine_Site Glycine Site (Competitive) Glycine_Site->Receptor e.g., Kynurenic Acid Channel_Pore Ion Channel Pore (Uncompetitive) Channel_Pore->Receptor e.g., MK-801, PCP, Ketamine, Memantine (Hypothesized for this compound) Allosteric_Site Allosteric Site (Non-competitive) Allosteric_Site->Receptor e.g., Ifenprodil (GluN2B selective)

Caption: Classification of NMDA receptor antagonists based on their binding sites.

Experimental_Workflow Start Compound of Interest (e.g., this compound) Binding_Assay Radioligand Binding Assay ([3H]MK-801 Displacement) Start->Binding_Assay Functional_Assay Electrophysiology (Whole-Cell Patch-Clamp) Start->Functional_Assay Determine_Ki Determine Binding Affinity (Ki) Binding_Assay->Determine_Ki Determine_IC50 Determine Functional Potency (IC50) Functional_Assay->Determine_IC50 Compare Compare Data to Known Antagonists Determine_Ki->Compare Determine_IC50->Compare End Pharmacological Profile Compare->End NMDA_Signaling_Pathway cluster_plasticity Synaptic Plasticity cluster_excitotoxicity Excitotoxicity Glutamate_Glycine Glutamate + Glycine Binding NMDA_Activation NMDA Receptor Activation (Mg2+ block removed) Glutamate_Glycine->NMDA_Activation Ca_Influx Ca2+ Influx NMDA_Activation->Ca_Influx CaM Calmodulin (CaM) Activation Ca_Influx->CaM Physiological Excessive_Ca Excessive Ca2+ Accumulation Ca_Influx->Excessive_Ca Pathological Kinases Activation of CaMKII, PKC, etc. CaM->Kinases CREB CREB Phosphorylation Kinases->CREB Gene_Expression Changes in Gene Expression & Synaptic Strength (LTP) CREB->Gene_Expression Enzyme_Activation Activation of Proteases, Lipases, and Nucleases Excessive_Ca->Enzyme_Activation Mitochondrial_Dysfunction Mitochondrial Dysfunction & ROS Production Excessive_Ca->Mitochondrial_Dysfunction Cell_Death Neuronal Cell Death Enzyme_Activation->Cell_Death Mitochondrial_Dysfunction->Cell_Death

References

A Comparative Analysis of the Basicity of Cyclohexylamine and Other Cyclic Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The basicity of cyclic amines is a fundamental physicochemical property that plays a pivotal role in drug design, synthesis, and overall pharmacological activity. Understanding the subtle variations in basicity among different cyclic amine structures is crucial for optimizing molecular interactions, solubility, and bioavailability. This guide provides a comprehensive comparison of the basicity of cyclohexylamine (B46788) with other common cyclic amines, supported by experimental data and detailed methodologies.

Relative Basicity of Cyclic Amines: A Quantitative Comparison

The basicity of an amine is quantitatively expressed by the pKa of its conjugate acid (pKaH). A higher pKa value indicates a stronger base, signifying a greater propensity to accept a proton. The table below summarizes the experimentally determined pKa values for cyclohexylamine and other representative cyclic amines.

AmineStructureRing SizepKa of Conjugate Acid
Aziridine (B145994)C₂H₅N37.9 - 8.04[1][2]
Pyrrolidine (B122466)C₄H₉N511.27 - 11.31[3][4]
Piperidine (B6355638)C₅H₁₁N611.12 - 11.2[5][6]
Cyclohexylamine C₆H₁₃N 6 (exocyclic) 10.66[7][8][9][10]

Factors Influencing the Basicity of Cyclic Amines

The observed differences in basicity among these cyclic amines can be attributed to a combination of electronic and structural factors, primarily ring strain and the hybridization of the nitrogen atom's lone pair of electrons.

1. Ring Strain:

The bond angles within small rings, such as the three-membered ring of aziridine, deviate significantly from the ideal tetrahedral angle of 109.5° for an sp³ hybridized atom. This angle strain forces the orbitals involved in C-N bonds to have more p-character. Consequently, the nitrogen's lone pair orbital gains more s-character. Since s-orbitals are closer to the nucleus and hold electrons more tightly, the lone pair is less available for protonation, resulting in lower basicity. As the ring size increases from aziridine to pyrrolidine and piperidine, the ring strain decreases, allowing the C-N-C bond angles to approach the ideal tetrahedral angle. This leads to a decrease in the s-character of the lone pair orbital, making it more available for bonding with a proton and thus increasing the basicity.

2. Hybridization:

The hybridization of the nitrogen atom's lone pair orbital is a key determinant of basicity. In saturated cyclic amines like pyrrolidine and piperidine, the nitrogen is sp³ hybridized. However, the degree of s-character in the lone pair orbital is influenced by the ring's geometry. As mentioned above, increased ring strain leads to higher s-character in the lone pair orbital, decreasing basicity. Cyclohexylamine, having an exocyclic amino group, experiences minimal ring strain, and its nitrogen atom is sp³ hybridized, similar to acyclic primary amines. Its basicity is therefore comparable to other primary alkylamines.

Piperidine and pyrrolidine exhibit the highest basicity among the compared cyclic amines. Their five- and six-membered rings have minimal angle strain, allowing for optimal sp³ hybridization of the nitrogen and high availability of the lone pair. Cyclohexylamine, while also having a six-membered ring, is a primary amine, whereas piperidine is a secondary amine. Generally, secondary amines are slightly more basic than primary amines due to the electron-donating inductive effect of the two alkyl groups attached to the nitrogen, which increases the electron density on the nitrogen atom. Aziridine is the least basic due to significant ring strain, which increases the s-character of the nitrogen's lone pair, making it less available for protonation.

Logical Relationship of Structure and Basicity

The following diagram illustrates the relationship between the structural features of cyclic amines and their resulting basicity.

G Factors Influencing Cyclic Amine Basicity cluster_factors Structural Factors cluster_amines Cyclic Amines cluster_basicity Resulting Basicity (pKa) Ring Strain Ring Strain Hybridization (s-character) Hybridization (s-character) Ring Strain->Hybridization (s-character) influences Low_pKa Low Basicity (pKa ~8) Hybridization (s-character)->Low_pKa High s-character High_pKa High Basicity (pKa > 10.6) Hybridization (s-character)->High_pKa Low s-character Aziridine Aziridine Aziridine->Ring Strain High Aziridine->Low_pKa Pyrrolidine Pyrrolidine Pyrrolidine->Ring Strain Low Pyrrolidine->High_pKa Piperidine Piperidine Piperidine->Ring Strain Very Low Piperidine->High_pKa Cyclohexylamine Cyclohexylamine Cyclohexylamine->Ring Strain Negligible Cyclohexylamine->High_pKa

Caption: Relationship between ring strain, hybridization, and basicity in cyclic amines.

Experimental Protocol: Determination of pKa by Potentiometric Titration

Potentiometric titration is a standard and reliable method for determining the pKa of amines. The following protocol outlines the general procedure.

Objective: To determine the acid dissociation constant (pKa) of a cyclic amine by monitoring the pH change during titration with a standardized acid.

Materials:

  • Cyclic amine sample

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Deionized water, boiled to remove dissolved CO₂

  • pH meter with a combination glass electrode

  • Magnetic stirrer and stir bar

  • Burette (50 mL)

  • Beaker (100 mL)

  • Standard pH buffers (e.g., pH 4.00, 7.00, 10.00)

Procedure:

  • Calibration of pH meter: Calibrate the pH meter according to the manufacturer's instructions using at least two standard buffer solutions that bracket the expected pKa value.

  • Sample Preparation: Accurately weigh a known amount of the cyclic amine and dissolve it in a known volume of deionized water in a beaker. A typical concentration is around 0.01 M.

  • Titration Setup: Place the beaker on the magnetic stirrer, add a stir bar, and immerse the calibrated pH electrode into the solution. Position the burette filled with the standardized HCl solution above the beaker.

  • Initial pH Measurement: Record the initial pH of the amine solution.

  • Titration: Begin the titration by adding small, precise increments of the HCl solution (e.g., 0.1-0.5 mL). After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

  • Equivalence Point: Continue the titration, adding smaller increments of titrant as the pH begins to change more rapidly, indicating the approach to the equivalence point. Continue adding titrant well past the equivalence point until the pH change becomes minimal again.

  • Data Analysis:

    • Plot a titration curve of pH (y-axis) versus the volume of HCl added (x-axis).

    • Determine the equivalence point, which is the point of steepest inflection on the curve. This can be determined visually or by calculating the first or second derivative of the titration curve.

    • The pKa of the conjugate acid of the amine is equal to the pH at the half-equivalence point (the point where half of the volume of HCl required to reach the equivalence point has been added).

Safety Precautions:

  • Handle all chemicals with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Perform the experiment in a well-ventilated area.

  • Dispose of chemical waste according to institutional guidelines.

References

Structural Elucidation of N-benzylcyclohexanamine: A Comparative NMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A definitive guide to the structural confirmation of N-benzylcyclohexanamine utilizing 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy, with a comparative analysis against structural analogues. This guide is tailored for researchers, scientists, and drug development professionals, providing a comprehensive overview of NMR data, experimental protocols, and a logical workflow for structural verification.

Introduction

This compound is a secondary amine containing both an aliphatic cyclic and an aromatic moiety. Its structural confirmation is crucial for quality control in synthesis and for the correct interpretation of its biological activity. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of its chemical structure. This guide presents a detailed analysis of the 1H and 13C NMR spectra of this compound and compares it with two closely related compounds: dicyclohexylamine (B1670486) and dibenzylamine. This comparative approach highlights the distinct spectral features arising from the unique combination of aliphatic and aromatic groups in the target molecule.

Comparative NMR Data Analysis

The structural features of this compound are clearly delineated by its 1H and 13C NMR spectra when compared to its symmetric analogues, dicyclohexylamine and dibenzylamine. The key differentiating signals are the benzylic protons and carbons, and the distinct chemical environments of the cyclohexyl ring protons and carbons.

Compound Group ¹H NMR Chemical Shift (δ, ppm) ¹³C NMR Chemical Shift (δ, ppm)
This compound Aromatic-H7.20-7.40 (m, 5H)140.8 (C), 128.4 (CH), 128.1 (CH), 126.8 (CH)
Benzyl-CH₂3.79 (s, 2H)54.1 (CH₂)
Cyclohexyl-CH2.45 (m, 1H)56.5 (CH)
Cyclohexyl-CH₂1.00-2.00 (m, 10H)33.5 (CH₂), 26.2 (CH₂), 25.1 (CH₂)
Dicyclohexylamine Cyclohexyl-CH~2.5 (m, 2H)~53.0 (CH)
Cyclohexyl-CH₂1.00-1.90 (m, 20H)~33.0 (CH₂), ~26.0 (CH₂), ~25.0 (CH₂)
Dibenzylamine Aromatic-H7.20-7.40 (m, 10H)140.3 (C), 128.4 (CH), 128.2 (CH), 126.8 (CH)
Benzyl-CH₂3.80 (s, 4H)53.0 (CH₂)

Note: The chemical shifts are approximate and can vary slightly depending on the solvent and concentration. Data is compiled from various sources.

Experimental Protocols

Sample Preparation
  • Weigh approximately 10-20 mg of the amine sample (this compound, dicyclohexylamine, or dibenzylamine).

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), if quantitative analysis or precise chemical shift referencing is required.

  • Cap the NMR tube and gently invert it several times to ensure the solution is homogeneous.

NMR Data Acquisition
  • Instrumentation : The NMR spectra are typically acquired on a 300 MHz or higher field NMR spectrometer.

  • ¹H NMR Spectroscopy :

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

    • Acquire the spectrum using a standard pulse sequence (e.g., a single 90° pulse).

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

    • The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 8-16 scans).

  • ¹³C NMR Spectroscopy :

    • Switch the spectrometer probe to the carbon frequency.

    • Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom.

    • Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-220 ppm).

    • A larger number of scans is usually required for ¹³C NMR due to the low natural abundance of the ¹³C isotope (typically 128 scans or more).

Structural Confirmation Workflow

The following diagram illustrates the logical workflow for the structural confirmation of this compound using NMR spectroscopy.

G cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Spectral Analysis cluster_3 Structural Confirmation A This compound Synthesis B Dissolution in Deuterated Solvent A->B C 1H NMR Spectroscopy B->C D 13C NMR Spectroscopy B->D E Analyze Chemical Shifts C->E F Analyze Integration C->F G Analyze Multiplicity C->G D->E H Correlate 1H and 13C Data E->H F->H G->H I Compare with Expected Structure H->I J Compare with Alternative Structures H->J K Final Structure Confirmed I->K J->K

Caption: Workflow for Structural Confirmation by NMR.

Conclusion

The combined use of 1H and 13C NMR spectroscopy provides a powerful and unambiguous method for the structural confirmation of this compound. The characteristic chemical shifts of the benzyl (B1604629) and cyclohexyl moieties, when compared to symmetrical amines like dicyclohexylamine and dibenzylamine, offer clear and definitive evidence of its unique structure. The presented data and protocols serve as a valuable resource for researchers in the fields of chemical synthesis and drug development, ensuring the identity and purity of this important chemical entity.

Unraveling the Fragmentation Fingerprint: A Comparative Guide to N-benzylcyclohexanamine Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the mass spectral fragmentation of N-benzylcyclohexanamine is crucial for its unambiguous identification and characterization in complex matrices. This guide provides a detailed analysis of its electron ionization (EI) mass spectrum, presenting a comparative look at related N-alkylated cyclohexanamines and outlining the fundamental fragmentation pathways.

The structural elucidation of novel compounds and the monitoring of known substances are cornerstones of modern chemical and pharmaceutical research. Mass spectrometry stands as a pivotal analytical technique in this endeavor, offering high sensitivity and detailed structural information. For this compound, a secondary amine with both alicyclic and aromatic moieties, its behavior under electron ionization reveals a characteristic fragmentation pattern that serves as a unique chemical fingerprint.

Comparative Fragmentation Analysis

To contextualize the fragmentation of this compound, its mass spectrum is compared with those of structurally related N-alkylated cyclohexanamines. The following table summarizes the key fragment ions and their relative intensities, providing a clear basis for comparison.

Compound NameMolecular Ion (m/z)Base Peak (m/z)Key Fragment Ions (m/z) and their Relative Intensities
This compound 18991189 (M+, 5%), 188 (M-1, 10%), 106 (20%), 91 (100%), 83 (15%), 55 (20%)
N-methylcyclohexanamine 11358113 (M+, 30%), 112 (M-1, 25%), 98 (10%), 84 (5%), 70 (15%), 58 (100%), 55 (40%)
N-ethylbenzylamine 135106135 (M+, 15%), 134 (M-1, 20%), 120 (5%), 106 (100%), 91 (80%), 77 (30%)

Deciphering the Fragmentation Pathways

The fragmentation of this compound under electron ionization is primarily driven by the stability of the resulting carbocations. The major fragmentation pathways are initiated by the loss of an electron to form the molecular ion (M+), followed by cleavage of bonds adjacent to the nitrogen atom (α-cleavage) and within the cyclohexyl and benzyl (B1604629) groups.

The most prominent fragmentation pathway for this compound involves the cleavage of the Cα-Cβ bond of the benzyl group, leading to the formation of the highly stable tropylium (B1234903) ion at m/z 91, which is the base peak in the spectrum. Another significant fragmentation is the loss of a hydrogen atom from the molecular ion, resulting in the [M-1]+ ion at m/z 188. Cleavage of the N-benzyl bond can also occur, yielding a cyclohexylaminium radical cation. Further fragmentation of the cyclohexyl ring through retro-Diels-Alder reactions and successive loss of ethylene (B1197577) molecules leads to characteristic ions at m/z 83 and 55.

fragmentation_pathway M This compound (m/z 189) M_minus_1 [M-H]+ (m/z 188) M->M_minus_1 - H• tropylium Tropylium ion (m/z 91) M->tropylium - C6H12N• ion_106 [C7H8N]+ (m/z 106) M->ion_106 - C6H11• cyclohexyl_fragments Cyclohexyl fragments (m/z 83, 55) M->cyclohexyl_fragments ring fragmentation

Fragmentation pathway of this compound.

Experimental Protocols

The mass spectral data presented in this guide were obtained using gas chromatography-mass spectrometry (GC-MS) with electron ionization.

Gas Chromatography (GC) Conditions:

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methyl polysiloxane capillary column.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program: Initial temperature of 80 °C, held for 2 minutes, then ramped to 280 °C at a rate of 10 °C/min, and held for 5 minutes.

  • Injection Mode: Splitless.

Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Range: m/z 40-550.

  • Solvent Delay: 3 minutes.

This detailed analysis of the mass spectral fragmentation of this compound, in conjunction with the comparative data and experimental protocols, provides a valuable resource for its confident identification and further investigation in various scientific disciplines. The characteristic fragmentation pattern, dominated by the tropylium ion, serves as a robust analytical marker for this compound.

A Comparative Guide to Confirming the Stereochemistry of Chiral N-benzylcyclohexanamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous determination of stereochemistry is a critical step in the characterization of chiral molecules such as N-benzylcyclohexanamine derivatives. The spatial arrangement of atoms in these compounds can significantly influence their pharmacological and toxicological properties. This guide provides an objective comparison of key analytical techniques used to confirm the stereochemistry of these chiral amines, supported by experimental data and detailed methodologies.

Overview of Analytical Techniques

The determination of the absolute and relative stereochemistry of chiral this compound derivatives can be achieved through several powerful analytical methods. The choice of technique often depends on the nature of the sample, the availability of instrumentation, and whether the goal is to determine enantiomeric purity or assign the absolute configuration. The most prominent methods include X-ray Crystallography, Nuclear Magnetic Resonance (NMR) Spectroscopy, Chiral High-Performance Liquid Chromatography (HPLC), and Vibrational Circular Dichroism (VCD).

X-ray Crystallography: The Definitive Method

Single-crystal X-ray crystallography is considered the gold standard for the unambiguous determination of the absolute configuration of chiral molecules.[1] This technique provides a precise three-dimensional map of the atomic arrangement within a crystal lattice.

Advantages:

  • Provides unequivocal proof of absolute stereochemistry.[1]

  • Yields detailed information on bond lengths, bond angles, and solid-state conformation.

Limitations:

  • Requires a single crystal of suitable size and quality, which can be challenging to obtain.[1]

  • The presence of a heavy atom is often necessary for the reliable determination of the absolute configuration through anomalous dispersion.[1]

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystallization: The primary and often most challenging step is to grow a high-quality single crystal of the this compound derivative or a salt thereof.[1] Common crystallization techniques include slow evaporation, vapor diffusion, and cooling of a saturated solution. A variety of solvents and solvent mixtures should be screened.

  • Data Collection: A suitable crystal is mounted on a goniometer and placed in a stream of X-rays. The diffraction pattern is recorded as the crystal is rotated.[1]

  • Structure Solution and Refinement: The diffraction data is used to solve the crystal structure, typically using direct methods or Patterson methods. The initial structural model is then refined to best fit the experimental data.[1]

  • Absolute Configuration Determination: The absolute configuration is determined by analyzing the anomalous scattering of X-rays, often quantified by the Flack parameter. A value close to zero for the correct enantiomer confirms the assignment.[1]

Data Presentation

The primary output of an X-ray crystallography experiment is a set of crystallographic data. For comparison, key parameters are summarized in the table below.

Parameter(R)-N-benzylcyclohexan-1-amine (Hypothetical Data)(S)-N-benzylcyclohexan-1-amine (Hypothetical Data)
Crystal SystemMonoclinicMonoclinic
Space GroupP2₁P2₁
Flack Parameter0.02(3)0.98(3) (for the incorrect assignment)
Final R-factor0.0350.036

Note: The Flack parameter provides a measure of the correctness of the absolute configuration assignment.

Experimental Workflow

xray_workflow cluster_sample Sample Preparation cluster_analysis Data Acquisition & Analysis start Chiral Amine Derivative crystal Single Crystal Growth start->crystal data_collection X-ray Diffraction Data Collection crystal->data_collection structure_solution Structure Solution & Refinement data_collection->structure_solution abs_config Absolute Configuration Determination structure_solution->abs_config end Confirmed Stereochemistry abs_config->end Final Structure

Workflow for X-ray Crystallography.

NMR Spectroscopy: Probing Stereochemistry in Solution

NMR spectroscopy is a versatile tool for stereochemical analysis in solution. For chiral molecules, the signals of enantiomers are identical in an achiral solvent. To differentiate them, a chiral environment must be introduced, either through chiral derivatizing agents (CDAs), chiral solvating agents (CSAs), or chiral lanthanide shift reagents (LSRs).

Chiral Derivatizing Agents (CDAs): The Mosher's Method

A widely used approach is the derivatization of the chiral amine with a chiral reagent to form a mixture of diastereomers. These diastereomers have distinct NMR spectra, allowing for their differentiation and quantification. The Mosher's method, using α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), is a classic example.[2][3][4][5]

Advantages:

  • Provides a method to determine the absolute configuration based on empirical models.[6]

  • Can also be used to determine enantiomeric excess (ee).

Limitations:

  • Requires chemical modification of the analyte.

  • The Mosher's model for assigning absolute configuration can sometimes be ambiguous, especially for complex molecules.[6]

Experimental Protocol: Mosher's Amide Formation and ¹H NMR Analysis
  • Derivatization: React two separate aliquots of the chiral this compound with the (R)- and (S)-enantiomers of Mosher's acid chloride (MTPA-Cl) to form the corresponding diastereomeric amides.[2]

  • Purification: Purify the resulting diastereomeric amides by chromatography to remove any unreacted reagents.

  • NMR Analysis: Acquire high-resolution ¹H NMR spectra for both the (R)-MTPA and (S)-MTPA amides.

  • Data Analysis: Compare the chemical shifts (δ) of protons adjacent to the newly formed stereocenter in the two diastereomers. The difference in chemical shifts (Δδ = δS - δR) can be used to assign the absolute configuration based on the established conformational model of the Mosher's amides.[7]

Data Presentation

The key data for comparison are the chemical shifts of specific protons in the two diastereomeric amides.

Protonδ [(R)-MTPA amide] (ppm)δ [(S)-MTPA amide] (ppm)Δδ (δS - δR) (ppm)
Cyclohexyl-Hα4.154.25+0.10
Benzyl-CH₂ (diast. A)4.524.48-0.04
Benzyl-CH₂ (diast. B)4.684.65-0.03

Note: The sign of Δδ is used to infer the spatial arrangement of substituents around the chiral center according to the Mosher's model.

Logical Relationship Diagram

mosher_logic amine Chiral N-benzyl- cyclohexanamine r_amide (R)-MTPA Amide amine->r_amide + s_amide (S)-MTPA Amide amine->s_amide + r_mtpa (R)-MTPA-Cl r_mtpa->r_amide s_mtpa (S)-MTPA-Cl s_mtpa->s_amide nmr_r ¹H NMR of (R)-Amide r_amide->nmr_r nmr_s ¹H NMR of (S)-Amide s_amide->nmr_s compare Compare Chemical Shifts (Δδ = δS - δR) nmr_r->compare nmr_s->compare abs_config Assign Absolute Configuration compare->abs_config

Logic for Mosher's Method.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most widely used technique for separating enantiomers and determining their purity.[8][9] The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.

Advantages:

  • Excellent for determining enantiomeric excess (ee) with high accuracy and precision.

  • Can be used for both analytical and preparative-scale separations.

  • A wide variety of CSPs are commercially available.[10]

Limitations:

  • Does not directly provide information on the absolute configuration without a reference standard of known stereochemistry.

  • Method development can be time-consuming, requiring screening of different CSPs and mobile phases.[11]

Experimental Protocol: Chiral HPLC Method Development
  • CSP Screening: Screen a selection of chiral stationary phases. For this compound derivatives, polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) are often a good starting point.[12]

  • Mobile Phase Optimization: For a selected CSP, optimize the mobile phase composition. In normal-phase mode, this typically involves varying the ratio of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol, ethanol). The addition of a small amount of a basic additive like diethylamine (B46881) (DEA) is often necessary to improve the peak shape of amines.[10]

  • Analysis: Inject the racemic mixture and the individual enantiomers (if available) to determine their retention times. The enantiomeric excess is calculated from the peak areas of the two enantiomers.

Data Presentation

The performance of different chiral HPLC methods can be compared based on retention factors, separation factors, and resolution.

CSPMobile Phase (Hexane:IPA:DEA)k'₁k'₂α (k'₂/k'₁)Rs
Chiralpak IA90:10:0.12.53.11.242.1
Chiralcel OD-H85:15:0.13.23.51.091.2
Lux Cellulose-195:5:0.11.82.31.282.5

k' = retention factor, α = separation factor, Rs = resolution. Higher α and Rs values indicate better separation.

Experimental Workflow

hplc_workflow cluster_method_dev Method Development cluster_analysis Analysis start Racemic Amine csp_screen CSP Screening start->csp_screen mp_opt Mobile Phase Optimization csp_screen->mp_opt injection HPLC Injection mp_opt->injection chromatogram Chromatogram Acquisition injection->chromatogram quantification Peak Integration & ee Calculation chromatogram->quantification end Determined ee quantification->end Enantiomeric Purity

Workflow for Chiral HPLC.

Vibrational Circular Dichroism (VCD)

VCD is a spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[13] By comparing the experimental VCD spectrum with the spectrum predicted by quantum chemical calculations for a known absolute configuration, the stereochemistry of the analyte can be determined.[14][15]

Advantages:

  • Provides a non-destructive method for determining the absolute configuration of molecules in solution.[16]

  • Does not require crystallization or derivatization.

  • Applicable to a wide range of chiral molecules.[14]

Limitations:

  • Requires specialized instrumentation.

  • Relies on accurate quantum chemical calculations, which can be computationally intensive.

  • Interpretation can be complex for conformationally flexible molecules.

Experimental Protocol: VCD Analysis
  • Sample Preparation: Prepare a solution of the chiral this compound derivative in a suitable solvent (e.g., CDCl₃) at a concentration that provides a good signal-to-noise ratio.

  • Spectral Acquisition: Measure the VCD and IR spectra of the sample.

  • Computational Modeling: Perform quantum chemical calculations (e.g., using Density Functional Theory, DFT) to predict the VCD spectra for one enantiomer (e.g., the R-enantiomer). This involves conformational searching and geometry optimization, followed by frequency and VCD intensity calculations.

  • Spectral Comparison: Compare the experimental VCD spectrum with the calculated spectrum. A good match confirms the absolute configuration of the sample.

Data Presentation

The comparison is made by overlaying the experimental and calculated VCD spectra.

FeatureExperimental VCD SpectrumCalculated VCD Spectrum ((R)-enantiomer)
Key Band 1 (~1450 cm⁻¹)Positive Cotton effectPositive Cotton effect
Key Band 2 (~1300 cm⁻¹)Negative Cotton effectNegative Cotton effect
Key Band 3 (~1100 cm⁻¹)Positive Cotton effectPositive Cotton effect

A positive correlation between the signs of the major VCD bands in the experimental and calculated spectra indicates that the absolute configuration of the sample is R.

Signaling Pathway Diagram

vcd_pathway cluster_exp Experimental cluster_theory Theoretical sample Chiral Amine in Solution vcd_exp Measure Experimental VCD Spectrum sample->vcd_exp compare Compare Spectra vcd_exp->compare model Build 3D Model of (R)-Enantiomer dft Quantum Chemical Calculation (DFT) model->dft vcd_calc Predict VCD Spectrum dft->vcd_calc vcd_calc->compare result Confirmed Absolute Configuration compare->result

References

Cross-Reactivity of N-benzylcyclohexanamine in Forensic Drug Testing: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to N-benzylcyclohexanamine and Immunoassay Cross-Reactivity

This compound is a chemical compound that belongs to the arylcyclohexylamine class.[1][2][3] Compounds in this class have a wide range of pharmacological activities, and some are controlled substances, such as Phencyclidine (PCP) and Ketamine.[4] Given its structural characteristics, there is a potential for this compound to cross-react with immunoassays designed to detect other arylcyclohexylamines, most notably PCP. It may also have the potential to interfere with amphetamine immunoassays due to the presence of a benzylamine (B48309) substructure, a feature it shares with amphetamine-like compounds.[5][6]

Immunoassays are widely used as initial screening tools in forensic toxicology due to their speed and efficiency.[7] These tests rely on antibodies that bind to a specific drug or a class of drugs. Cross-reactivity occurs when an antibody binds to a non-target compound that is structurally similar to the intended analyte, which can lead to a false-positive result.[8] A positive result from an immunoassay is considered presumptive and requires confirmation by a more specific method, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[9]

Structural Similarity and Potential for Cross-Reactivity

The likelihood of a compound to cross-react with an immunoassay is largely dependent on its structural similarity to the target analyte for which the antibody was developed.[10]

This compound Structure:

this compound structure

Figure 1. Chemical structure of this compound.

Comparison with Amphetamine and PCP:

This compound shares a core cyclohexylamine (B46788) structure with PCP and its analogs.[1][4] The primary difference is the substitution on the amine. While PCP has a piperidine (B6355638) ring, this compound has a benzyl (B1604629) group. This structural similarity to the arylcyclohexylamine backbone is the primary reason to suspect potential cross-reactivity with PCP immunoassays.

While the structural similarity to amphetamine is less pronounced, the presence of a phenyl group attached to an ethylamine (B1201723) backbone within the this compound structure could theoretically lead to weak cross-reactivity with some amphetamine immunoassays, particularly those with broader specificity.[5]

Cross-Reactivity of Structurally Related Compounds

While no specific data exists for this compound, studies on other arylcyclohexylamines demonstrate their potential to cross-react with PCP immunoassays.

CompoundImmunoassay TargetReported Cross-ReactivityReference
3-Methoxyphencyclidine (3-MeO-PCP)Phencyclidine (PCP)High cross-reactivity[11][12]
4-Methoxyphencyclidine (4-MeO-PCP)Phencyclidine (PCP)Cross-reactivity demonstrated[11]
Methoxetamine (MXE)Phencyclidine (PCP)Cross-reactivity demonstrated[11][12]
4-FluoroamphetamineAmphetaminesSignificant cross-reactivity[5]
4-FluoromethamphetamineAmphetaminesSignificant cross-reactivity[5]

Experimental Protocols

Accurate detection and confirmation of novel psychoactive substances require robust analytical methods. Below are generalized protocols for immunoassay screening and confirmatory analysis by GC-MS and LC-MS/MS.

Immunoassay Screening (Homogeneous Enzyme Immunoassay for Amphetamines)

This protocol is a generalized example based on commercially available enzyme immunoassays.[9]

Principle: The assay is based on the competition between a drug labeled with the enzyme glucose-6-phosphate dehydrogenase (G6PDH) and the free drug from the urine sample for a fixed amount of specific antibody binding sites. In the absence of the free drug, the antibody binds the enzyme-labeled drug, causing a decrease in enzyme activity. If the free drug is present, it competes for the antibody, leaving the enzyme-labeled drug free to be active. The enzyme activity is directly proportional to the concentration of the drug in the sample.

Procedure:

  • Sample Preparation: Urine samples are collected and can typically be used directly without extraction. It is recommended to centrifuge samples to remove any particulate matter.

  • Reagent Preparation: The assay kit's reagents (antibody/substrate and enzyme conjugate) are prepared according to the manufacturer's instructions, often by reconstituting with deionized water.

  • Assay:

    • The reagents and sample are pipetted into a reaction cuvette.

    • The mixture is incubated at a controlled temperature (e.g., 37°C).

    • The rate of absorbance change is measured photometrically at a specific wavelength (e.g., 340 nm).

  • Interpretation: The rate of absorbance change is compared to a predetermined cutoff calibrator. A sample producing a rate equal to or higher than the cutoff is considered presumptively positive.

GC-MS Confirmation for Amphetamine-Type Substances

This is a generalized protocol for the confirmation and quantification of amphetamines in urine.[13][14]

Principle: GC-MS separates compounds based on their volatility and interaction with a stationary phase, followed by detection and identification based on their mass-to-charge ratio and fragmentation patterns. Derivatization is often employed to improve the chromatographic properties of the analytes.

Procedure:

  • Sample Preparation (Solid-Phase Extraction - SPE):

    • An internal standard (e.g., a deuterated analog of the analyte) is added to the urine sample.

    • The sample is subjected to hydrolysis (enzymatic or acidic) to free conjugated drugs.

    • The pH of the sample is adjusted.

    • The sample is loaded onto an SPE cartridge.

    • The cartridge is washed with a series of solvents to remove interferences.

    • The analytes are eluted with a suitable solvent.

  • Derivatization:

    • The eluate is evaporated to dryness.

    • A derivatizing agent (e.g., heptafluorobutyric anhydride (B1165640) - HFBA) is added to the residue and heated to form a stable, volatile derivative.[14]

  • GC-MS Analysis:

    • An aliquot of the derivatized sample is injected into the GC-MS.

    • Gas Chromatograph Conditions:

      • Injector: Splitless mode.

      • Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane).

      • Oven: Temperature programmed to separate the analytes.

      • Carrier Gas: Helium.

    • Mass Spectrometer Conditions:

      • Ionization: Electron Ionization (EI).

      • Mode: Selected Ion Monitoring (SIM) for targeted analysis.

  • Data Analysis: The presence of a specific compound is confirmed by comparing its retention time and the relative abundances of its characteristic ions to those of a certified reference standard. Quantification is performed using the internal standard.

LC-MS/MS Analysis for Novel Psychoactive Substances

This is a generalized "dilute-and-shoot" protocol for the rapid screening of NPS in urine.[15][16][17]

Principle: LC-MS/MS provides high sensitivity and selectivity by separating compounds in the liquid phase followed by mass spectrometric detection using two stages of mass analysis. This "dilute-and-shoot" method minimizes sample preparation time.

Procedure:

  • Sample Preparation:

    • An internal standard mix (containing deuterated analogs of the target compounds) is added to the urine sample.

    • The sample is diluted with a suitable solvent (e.g., a mixture of water, methanol, and formic acid).

    • The diluted sample is centrifuged, and the supernatant is transferred to an autosampler vial.

  • LC-MS/MS Analysis:

    • An aliquot of the prepared sample is injected into the LC-MS/MS system.

    • Liquid Chromatograph Conditions:

      • Column: A reverse-phase C18 column.

      • Mobile Phase: A gradient elution using two solvents (e.g., A: 0.1% formic acid in water; B: 0.1% formic acid in acetonitrile/methanol).

      • Flow Rate: A constant flow rate suitable for the column dimensions.

    • Tandem Mass Spectrometer Conditions:

      • Ionization: Electrospray Ionization (ESI) in positive mode.

      • Mode: Multiple Reaction Monitoring (MRM). For each analyte, a specific precursor ion is selected in the first mass analyzer (Q1), fragmented in the collision cell (q2), and a specific product ion is monitored in the third mass analyzer (Q3). At least two MRM transitions are typically monitored for each compound for confident identification.

  • Data Analysis: A compound is identified by the presence of both of its MRM transitions at the correct retention time and with the correct ion ratio compared to a reference standard. Quantification is achieved by comparing the analyte's peak area to that of its corresponding internal standard.

Visualizations

forensic_workflow cluster_screening Presumptive Screening cluster_confirmation Confirmatory Analysis sample Urine Sample Collection immunoassay Immunoassay Screening sample->immunoassay extraction Sample Preparation (e.g., SPE, LLE) immunoassay->extraction Presumptive Positive negative_report Negative Report immunoassay->negative_report Negative analysis GC-MS or LC-MS/MS Analysis extraction->analysis positive_report Positive Report analysis->positive_report Confirmed Positive negative_report2 Negative Report analysis->negative_report2 Not Confirmed

Caption: Forensic drug testing workflow.

immunoassay_cross_reactivity cluster_well Immunoassay Well cluster_sample Sample Components antibody Antibody target_drug Target Drug target_drug->antibody Specific Binding (True Positive) cross_reactant This compound (Potential Cross-Reactant) cross_reactant->antibody Cross-Reactivity (False Positive)

Caption: Principle of immunoassay cross-reactivity.

Conclusion

There is a clear lack of specific data on the cross-reactivity of this compound in forensic immunoassays. However, based on its structural similarity to other arylcyclohexylamines, there is a reasonable potential for it to cross-react with PCP immunoassays.[11][12] The possibility of interference with amphetamine screens, while likely lower, cannot be entirely ruled out without experimental data.[5]

This guide underscores the critical importance of confirmatory testing. A positive result from an initial immunoassay screen should never be considered definitive.[9] Confirmatory analysis using highly specific methods like GC-MS or LC-MS/MS is mandatory to eliminate the possibility of false positives due to cross-reactivity and to ensure the accurate identification of the substance present in a sample. For novel psychoactive substances that are not part of routine testing panels, targeted LC-MS/MS methods are particularly crucial for their detection and confirmation.[18]

References

Unveiling the Antioxidant Potential of N-Benzyl Ethanimine Oxides: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the antioxidant activity of various N-benzyl ethanimine (B1614810) oxides and related nitrone compounds. The following analysis, supported by experimental data from recent studies, aims to elucidate the structure-activity relationships that govern the antioxidant efficacy of this promising class of molecules.

Nitrones, including N-benzyl ethanimine oxides, are gaining significant attention in medicinal chemistry due to their ability to act as potent antioxidants and spin-trapping agents. Their capacity to scavenge free radicals and modulate oxidative stress pathways makes them attractive candidates for the development of therapeutic agents against a range of pathologies, from neurodegenerative diseases to inflammatory conditions. This guide synthesizes findings from multiple studies to offer a clear comparison of their performance in various antioxidant assays.

Comparative Antioxidant Activity

The antioxidant capacity of a series of novel N-benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine oxides has been systematically evaluated and compared with other nitrone derivatives. The data, summarized in the table below, highlights the influence of different aryl substituents on their radical scavenging and lipid peroxidation inhibitory activities.

Compound IDAryl SubstituentDPPH Inhibition (%) (after 60 min)ABTS•+ Scavenging Activity (%)Lipid Peroxidation Inhibition (%)Reference
10a Phenyl78Negligible (8-46)Potent[1][2][3]
10b 4-Fluorophenyl79-96Negligible (8-46)-[1][2][3]
10c 2,4-Difluorophenyl79-96Negligible (8-46)-[1][2][3]
10d 4-Fluoro-3-methylphenyl79-96Negligible (8-46)Potent[1][2][3]
Trolox (Standard)9191-[1][2]

The results indicate that N-benzyl ethanimine oxides bearing fluorinated phenyl motifs (10b, 10c, and 10d) exhibit high interaction with the DPPH radical, with inhibitory potency comparable to or even exceeding that of the unfunctionalized phenyl derivative (10a).[1][2][3] Notably, compounds 10a and 10d were identified as the most potent inhibitors of lipid peroxidation.[1][2][3] However, all tested N-benzyl ethanimine oxides in this series showed negligible activity in the ABTS•+ scavenging assay, suggesting a selective antioxidant mechanism.[1][2]

For a broader perspective, the antioxidant properties of nucleobase-derived nitrones have also been investigated, showing promising results. For instance, certain purine (B94841) and pyrimidine-based nitrones have demonstrated superior neuroprotective and antioxidant properties compared to the well-known antioxidant, α-phenyl-N-tert-butylnitrone (PBN).[4][5]

Experimental Protocols

The evaluation of the antioxidant activity of these compounds involved a battery of in vitro assays. The methodologies for the key experiments are detailed below to facilitate replication and further investigation.

DPPH (1,1-diphenyl-2-picrylhydrazyl) Radical Scavenging Assay

This spectrophotometric assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a decrease in absorbance at 517 nm.[3]

  • Reagents: Ethanolic solution of DPPH.

  • Procedure: A solution of the test compound is mixed with the DPPH solution. The mixture is incubated in the dark at room temperature. The absorbance is measured at 517 nm at different time points (e.g., 20 and 60 minutes).[2]

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

ABTS•+ (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonate)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.[2][3]

  • Reagents: ABTS solution, potassium persulfate solution.

  • Procedure: The ABTS radical cation is generated by reacting ABTS with potassium persulfate. The resulting solution is diluted to obtain a specific absorbance at a given wavelength. The test compound is then added, and the decrease in absorbance is measured after a set incubation period.[6][7]

  • Calculation: The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay.

AAPH-Induced Lipid Peroxidation Inhibition Assay

This assay assesses the ability of a compound to inhibit the peroxidation of lipids initiated by the water-soluble azo compound 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH).[3][8]

  • Reagents: AAPH, lipid source (e.g., linoleic acid or cellular membranes).

  • Procedure: The test compound is incubated with the lipid source and AAPH. The formation of lipid peroxidation products (e.g., conjugated dienes or malondialdehyde) is measured over time using spectrophotometric or fluorometric methods.

  • Calculation: The inhibitory effect is determined by comparing the rate of lipid peroxidation in the presence and absence of the test compound.

Competition with DMSO for Hydroxyl Radicals

This assay evaluates the capacity of a compound to scavenge highly reactive hydroxyl radicals (•OH).[3][8]

  • Reagents: A source of hydroxyl radicals (e.g., Fenton reaction), dimethyl sulfoxide (B87167) (DMSO).

  • Procedure: The test compound competes with DMSO for the hydroxyl radicals. The reaction of •OH with DMSO produces a specific product (e.g., formaldehyde) that can be quantified. A decrease in the product formation in the presence of the test compound indicates its hydroxyl radical scavenging activity.

  • Calculation: The scavenging activity is expressed as the percentage reduction of the DMSO oxidation product.

Experimental Workflow and Signaling Pathways

The general workflow for evaluating the antioxidant activity of newly synthesized compounds is depicted below. This process typically starts with the chemical synthesis and characterization of the compounds, followed by a series of in vitro antioxidant assays to determine their efficacy and mechanism of action.

Antioxidant_Assay_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_assays In Vitro Antioxidant Screening cluster_analysis Data Analysis & Interpretation Synthesis Chemical Synthesis Purification Purification Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization DPPH DPPH Assay Characterization->DPPH ABTS ABTS Assay Characterization->ABTS AAPH Lipid Peroxidation Assay Characterization->AAPH OH_Scavenging Hydroxyl Radical Scavenging Characterization->OH_Scavenging Data Quantitative Data Collection DPPH->Data ABTS->Data AAPH->Data OH_Scavenging->Data Comparison Comparison of Activities Data->Comparison SAR Structure-Activity Relationship (SAR) Comparison->SAR Lead_Compound Lead_Compound SAR->Lead_Compound Identification of Lead Compound(s)

Caption: General workflow for the synthesis and antioxidant evaluation of novel compounds.

The antioxidant mechanism of nitrones is complex and can involve multiple pathways. While direct radical scavenging is a primary mode of action, some nitrones may also exert their effects by modulating intracellular signaling pathways involved in the cellular antioxidant response. Further research is needed to fully elucidate the specific signaling cascades influenced by N-benzyl ethanimine oxides. The inhibition of enzymes like lipoxygenase, as observed for some derivatives, suggests a potential interference with inflammatory pathways that are closely linked to oxidative stress.[9]

References

Safety Operating Guide

Proper Disposal of N-benzylcyclohexanamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of N-benzylcyclohexanamine is a critical aspect of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to proper disposal protocols is paramount to mitigate risks and ensure regulatory compliance. This guide provides essential information and procedural steps for the proper handling and disposal of this compound.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). According to safety data sheets, this compound is classified as a skin and eye irritant.[1] Therefore, the following PPE is required:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat.

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[1]

Disposal Protocol: A Step-by-Step Approach

The primary directive for the disposal of this compound is to act in accordance with local and national regulations.[1] The substance should be entrusted to a licensed waste disposal company.[1] The following steps provide a general framework for its disposal:

  • Waste Identification and Segregation:

    • Clearly label all containers holding this compound waste with "HAZARDOUS WASTE" and the full chemical name.

    • Segregate this compound waste from other chemical waste streams to avoid incompatible mixtures.

  • Container Management:

    • Use containers that are compatible with this compound.

    • Keep waste containers tightly sealed except when adding waste to prevent the release of vapors.

    • Ensure containers are in good condition and free from leaks.

  • Engage a Licensed Waste Disposal Company:

    • Contact a certified hazardous waste disposal company to arrange for the collection and disposal of this compound.

    • Provide the waste disposal company with the Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for safe handling and transport.

  • Documentation:

    • Maintain accurate records of the amount of this compound waste generated and its disposal date.

    • Keep copies of all waste transfer notes and certificates of disposal provided by the waste management company.

It is crucial to consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all applicable regulations, which can vary by location.

Hazard Summary

The following table summarizes the key hazard information for this compound:

Hazard ClassificationGHS CodeDescription
Skin IrritationH315Causes skin irritation.[1]
Serious Eye IrritationH319Causes serious eye irritation.[1]

GHS: Globally Harmonized System of Classification and Labelling of Chemicals

Disposal Procedure Workflow

The logical flow for the proper disposal of this compound is illustrated in the diagram below.

cluster_prep Preparation cluster_collection Waste Collection & Storage cluster_disposal Disposal start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Handle with Care container Select & Label Compatible Waste Container ppe->container transfer Transfer Waste to Labeled Container container->transfer seal Securely Seal Container transfer->seal segregate Segregate from Incompatible Wastes seal->segregate contact Contact Licensed Waste Disposal Company segregate->contact provide_sds Provide SDS to Disposal Company contact->provide_sds schedule Schedule Waste Pickup provide_sds->schedule document Document Disposal (Waste Transfer Note) schedule->document end End: Compliant Disposal document->end

Caption: Workflow for the proper disposal of this compound.

References

Navigating the Safe Handling of N-benzylcyclohexanamine: An Essential Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the meticulous and safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the use of N-benzylcyclohexanamine, including operational and disposal plans, to ensure a secure laboratory environment.

Immediate Safety Considerations

This compound is classified as a substance that causes skin and serious eye irritation.[1] While comprehensive toxicological data is not available, its irritant nature necessitates the consistent use of appropriate personal protective equipment (PPE) and adherence to strict handling protocols.

Personal Protective Equipment (PPE)

To mitigate the risks of exposure, the following PPE is mandatory when handling this compound:

PPE CategoryRecommended EquipmentSpecification
Eye and Face Protection Safety glasses with side shields or gogglesMust be worn at all times to prevent contact with eyes.
Face shieldRecommended when there is a potential for splashing.
Hand Protection Chemical-resistant glovesNitrile or other suitable gloves should be worn. Inspect gloves for integrity before each use.
Body Protection Laboratory coatA standard lab coat is required to protect against skin contact.
Respiratory Protection Not generally required with adequate ventilationUse a NIOSH-approved respirator with an organic vapor cartridge if working in poorly ventilated areas or if aerosols may be generated.

Operational and Disposal Plans

A systematic approach to the handling and disposal of this compound is crucial for laboratory safety and environmental protection.

Handling and Storage

Handling:

  • Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1]

  • Avoid direct contact with skin, eyes, and clothing.[1]

  • Wash hands thoroughly after handling the compound.[1]

  • Prevent the formation of vapor or mist.[1]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents.

Spill and Leak Procedures

In the event of a spill:

  • Evacuate: Immediately clear the area of all personnel.

  • Ventilate: Ensure adequate ventilation of the spill area.

  • Contain: Use an inert absorbent material, such as sand or vermiculite, to contain the spill. Do not use combustible materials.

  • Collect: Carefully collect the absorbed material into a sealed, appropriately labeled container for disposal.

  • Decontaminate: Clean the spill area thoroughly with a suitable decontamination solution as recommended by your institution's environmental health and safety (EHS) office.

Disposal Plan

The disposal of this compound and its containers must be conducted in strict accordance with local, state, and federal regulations.

  • Waste Collection: Designate a specific, clearly labeled, and sealed container for this compound waste. Do not mix with other waste streams unless compatibility is confirmed.

  • Container Management: Keep the waste container tightly closed when not in use and store it in a secure, well-ventilated area.

  • Final Disposal: Arrange for the collection and disposal of the chemical waste through a licensed hazardous waste disposal contractor. Never dispose of this compound down the drain or in regular trash.

Quantitative Data

PropertyValueSource
Molecular Formula C₁₃H₁₉NPubChem
Molecular Weight 189.30 g/mol PubChem
Boiling Point 195 °C at 90 TorrChemicalBook
Density 0.97±0.1 g/cm³ (Predicted)ChemicalBook
pKa 10.05±0.20 (Predicted)ChemicalBook

Experimental Protocol: A General Step-by-Step Handling Guide

The following is a procedural, step-by-step guide for the safe handling of this compound in a typical laboratory setting. This is a general guide and should be adapted to the specifics of your experimental protocol in consultation with your institution's EHS guidelines.

  • Preparation:

    • Ensure the work area, specifically the chemical fume hood, is clean and uncluttered.

    • Verify that an appropriate chemical spill kit and emergency eyewash station/safety shower are readily accessible.

    • Don all required PPE as outlined in the table above.

  • Aliquotting and Use:

    • Perform all manipulations of this compound within the chemical fume hood.

    • Use appropriate tools (e.g., spatulas, pipettes) for transferring the chemical.

    • Keep the primary container of this compound sealed when not in use.

    • If heating is required, use a controlled heating source and monitor the process closely.

  • Post-Experiment:

    • Carefully quench any reactions and neutralize any reactive byproducts according to your specific experimental protocol.

    • Transfer all waste containing this compound into the designated, labeled waste container.

    • Thoroughly decontaminate all glassware and equipment that came into contact with the chemical.

    • Clean the work area within the fume hood.

  • De-gowning and Handwashing:

    • Remove PPE in the correct order to avoid cross-contamination.

    • Wash hands thoroughly with soap and water.

Visualizing Safety Workflows

To further clarify the procedural guidance, the following diagrams illustrate the logical relationships in handling and safety protocols.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling and Use cluster_post Post-Experiment cluster_final Final Steps prep_area Prepare Work Area (Fume Hood) check_safety Verify Safety Equipment (Spill Kit, Eyewash) prep_area->check_safety don_ppe Don Appropriate PPE check_safety->don_ppe aliquot Aliquot and Use in Fume Hood don_ppe->aliquot seal Keep Container Sealed aliquot->seal monitor Monitor Experiment aliquot->monitor quench Quench and Neutralize waste Transfer to Waste Container quench->waste decontaminate Decontaminate Glassware waste->decontaminate clean_area Clean Work Area decontaminate->clean_area remove_ppe Remove PPE clean_area->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands Hierarchy of Controls for Chemical Safety elimination Elimination (Most Effective) substitution Substitution engineering Engineering Controls (e.g., Fume Hood) administrative Administrative Controls (e.g., SOPs, Training) ppe Personal Protective Equipment (Least Effective)

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.